neurotrophin 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
143551-63-7 |
|---|---|
Molecular Formula |
C17H25NO3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Neurotrophin-4: A Technical Guide
Abstract
Neurotrophin-4 (NT-4), also known as Neurotrophin-5 (NT-4/5), is a pivotal member of the neurotrophin family of growth factors, essential for the survival, differentiation, and maintenance of neurons in the vertebrate nervous system. Discovered in 1991, its identification expanded our understanding of the trophic support required for neuronal populations. Unlike its more extensively studied relatives, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), NT-4 exhibits unique characteristics, including a wide expression pattern. This technical guide provides an in-depth exploration of the seminal work leading to the discovery and isolation of NT-4, detailed experimental protocols for its purification and characterization, and a review of its primary signaling pathway.
Introduction
The neurotrophin family, which includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4), represents a class of secreted proteins crucial for the development and function of the nervous system.[1] The discovery of NGF by Rita Levi-Montalcini was a landmark achievement that opened the door to understanding how neuronal survival is regulated by target-derived signals. Subsequent research led to the identification of other family members, each with distinct but overlapping specificities for neuronal populations and receptors.
Neurotrophin-4 was the fourth member of this family to be identified.[2][3] Its discovery was unique, originating from evolutionary studies and the screening of non-mammalian vertebrate species. The initial identification and purification of NT-4 from the African clawed frog (Xenopus laevis) and a viper species revealed a novel ligand that, like BDNF, primarily signals through the Tropomyosin receptor kinase B (TrkB).[2] This guide will detail the historical context of its discovery, the methodologies used for its isolation from both native sources and recombinant systems, and the assays used to confirm its biological activity.
Discovery and Initial Isolation from Native Sources
Neurotrophin-4 was first identified in 1991 through independent research efforts that led to its isolation from two distinct animal sources: the ovary of the Xenopus laevis frog and the venom of a viper.[2] The discovery in Xenopus by Hallböök and colleagues was the result of a search for NGF-related genes in lower vertebrates. They identified a novel neurotrophin, which they named NT-4, that was abundantly expressed in the frog's ovary.[2]
This new factor shared the conserved cysteine residues and structural hallmarks of the neurotrophin family. Shortly thereafter, the mammalian homolog was cloned and characterized in 1992 by Ip et al., who used sequences from the Xenopus and viper NT-4 to isolate the corresponding human and rat genes.[4][5] The human NT-4 gene (NTF4) was mapped to chromosome 19q13.3.[4]
Biochemical Characterization of Native NT-4
The initial characterization of NT-4 relied on its ability to support the survival of cultured sensory neurons, a hallmark of neurotrophin activity. The mature, biologically active form of NT-4 is a non-covalently linked homodimer. The properties of the recombinant human protein are summarized in the table below.
| Property | Value | Source |
| Molecular Mass (monomer) | ~14.0 kDa | [6] |
| Molecular Mass (dimer) | ~28.1 kDa | [7][8] |
| Isoelectric Point (pI) | Not specified in initial discovery | |
| Biological Activity (ED₅₀) | 5.6 - 50 ng/mL (cell proliferation/survival assays) | [6] |
| Primary Receptor | TrkB (Tropomyosin receptor kinase B) | [2][6] |
| Co-receptor | p75 Neurotrophin Receptor (p75NTR) | [3] |
Table 1: Summary of key quantitative data for recombinant human Neurotrophin-4.
Experimental Protocol: Generalized Purification of a Native Neurotrophin
While the exact, detailed protocol from the 1991 discovery is not fully available, a generalized workflow for purifying a neurotrophin like NT-4 from a complex biological source (e.g., tissue homogenate or venom) involves multiple chromatographic steps.
Objective: To isolate and purify native NT-4 from a protein mixture.
Materials:
-
Source material (e.g., Xenopus ovary tissue, snake venom)
-
Lysis/Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Chromatography system (e.g., FPLC)
-
Ion-Exchange Chromatography Column (e.g., DEAE Sepharose or Mono Q)
-
Gel Filtration (Size-Exclusion) Chromatography Column (e.g., Superdex 75)
-
Reverse-Phase HPLC Column (e.g., C4 or C18)
-
Bradford or BCA Protein Assay Kit
-
SDS-PAGE reagents
-
Bioassay materials (see Protocol 4.1)
Methodology:
-
Preparation of Crude Extract:
-
Homogenize tissue in ice-cold Extraction Buffer. For venom, reconstitute lyophilized powder in a suitable buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the crude protein extract.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional):
-
Slowly add ammonium sulfate to the crude extract to a specific saturation (e.g., 30-60%) while stirring at 4°C. This step helps to concentrate the protein and remove some impurities.[9]
-
Centrifuge to collect the protein precipitate. Resuspend the pellet in a minimal volume of chromatography buffer.
-
-
Ion-Exchange Chromatography (IEX):
-
Load the resuspended pellet or clarified crude extract onto a pre-equilibrated anion-exchange column (e.g., DEAE Sepharose).
-
Wash the column with the starting buffer (low salt concentration).
-
Elute bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
-
Collect fractions and assay each for total protein and NT-4 biological activity (see Protocol 4.1).
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from IEX and concentrate them.
-
Load the concentrated sample onto a gel filtration column (e.g., Superdex 75) equilibrated with a suitable buffer.
-
Elute the proteins based on their molecular size. NT-4 is expected to elute at a volume corresponding to its dimeric mass (~28 kDa).
-
Collect fractions and again assay for protein and activity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final polishing and high purity, subject the active fractions from gel filtration to RP-HPLC on a C4 or C18 column.
-
Elute the proteins using a gradient of an organic solvent (e.g., acetonitrile) containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 280 nm. Collect peaks and remove the solvent by lyophilization.
-
-
Purity Analysis:
-
Assess the purity of the final sample by SDS-PAGE under reducing and non-reducing conditions, followed by Coomassie blue or silver staining. A pure sample should yield a single band at ~14 kDa (reducing) and/or ~28 kDa (non-reducing).[6]
-
Visualization: Native NT-4 Purification Workflow
Recombinant Neurotrophin-4 Production
The low abundance of NT-4 in native sources necessitated the development of recombinant expression systems to produce sufficient quantities for research. Human NT-4 has been successfully produced in Escherichia coli and insect cell systems.[7][10] Expression in E. coli typically results in the protein being sequestered in insoluble inclusion bodies, requiring subsequent denaturation and refolding steps to obtain the biologically active dimer.
Experimental Protocol: Recombinant Human NT-4 Expression and Purification
Objective: To express recombinant human NT-4 (rhNT-4) in E. coli, refold the protein, and purify the active dimer.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an NT-4 expression vector.
-
LB Broth and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme).
-
Inclusion Body Wash Buffer (2 M Urea, 2% Triton X-100, 50 mM Tris-HCl, pH 8.0).
-
Solubilization Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT).
-
Refolding Buffer (100 mM Tris-HCl, pH 8.5, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG).
-
Dialysis Buffer (20 mM Phosphate Buffer, pH 7.4, 150 mM NaCl).[10]
-
Chromatography columns and buffers (as in Protocol 2.2).
Methodology:
-
Expression:
-
Inoculate a starter culture of transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a large volume of LB broth with antibiotic and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to 1 mM final concentration) and continue to culture for 3-4 hours.
-
-
Inclusion Body Isolation:
-
Harvest the cells by centrifugation. Resuspend the pellet in Lysis Buffer and incubate on ice.
-
Lyse the cells by sonication.
-
Centrifuge the lysate at 15,000 x g for 20 minutes to pellet the inclusion bodies.
-
Wash the inclusion bodies sequentially with Wash Buffer and then with buffer lacking detergent to remove contaminants.
-
-
Solubilization and Refolding:
-
Solubilize the washed inclusion bodies in Solubilization Buffer.
-
Clarify the solution by centrifugation.
-
Initiate refolding by rapid dilution: add the solubilized protein dropwise into a large volume of ice-cold, stirring Refolding Buffer.
-
Allow the protein to refold for 12-24 hours at 4°C.
-
-
Purification:
-
Concentrate the refolded protein solution and dialyze extensively against Dialysis Buffer or the initial chromatography buffer.
-
Purify the refolded NT-4 using a combination of ion-exchange and gel filtration chromatography as described in Protocol 2.2.
-
-
Final Product Formulation:
-
The purified protein can be sterile-filtered and lyophilized from a buffer solution (e.g., 20 mM Phosphate Buffer, pH 7.4, 150 mM NaCl) for long-term storage at -20°C or below.[10]
-
Visualization: Recombinant NT-4 Production Workflow
Biological Activity Assays
Confirming the biological activity of purified native or recombinant NT-4 is a critical step. The classic assay for neurotrophin activity involves measuring the survival of primary sensory neurons, typically from dorsal root ganglia (DRG), which would otherwise undergo apoptosis in culture without trophic support.
Experimental Protocol: Dorsal Root Ganglion (DRG) Neuron Survival Assay
Objective: To determine the biological activity of a purified NT-4 sample by measuring its ability to promote the survival of embryonic DRG neurons in culture.
Materials:
-
Embryonic day 15-16 (E15-16) mouse or rat embryos.[11]
-
Hanks' Balanced Salt Solution (HBSS).
-
Collagenase/Dispase enzyme mix.[12]
-
Trypsin-EDTA.
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).
-
Poly-D-lysine and Laminin (B1169045) for coating culture plates.[12]
-
Purified NT-4 sample and a known standard.
-
Cell viability assay reagent (e.g., Calcein-AM or MTT).
-
Inverted fluorescence microscope.
Methodology:
-
Plate Coating:
-
DRG Dissection and Dissociation:
-
Dissect DRGs from the spinal columns of E15-16 rodent embryos and place them in ice-cold HBSS.[14]
-
Digest the ganglia with Collagenase/Dispase mix for 30-45 minutes at 37°C.[12]
-
Gently wash the ganglia and then incubate in trypsin-EDTA for 5-10 minutes at 37°C.
-
Triturate the ganglia gently with a fire-polished Pasteur pipette in culture medium containing serum (to inactivate trypsin) to obtain a single-cell suspension.
-
-
Cell Plating and Treatment:
-
Count the cells and plate them at a low density (e.g., 2,000-5,000 cells/well) in the pre-coated 96-well plate.
-
Prepare serial dilutions of the NT-4 test sample and the NT-4 standard in the culture medium.
-
Add the dilutions to the appropriate wells. Include negative control wells (no neurotrophin) and positive control wells (saturating concentration of standard).
-
-
Incubation and Analysis:
-
Incubate the cultures for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess neuronal survival. This can be done by:
-
Cell Counting: Manually counting the number of phase-bright neurons with neurites longer than two cell bodies.
-
Viability Staining: Using a fluorescent live-cell stain like Calcein-AM and quantifying the fluorescence in each well with a plate reader.
-
-
-
Data Analysis:
-
Plot the survival (as a percentage of the maximum response) against the logarithm of the NT-4 concentration.
-
Determine the ED₅₀ (the concentration that promotes 50% of the maximal survival) for both the test sample and the standard by fitting the data to a four-parameter logistic curve.
-
Neurotrophin-4 Signaling Pathway
NT-4 exerts its biological effects primarily by binding to and activating the TrkB receptor tyrosine kinase.[6][15] This interaction is shared with BDNF, leading to significant overlap in their biological functions. NT-4 can also bind to the p75 neurotrophin receptor (p75NTR), which can modulate TrkB signaling or initiate independent signaling cascades.[3]
Upon binding of the dimeric NT-4 ligand, two TrkB receptors dimerize, leading to trans-autophosphorylation of specific tyrosine residues in their cytoplasmic domains. These phosphotyrosine residues serve as docking sites for adaptor proteins, initiating several downstream signaling cascades:
-
Ras/MAPK Pathway: Primarily involved in neuronal differentiation and neurite outgrowth.
-
PI3K/Akt Pathway: A major cell survival and anti-apoptotic pathway.
-
PLCγ Pathway: Leads to the activation of PKC and calcium signaling, influencing synaptic plasticity.
Visualization: NT-4/TrkB Signaling Pathway
Conclusion
The discovery and isolation of Neurotrophin-4 marked a significant advancement in the field of neurobiology, completing the family of mammalian neurotrophins and providing new tools to probe the mechanisms of neuronal survival and differentiation. From its initial identification in frogs and vipers to the robust production of recombinant human protein, the study of NT-4 has illuminated the conserved nature of neurotrophic support across vertebrates. The experimental protocols and workflows detailed in this guide provide a framework for the purification, characterization, and functional analysis of this important growth factor, serving as a valuable resource for researchers aiming to explore its roles in neural development, neurodegenerative disease, and regenerative medicine.
References
- 1. NGF, BDNF, NT3, and NT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin 4 Is Required for the Survival of a Subclass of Hair Follicle Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotrophin-4: the odd one out in the neurotrophin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian neurotrophin-4: structure, chromosomal localization, tissue distribution, and receptor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 6. stemcell.com [stemcell.com]
- 7. Human NT-4 Recombinant Protein (450-04-10UG) [thermofisher.com]
- 8. cellgs.com [cellgs.com]
- 9. Frontiers | Synergistic Effect of Proteinase Activity by Purification and Identification of Toxic Protease From Nemopilema nomurai [frontiersin.org]
- 10. immunotools.de [immunotools.de]
- 11. Neurotrophins Induce Death of Hippocampal Neurons via the p75 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worthington-biochem.com [worthington-biochem.com]
- 14. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The trkB tyrosine protein kinase is a receptor for neurotrophin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
neurotrophin 4 gene structure and regulation
An In-depth Technical Guide on the Core Aspects of Neurotrophin 4 (NT-4) Gene Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NT-4), also known as neurotrophin 5 (NT-5), is a member of the neurotrophin family of growth factors that play a critical role in the survival, differentiation, and function of neurons.[1] Encoded by the NTF4 gene, this protein primarily signals through the Tropomyosin receptor kinase B (TrkB).[1] Dysregulation of NT-4 signaling has been implicated in various neurological and psychiatric disorders, making the NTF4 gene and its regulatory mechanisms a key area of research for therapeutic development. This guide provides a detailed overview of the NTF4 gene structure and the intricate mechanisms governing its expression.
I. This compound Gene Structure
The human NTF4 gene is located on the minus strand of chromosome 19 at the cytogenetic band 19q13.33.[1][2] The gene spans a genomic region of approximately 6,751 base pairs.[3] The rat NT-4 gene is composed of three exons, with two non-coding 5' exons and one coding 3' exon, and its transcription is controlled by two distinct promoters.[4] The human NTF4 gene consists of 7 exons.[3]
Quantitative Data on Human NTF4 Gene Structure
The following table summarizes the genomic coordinates of the human NTF4 gene and its exons, based on the GRCh38.p14 assembly. The lengths of the exons and the intervening introns have been calculated from these coordinates.
| Feature | Start (bp) | End (bp) | Length (bp) |
| Gene | 49,058,284 | 49,065,035 | 6,751 |
| Exon 1 | 49,064,831 | 49,065,035 | 205 |
| Intron 1 | 49,064,000 | 49,064,830 | 831 |
| Exon 2 | 49,063,789 | 49,063,999 | 211 |
| Intron 2 | 49,063,332 | 49,063,788 | 457 |
| Exon 3 | 49,063,212 | 49,063,331 | 120 |
| Intron 3 | 49,062,788 | 49,063,211 | 424 |
| Exon 4 | 49,062,683 | 49,062,787 | 105 |
| Intron 4 | 49,061,847 | 49,062,682 | 836 |
| Exon 5 | 49,061,728 | 49,061,846 | 119 |
| Intron 5 | 49,060,578 | 49,061,727 | 1,150 |
| Exon 6 | 49,060,438 | 49,060,577 | 140 |
| Intron 6 | 49,058,493 | 49,060,437 | 1,945 |
| Exon 7 | 49,058,284 | 49,058,492 | 209 |
Data sourced from NCBI Gene database (Gene ID: 4909, updated on 9-Sep-2025).[3] The lengths of introns are calculated as the difference between the end of one exon and the start of the next.
II. Regulation of this compound Gene Expression
The expression of the NTF4 gene is a tightly controlled process involving a complex interplay of signaling pathways, transcription factors, and epigenetic modifications.
A. Signaling Pathways
The primary signaling pathway initiated by NT-4 is through its high-affinity receptor, TrkB.[1] The activation of TrkB by NT-4 leads to a cascade of intracellular events that ultimately modulate gene expression.
-
TrkB Receptor Activation: Binding of NT-4 to the TrkB receptor induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor.[4] This autophosphorylation creates docking sites for various downstream signaling molecules.[4]
-
Downstream Signaling Cascades: The phosphorylated TrkB receptor activates several key intracellular signaling pathways, including:
-
Ras/MAPK Pathway: This pathway is crucial for neuronal survival and differentiation.[5]
-
PI3K/AKT Pathway: This pathway is involved in cell survival and growth.[6]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[7]
-
-
Calcium Signaling and CREB Activation: The release of intracellular calcium activates calcium/calmodulin-dependent protein kinases (CaMKs), such as CaMKIV.[8] Both the CaMK and Ras/MAPK pathways converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[7][8] Activated CREB binds to cAMP response elements (CREs) in the promoters of target genes, including potentially the NTF4 gene itself, to regulate their transcription.[9][10]
B. Transcription Factors
Several transcription factors are predicted to bind to the promoter region of the NTF4 gene and regulate its expression. These include:
-
CREB: As described above, CREB is a key mediator of neurotrophin-induced gene expression.
-
TCF4 (Transcription Factor 4): This transcription factor is implicated in neuronal development and has been associated with schizophrenia.[11]
-
Other Potential Regulators: Bioinformatic analyses have identified potential binding sites for transcription factors such as Brachyury, CBF(2), CBF-A, CBF-B, CP1A, Egr-4, NF-Y, NF-YA, NF-YB, and p53 in the NTF4 gene promoter, though their functional roles in NTF4 regulation require further experimental validation.
C. Epigenetic Regulation
Epigenetic mechanisms, including DNA methylation and histone modifications, play a crucial role in regulating gene expression in the nervous system. While much of the research in this area has focused on Brain-Derived Neurotrophic Factor (BDNF), similar mechanisms are likely to regulate NTF4 expression.
-
DNA Methylation: DNA methylation, particularly at CpG islands in promoter regions, is generally associated with transcriptional repression.[12] Changes in the methylation status of the BDNF gene have been linked to psychiatric disorders, suggesting that similar epigenetic regulation of NTF4 could be important for neuronal health.[13][14][15]
-
Histone Modifications: Post-translational modifications of histone proteins, such as acetylation and methylation, can alter chromatin structure and gene accessibility to the transcriptional machinery.[16] For instance, histone acetylation is generally associated with active gene expression, while certain histone methylation marks can be either activating or repressing.[16]
III. Experimental Protocols
Studying the structure and regulation of the NTF4 gene requires a combination of molecular biology techniques. Below are detailed methodologies for two key experimental approaches.
A. Chromatin Immunoprecipitation Sequencing (ChIP-seq) to Identify Transcription Factor Binding Sites
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific transcription factor.[11][17]
Objective: To identify the genomic regions within the NTF4 gene locus that are bound by a specific transcription factor (e.g., CREB or TCF4) in a neuronal cell line.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture a relevant human neuronal cell line (e.g., SH-SY5Y) to approximately 80-90% confluency.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. A negative control immunoprecipitation should be performed in parallel using a non-specific IgG antibody.
-
Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluate at 65°C overnight with NaCl.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA fragments according to the manufacturer's instructions for the sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing of the prepared library.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the experimental sample compared to the input control.
-
Annotate the identified peaks to determine their proximity to the NTF4 gene and its regulatory elements.
-
B. Luciferase Reporter Assay to Measure Promoter Activity
Reporter gene assays are used to quantify the transcriptional activity of a promoter in response to specific stimuli or the overexpression of transcription factors.[18][19][20][21]
Objective: To measure the activity of the NTF4 gene promoter in response to a specific signaling molecule or the overexpression of a transcription factor.
Methodology:
-
Construct Preparation:
-
Clone the promoter region of the human NTF4 gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
-
Prepare an expression vector for the transcription factor of interest (if applicable).
-
Prepare a control vector expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T or a neuronal cell line) in a 96-well plate.
-
Co-transfect the cells with the NTF4 promoter-luciferase construct, the control Renilla luciferase vector, and the transcription factor expression vector (or an empty vector control) using a suitable transfection reagent.
-
-
Cell Treatment and Lysis:
-
After 24-48 hours of transfection, treat the cells with the signaling molecule of interest or a vehicle control for a defined period.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the Firefly luciferase activity by adding the appropriate substrate and measuring the resulting luminescence.
-
Measure the Renilla luciferase activity by adding its specific substrate and measuring the luminescence.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different treatment conditions or between cells overexpressing the transcription factor and control cells. An increase in the relative luciferase activity indicates an activation of the NTF4 promoter.
-
Conclusion
The this compound gene exhibits a complex structure and is subject to intricate regulatory control at multiple levels. Understanding the precise mechanisms that govern NTF4 expression is fundamental for elucidating its role in neuronal function and disease. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the NT-4 signaling pathway. Future studies focusing on the specific transcription factors and epigenetic modifications that regulate NTF4 in different neuronal populations will be crucial for developing targeted and effective therapies for a range of neurological and psychiatric disorders.
References
- 1. Neurotrophin-4 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. NTF4 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Reactome | NTF4 activates NTRK2 (TRKB) signaling [reactome.org]
- 5. Point mutation in trkB causes loss of NT4-dependent neurons without major effects on diverse BDNF responses. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. NTF4 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]
- 8. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium regulation of the brain-derived neurotrophic factor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Building a schizophrenia genetic network: transcription factor 4 regulates genes involved in neuronal development and schizophrenia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BDNF DNA methylation changes as a biomarker of psychiatric disorders: literature review and open access database analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. newstimes.com [newstimes.com]
- 15. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. promega.com [promega.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. benchchem.com [benchchem.com]
Neurotrophin-4: A Technical Guide to Protein Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Neurotrophin-4 (NT-4), a critical member of the neurotrophin family of growth factors. We explore its molecular structure, receptor interactions, downstream signaling cascades, and biological functions, with a focus on quantitative data and detailed experimental methodologies relevant to research and therapeutic development.
Introduction to Neurotrophin-4
Neurotrophin-4 (NT-4), also known as NT-5, is a secreted protein that plays a pivotal role in the development, survival, differentiation, and plasticity of the vertebrate nervous system.[1] Like other members of its family—including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3)—NT-4 is essential for the maintenance of specific neuronal populations.[1][2] It is synthesized as a precursor protein that is proteolytically cleaved to release the mature, biologically active homodimer.[3] NT-4 exerts its effects primarily by binding to and activating the Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase it shares with BDNF.[3][4][5] Its unique expression patterns and functional roles, particularly in the peripheral nervous system, make it a subject of intense study for understanding neural circuitry and a potential target for therapeutic intervention in neurodegenerative diseases and nerve injury.
Molecular Structure of NT-4
The functional form of NT-4 is a non-covalently linked homodimer. Each protomer is comprised of 130 amino acids and adopts a characteristic three-dimensional fold stabilized by a "cysteine knot" motif. This structure consists of three interlocking disulfide bridges that confer significant stability to the protein in the extracellular environment.[6]
The crystal structure of the human NT-4 homodimer has been resolved, revealing key structural features.[7][8][9] These structures show a common surface region that is critical for binding to the TrkB receptor, while variations in peripheral amino acid sequences are thought to confer receptor specificity among the different neurotrophins.[7][9] NT-4 can also form heterodimers with the closely related BDNF.[7][8]
Available PDB Structures:
Receptor Binding and Biological Function
NT-4 signals primarily through the high-affinity receptor TrkB.[3][4] It can also bind to the low-affinity p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily that all neurotrophins can bind to.[11][12] The interplay between TrkB and p75NTR signaling can lead to diverse and sometimes opposing cellular outcomes, such as survival versus apoptosis. Co-expression of p75NTR with TrkB can increase the affinity and specificity of NT-4 for TrkB.[3][11]
Biological Roles
NT-4 is integral to a variety of neuronal processes:
-
Neuronal Survival and Differentiation: NT-4 is a potent survival factor for numerous neuronal populations, including corticospinal motor neurons and specific subsets of sensory neurons.[2][13][14] It is critically required for the survival of "D-hair" mechanoreceptors in adult animals.[2]
-
Synaptic Plasticity: Through the activation of TrkB, NT-4 plays a role in modulating synaptic strength and plasticity, which are fundamental mechanisms for learning and memory.[4]
-
Innervation: NT-4 supports the growth of axons and the innervation of target tissues. Its expression in muscle is regulated by neuronal activity, creating a feedback loop that helps maintain synaptic connections.[15]
-
Development: During embryonic development, NT-4 regulates the number of gustatory (taste) neurons before they have innervated their target taste buds.[16]
Quantitative Binding and Functional Data
The precise affinity of NT-4 for its receptors and its effective concentration for biological activity are critical parameters for experimental design and drug development.
| Parameter | Receptor/Assay | Value | Organism | Reference |
| Dissociation Constant (Kd) | TrkB | ~1 x 10⁻¹¹ M (High Affinity) | Mammalian | [3] |
| p75NTR | ~1 x 10⁻⁹ M (Low Affinity) | Mammalian | [3] | |
| p75NTR | ~6 x 10⁻¹¹ M (High Affinity*) | Chick | [8] | |
| EC₅₀ (Neuronal Survival) | Corticospinal Motor Neurons | Dose-dependent survival | Rat | [13] |
| Striatal Neurons | Dose-dependent survival | Rat | [14] | |
| Septal Neurons | Dose-dependent survival | Rat | [17] |
Note: A high-affinity binding site for NT-3 on p75NTR was identified, and it was noted that NT-4/5 binds efficiently to these sites, suggesting a similar high-affinity interaction may occur.[8] Specific EC₅₀ values for NT-4 are not consistently reported in the literature, with studies typically demonstrating a "dose-dependent" effect on neuronal survival.
Tissue Expression
NT-4 is expressed in various tissues in both embryonic and adult mammals. Highest expression levels are found in the prostate, with lower levels detected in the thymus, placenta, and skeletal muscle.[18]
NT-4 Signaling Pathways
Binding of the dimeric NT-4 molecule to two TrkB receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates three principal downstream signaling cascades that mediate the biological effects of NT-4.
-
PI3K/Akt Pathway (Survival): Phosphorylated TrkB recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.
-
Ras/MAPK Pathway (Differentiation): The activated TrkB receptor also recruits adaptor proteins like Shc and Grb2, which activate the small G-protein Ras. This triggers the mitogen-activated protein kinase (MAPK/ERK) cascade, a pathway crucial for promoting neuronal differentiation and neurite outgrowth.
-
PLCγ Pathway (Plasticity): TrkB activation also leads to the phosphorylation of Phospholipase C gamma (PLCγ). Activated PLCγ hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers calcium release from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is heavily involved in modulating synaptic plasticity.
Experimental Protocols
Detailed and reproducible protocols are essential for studying NT-4. Below are methodologies for key experiments.
Protocol: Western Blot for TrkB Phosphorylation
This protocol is used to determine if NT-4 treatment activates its receptor by detecting the phosphorylated form of TrkB.
Methodology:
-
Cell Culture and Treatment: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons. Before treatment, serum-starve the cells for 4-6 hours to reduce basal receptor activation. Treat cells with the desired concentration of NT-4 for 5-15 minutes at 37°C. Include an untreated control.
-
Lysis: Immediately place plates on ice and wash twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[6] Scrape cells, transfer lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize samples to equal protein amounts (e.g., 20-40 µg), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6] Do not use milk for blocking, as it contains phosphoproteins that can increase background. Incubate the membrane with a primary antibody against phosphorylated TrkB (p-TrkB) overnight at 4°C.
-
Detection: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[10]
-
Re-probing: To normalize the p-TrkB signal, the membrane can be stripped and re-probed for total TrkB and a loading control like GAPDH or β-actin.[10]
Protocol: Neuronal Survival Assay (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, and can be used to quantify the survival-promoting effects of NT-4.[4][19]
Methodology:
-
Cell Plating: Plate primary neurons or a neuronal cell line in a 96-well plate at an optimized density (e.g., 25,000 cells/well for primary cortical neurons).[7]
-
Treatment: After allowing cells to adhere and differentiate, replace the medium with a serum-free or low-serum medium containing various concentrations of NT-4 (e.g., 0.1 to 200 ng/mL). Include a negative control (no neurotrophin) and a positive control if available. Culture for the desired period (e.g., 48-72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a cell-free well. Plot the absorbance values against the concentration of NT-4 to generate a dose-response curve and calculate the EC₅₀ value.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity (Kₐ, Kₔ, Kₔ) between a ligand and an analyte.[20][21][22]
Methodology:
-
Chip Preparation and Ligand Immobilization: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a mixture of EDC and NHS. Immobilize the ligand (e.g., recombinant TrkB extracellular domain) to the surface via amine coupling at a pH below its isoelectric point. Deactivate remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Injection: Prepare a series of dilutions of the analyte (NT-4) in a suitable running buffer (e.g., HBS-EP+). Inject the analyte dilutions in ascending order of concentration over both the ligand and reference flow cells at a constant flow rate.
-
Association and Dissociation: Monitor the binding response in real-time (the association phase). After the injection, flow running buffer over the chip to monitor the dissociation of the NT-4 from the receptor (the dissociation phase).
-
Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a low pH glycine (B1666218) solution or a high salt buffer) to strip the bound analyte and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
References
- 1. Neurotrophin-4 - Wikipedia [en.wikipedia.org]
- 2. Neurotrophin-4: a survival factor for adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. The trkB tyrosine protein kinase is a receptor for neurotrophin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neurotrophin Receptor p75 Binds Neurotrophin-3 on Sympathetic Neurons with High Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-affinity nerve growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. Neurotrophin-4 (NT-4) and glial cell line-derived neurotrophic factor (GDNF) promote the survival of corticospinal motor neurons of neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotrophin-4/5 promotes survival and differentiation of rat striatal neurons developing in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. antbioinc.com [antbioinc.com]
- 16. Neurotrophin-4 regulates the survival of gustatory neurons earlier in development using a different mechanism than brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotrophin Effects on Survival and Expression of Cholinergic Properties in Cultured Rat Septal Neurons under Normal and Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
- 19. Assessment of cell viability in primary neuronal cultures [pubmed.ncbi.nlm.nih.gov]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide to the Neurotrophin-4 Receptor TrkB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Neurotrophin-4 (NT-4) and its interaction with the Tropomyosin receptor kinase B (TrkB), a critical signaling pathway in the development, function, and survival of neurons. This document details the core molecular interactions, downstream signaling cascades, and provides structured data and experimental protocols for researchers in neuroscience and drug development.
Introduction to NT-4 and the TrkB Receptor
Neurotrophin-4 (NT-4), also known as Neurotrophin-5 (NT-5), is a member of the neurotrophin family of growth factors, which also includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1] These proteins are crucial for the development, survival, differentiation, and function of neurons in both the central and peripheral nervous systems.[2] NT-4 exerts its biological effects primarily by binding to and activating the TrkB receptor, a member of the tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][3] While BDNF is the most studied ligand for TrkB, NT-4 also serves as a high-affinity ligand, initiating a cascade of intracellular signaling events.[4]
The activation of TrkB by NT-4 is a key process in regulating neuronal plasticity, promoting neuronal growth and survival, and has been implicated in various neurological and psychiatric conditions.[1] Understanding the intricacies of the NT-4/TrkB signaling pathway is therefore of paramount importance for the development of novel therapeutics for neurodegenerative diseases and neural injury.[1]
The Core Signaling Mechanism: From Ligand Binding to Receptor Activation
The initiation of the TrkB signaling cascade by NT-4 follows a well-established model for receptor tyrosine kinases.
2.1. Ligand Binding and Receptor Dimerization
NT-4, which exists as a dimer, binds to the extracellular domain of the TrkB receptor.[5] This binding event is thought to induce a conformational change in the receptor, facilitating its dimerization.[5][6] Interestingly, studies have suggested that TrkB receptors may exist as pre-formed, inactive dimers on the cell surface, and ligand binding induces a reorientation of the intracellular kinase domains, leading to their activation.[5][7] The second Ig-like domain of the human TrkB receptor has been identified as sufficient for binding both BDNF and NT-4 with high affinity.[8]
2.2. Autophosphorylation of the Kinase Domain
Upon dimerization and conformational change, the intracellular tyrosine kinase domains of the two TrkB receptors come into close proximity, enabling trans-autophosphorylation.[5][9] Specific tyrosine residues within the activation loop of the kinase domain (Y701, Y705, and Y706) are phosphorylated, which potentiates the catalytic activity of the receptor.[9] Further autophosphorylation occurs at other tyrosine residues in the cytoplasmic tail, notably Y515 and Y816, creating docking sites for downstream signaling molecules.[9]
Downstream Signaling Cascades
The phosphorylated tyrosine residues on the activated TrkB receptor serve as recruitment platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways. The three canonical pathways are the PI3K/Akt, MAPK/ERK, and PLCγ pathways.
3.1. The PI3K/Akt Pathway: Promoting Cell Survival
The phosphorylated tyrosine residue Y515 on TrkB serves as a docking site for the adaptor protein Shc (Src homology and collagen protein).[10] Upon binding, Shc is phosphorylated and recruits a complex of Grb2 (Growth factor receptor-bound protein 2) and SOS (Son of Sevenless).[11] This complex can then activate the Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in promoting cell survival by inhibiting apoptotic pathways.[12]
3.2. The MAPK/ERK Pathway: Regulating Neuronal Differentiation and Plasticity
The same Shc-Grb2-SOS complex recruited to pY515 also activates the Ras-MAPK (Mitogen-activated protein kinase) pathway.[3] SOS is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Ras. Activated, GTP-bound Ras initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (Extracellular signal-regulated kinase).[13] Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors, leading to changes in gene expression that are crucial for neuronal differentiation, neurite outgrowth, and synaptic plasticity.[3][14]
3.3. The PLCγ Pathway: Modulating Synaptic Function and Calcium Signaling
The phosphorylated tyrosine residue Y816 on TrkB directly recruits and activates Phospholipase C-gamma (PLCγ).[10][15] Activated PLCγ hydrolyzes PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[17] DAG, along with Ca2+, activates Protein Kinase C (PKC).[12] This pathway is critically involved in modulating synaptic transmission and plasticity.[15][17]
Signaling Pathway Diagram
Caption: NT-4/TrkB Signaling Pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the NT-4/TrkB signaling pathway.
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| NT-4 | TrkB | Surface Plasmon Resonance | Sub-nanomolar | [8] |
| BDNF | TrkB | Surface Plasmon Resonance | 1.7 nM | [18] |
Table 2: TrkB Kinase Activity Parameters
| Parameter | Dephosphorylated TrkB | Phosphorylated TrkB | Reference |
| Km for ATP | 100 ± 20 µM | 100 ± 20 µM | [19] |
| Km for Peptide Substrate | 500 ± 100 µM | 400 ± 100 µM | [19] |
| kcat | 0.40 ± 0.08 min⁻¹ | 12 ± 2 min⁻¹ | [19] |
Table 3: Representative Concentrations for In Vitro Assays
| Assay | Ligand | Concentration | Cell Type | Reference |
| TrkB Phosphorylation | NT-4 | 75 ng/mL | H9 Neurons | [20] |
| TrkB Phosphorylation | NT-4 | 50 ng/mL | Rat Cortical Neurons | [21] |
| TrkB Internalization | NT-4 | 50 ng/mL | Rat Cortical Neurons | [21] |
| Neurite Outgrowth | NT-4 | Varies | Primary Neurons/Cell Lines | [22] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the NT-4/TrkB signaling pathway.
5.1. In Vitro TrkB Kinase Assay
This assay measures the kinase activity of TrkB by quantifying the transfer of phosphate (B84403) from ATP to a substrate.
-
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.[15][23]
-
Materials:
-
Protocol:
-
Prepare serial dilutions of test compounds (e.g., inhibitors) in kinase assay buffer.
-
In a multi-well plate, add the test compound or vehicle control.
-
Add the TrkB enzyme to each well. A starting concentration of 5-10 nM is recommended, but should be empirically determined.[14]
-
Add the kinase substrate. A starting concentration of 1-5 µM is recommended.[14]
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for TrkB (approximately 100 µM).[14][19]
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure ADP production using the ADP-Glo™ reagent and protocol according to the manufacturer's instructions.[15][23]
-
Measure luminescence using a plate reader.
-
Analyze the data to determine kinase activity and the IC50 of inhibitors.
-
Experimental Workflow: In Vitro Kinase Assay
Caption: In Vitro TrkB Kinase Assay Workflow.
5.2. Western Blot for Phosphorylated TrkB (p-TrkB)
This technique is used to detect and quantify the phosphorylation status of TrkB in cell lysates following stimulation with NT-4.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated TrkB.
-
Materials:
-
Cell line expressing TrkB (e.g., PC12, NIH/3T3-TrkB)[9]
-
NT-4
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors[24]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Primary antibody against p-TrkB
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Protocol:
-
Culture cells and treat with NT-4 for the desired time.
-
Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.[7]
-
Centrifuge to pellet cell debris and collect the supernatant.[24]
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[24]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[24]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary anti-p-TrkB antibody overnight at 4°C.[24]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent and an imaging system.[24]
-
The membrane can be stripped and re-probed for total TrkB and a loading control (e.g., β-actin) for normalization.[24]
-
5.3. Co-Immunoprecipitation of TrkB
This method is used to study the interaction of TrkB with other proteins.
-
Principle: An antibody specific to TrkB is used to pull down the receptor and any associated proteins from a cell lysate. The precipitated proteins are then analyzed by Western blot.
-
Materials:
-
Cell lysate
-
Anti-TrkB antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads[25]
-
Wash buffer
-
Elution buffer or sample buffer
-
-
Protocol:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[25]
-
Incubate the pre-cleared lysate with the anti-TrkB antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the protein of interest.
-
5.4. Neurite Outgrowth Assay
This assay is used to assess the effect of NT-4 on promoting the growth of neurites from neurons.
-
Principle: Neurons are cultured in the presence of NT-4, and the extent of neurite growth is quantified, often by measuring the length and number of neurites.
-
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)[26]
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., laminin, poly-L-lysine)[27]
-
NT-4
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., Triton X-100)
-
Antibody against a neuronal marker (e.g., β-III tubulin)[27]
-
Fluorescently labeled secondary antibody
-
Microscope with imaging software
-
-
Protocol:
-
Plate neurons on coated cultureware.
-
Treat the cells with various concentrations of NT-4 or a vehicle control.
-
Incubate for a period sufficient to allow neurite outgrowth (e.g., 24-72 hours).[22][27]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with an anti-β-III tubulin antibody, followed by a fluorescent secondary antibody.
-
Acquire images of the neurons using a microscope.
-
Quantify neurite outgrowth using image analysis software to measure parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of neurites per neuron.[27]
-
Conclusion
The Neurotrophin-4/TrkB signaling pathway is a complex and vital system for the regulation of neuronal function. Its intricate network of downstream effectors allows for a pleiotropic range of cellular responses, from promoting survival to orchestrating the fine-tuning of synaptic connections. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the continued development of therapeutic strategies targeting a host of neurological and psychiatric disorders. The methodologies outlined here provide a robust framework for researchers and drug development professionals to investigate the nuances of NT-4/TrkB signaling and to screen for novel modulators of this critical pathway.
References
- 1. promega.com [promega.com]
- 2. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 5. Brain-derived neurotrophic factor receptor TrkB exists as a preformed dimer in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. A discrete domain of the human TrkB receptor defines the binding sites for BDNF and NT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dimerization of the Trk receptors in the plasma membrane: effects of their cognate ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. The biophysical basis of receptor tyrosine kinase ligand functional selectivity: Trk-B case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Study the Signal Transduction of the Surface Receptor Tyrosine Kinase TrkB in Neurons | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Stress Diminishes BDNF-stimulated TrkB Signaling, TrkB-NMDA Receptor Linkage and Neuronal Activity in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Differential effects of BDNF and neurotrophin 4 (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. scispace.com [scispace.com]
Downstream Targets of Neurotrophin-4 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotrophin-4 (NT-4) is a critical signaling molecule within the neurotrophin family, playing a pivotal role in neuronal survival, differentiation, and synaptic plasticity. This technical guide provides a comprehensive overview of the core downstream signaling pathways and molecular targets of NT-4. By binding primarily to the Tropomyosin receptor kinase B (TrkB) and the p75 neurotrophin receptor (p75NTR), NT-4 initiates a cascade of intracellular events. This document details the activation of the three major TrkB-mediated pathways: the Ras/MAPK cascade, the PI3K/Akt pathway, and the PLC-γ pathway. Furthermore, it explores the downstream consequences of p75NTR engagement, including the activation of JNK and NF-κB. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling networks to facilitate further research and therapeutic development in neurobiology.
Introduction
Neurotrophin-4 (NT-4), also known as NT-5, is a member of the neurotrophin family of growth factors that are essential for the development, function, and survival of neurons in the vertebrate nervous system.[1] Like its close relative, Brain-Derived Neurotrophic Factor (BDNF), NT-4 exerts its biological effects predominantly through the high-affinity Tropomyosin receptor kinase B (TrkB).[2][3] Additionally, NT-4 can bind to the low-affinity p75 neurotrophin receptor (p75NTR), which can modulate TrkB signaling or initiate distinct downstream cascades.[4][5]
The activation of these receptors by NT-4 triggers a complex network of intracellular signaling pathways that ultimately regulate gene expression and cellular function, contributing to neuronal differentiation, survival, and the modulation of synaptic strength.[6][7] Understanding the specific downstream targets of NT-4 signaling is crucial for elucidating its precise physiological roles and for the development of targeted therapeutics for a range of neurological disorders, including neurodegenerative diseases and psychiatric conditions.[2]
This technical guide provides an in-depth exploration of the primary downstream signaling pathways activated by NT-4, supported by quantitative data from the literature, detailed experimental protocols for key assays, and visual representations of the signaling cascades.
Primary Receptors and Initial Signaling Events
NT-4 initiates its signaling cascades by binding to and activating two principal cell surface receptors: TrkB and p75NTR.
-
TrkB Receptor Activation: The binding of NT-4 to the TrkB receptor induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[8] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways.[6]
-
p75NTR Receptor Activation: NT-4 can also bind to the p75NTR, a member of the tumor necrosis factor (TNF) receptor superfamily.[5] Signaling through p75NTR is more complex and can lead to diverse cellular outcomes, including cell survival or apoptosis, depending on the cellular context and the presence of co-receptors.[4]
Downstream Signaling Pathways of NT-4/TrkB Activation
The activation of the TrkB receptor by NT-4 leads to the initiation of three primary signaling cascades: the Ras/MAPK pathway, the PI3K/Akt pathway, and the Phospholipase C-gamma (PLC-γ) pathway.
The Ras/MAPK Pathway
This pathway is centrally involved in promoting neuronal differentiation and neurite outgrowth.[6]
Signaling Cascade:
-
Upon TrkB autophosphorylation, adaptor proteins such as Shc and Grb2 are recruited to the receptor.
-
Grb2, in turn, recruits the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS).
-
SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP.
-
Activated Ras then initiates a kinase cascade, beginning with the activation of Raf (a MAP kinase kinase kinase).
-
Raf phosphorylates and activates MEK (a MAP kinase kinase).
-
MEK then phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK), also known as Mitogen-Activated Protein Kinase (MAPK).
-
Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression that promote neuronal differentiation.
NT-4/TrkB Ras/MAPK Signaling Pathway
The PI3K/Akt Pathway
This pathway is a major regulator of cell survival and growth, protecting neurons from apoptosis.[6]
Signaling Cascade:
-
Activated TrkB recruits and activates Phosphoinositide 3-kinase (PI3K).
-
PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
PIP3 acts as a second messenger and recruits pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as Protein Kinase B) and PDK1, to the plasma membrane.
-
At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.
-
Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival. Key targets include:
-
Bad: Phosphorylation of Bad leads to its sequestration by 14-3-3 proteins, preventing it from inhibiting the anti-apoptotic protein Bcl-xL.
-
FOXO transcription factors: Phosphorylation of FOXO proteins leads to their exclusion from the nucleus, preventing the transcription of pro-apoptotic genes.
-
GSK-3β: Phosphorylation of GSK-3β inhibits its activity, which can otherwise promote apoptosis.
-
NT-4/TrkB PI3K/Akt Signaling Pathway
The PLC-γ Pathway
This pathway is crucial for modulating synaptic plasticity and calcium signaling.[6]
Signaling Cascade:
-
Activated TrkB recruits and phosphorylates Phospholipase C-gamma (PLC-γ).
-
Activated PLC-γ hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
The increase in intracellular Ca2+ can activate various calcium-dependent enzymes, such as Ca2+/calmodulin-dependent protein kinases (CaMKs).
-
DAG, along with Ca2+, activates Protein Kinase C (PKC).
-
Both CaMKs and PKC can phosphorylate a wide range of substrates, including transcription factors and synaptic proteins, thereby influencing synaptic function and plasticity.
References
- 1. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine 133-phosphorylated CREB induces transcription via a cooperative mechanism that may confer specificity to neurotrophin signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
The Role of Neurotrophin-4 in Neuronal Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotrophin-4 (NT-4), a member of the neurotrophin family of growth factors, plays a critical role in the survival and differentiation of various neuronal populations. By primarily signaling through the Tropomyosin receptor kinase B (TrkB), NT-4 activates a cascade of intracellular pathways essential for preventing apoptosis and maintaining neuronal health. This technical guide provides an in-depth analysis of the biological functions of NT-4 in neuronal survival, with a focus on its signaling mechanisms, quantitative effects, and the experimental protocols used for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development for neurodegenerative diseases.
Introduction
Neurotrophins are a family of secreted proteins vital for the development, maintenance, and function of the vertebrate nervous system.[1][2] This family includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4).[3] While initially identified for their role in preventing neuronal death during development, it is now understood that neurotrophins, including NT-4, are crucial for the survival of specific neuron populations into adulthood.[4]
NT-4, also known as NT-5, exerts its biological effects predominantly through the high-affinity TrkB receptor, a receptor it shares with BDNF.[5][6] Upon binding, NT-4 induces the dimerization and autophosphorylation of TrkB, initiating downstream signaling cascades that are central to its pro-survival effects.[7] Understanding the intricacies of NT-4 signaling is paramount for developing therapeutic strategies for a range of neurodegenerative disorders.
NT-4 Signaling Pathways in Neuronal Survival
The binding of NT-4 to the TrkB receptor triggers the activation of three primary downstream signaling pathways: the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. These pathways collectively orchestrate the pro-survival effects of NT-4.[1][2] NT-4 can also interact with the p75 neurotrophin receptor (p75NTR), which can modulate TrkB signaling or, in some contexts, initiate apoptosis.[8]
The TrkB Receptor and Downstream Cascades
-
Ras/MAPK Pathway: Activation of TrkB leads to the recruitment of adaptor proteins like Shc, which in turn activates the Ras-Raf-MEK-ERK cascade. This pathway is crucial for promoting neuronal differentiation and survival.[3][9]
-
PI3K/Akt Pathway: Phosphorylated TrkB also activates Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. The PI3K/Akt pathway is a potent inhibitor of apoptosis, primarily through the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Forkhead transcription factors.[10]
-
PLCγ Pathway: The Phospholipase C-gamma (PLCγ) pathway is also initiated by TrkB activation. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and the activation of Protein Kinase C (PKC), respectively. These events contribute to various cellular processes, including neuronal survival and plasticity.[1]
Quantitative Effects of NT-4 on Neuronal Survival
The pro-survival effects of NT-4 have been quantified in numerous studies, both in vitro and in vivo. These studies often compare the efficacy of NT-4 to that of BDNF, given that they share the TrkB receptor.
| Model System | Neuron Type | NT-4 Concentration/Dose | Observed Effect | Comparison with BDNF | Citation |
| In Vitro (Neonatal Rat) | Corticospinal Motor Neurons | Dose-dependent | Increased survival | NT-4 effective, BDNF not effective | [5] |
| In Vitro (Rat Cortical Neurons) | Cortical Neurons | 50 ng/mL | Reduction of TrkB levels to 60% after 4 hours | BDNF leads to a more rapid reduction (30%) | [1] |
| In Vitro (Chick Embryo) | Motoneurons | 100 pg/mL (saturation) | Dose-dependent survival | Similar dose-dependent survival | [11] |
| In Vitro (Rat Geniculate Ganglion) | Geniculate Ganglion Neurons | 0.25 ng/mL (optimal) | Maximal neurite extension | NT-4 is more potent than BDNF (25 ng/mL optimal) | [12] |
| In Vivo (NT-4 Knockout Mice) | Geniculate Ganglion Neurons | N/A | 33% loss of neurons by embryonic day 11.5 | BDNF knockout shows distinct visceral sensory neuron losses | [3][13] |
| In Vivo (NT-4 Knockout Mice) | D-hair Receptor Neurons | N/A | 78% reduction in TrkB positive neurons in older mice | NT-3 is required earlier in development | [4][14] |
| In Vivo (Adult Rat) | Axotomized Nigrostriatal Dopaminergic Neurons | Infusion | Potent prevention of cell death | NT-4 > BDNF > NT-3 in preventing death | [15] |
| In Vivo (Adult Rat) | Axotomized Retinal Ganglion Cells | Intraocular administration | Increased survival and delayed onset of cell death | Similar neuroprotective effect to BDNF | [16] |
Experimental Protocols
The study of NT-4's role in neuronal survival involves a variety of established experimental techniques. Below are detailed methodologies for key experiments.
Primary Neuronal Culture for Survival Assays
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a common system for assessing neurotrophin effects.
-
Preparation:
-
Dissection and Dissociation:
-
Euthanize a pregnant rat (e.g., embryonic day 18) and harvest the embryos.[18]
-
Dissect the cortices from the embryonic brains in ice-cold dissection medium.[6]
-
Mince the cortical tissue and incubate in an enzymatic solution (e.g., papain or trypsin) at 37°C for 15-30 minutes to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Culture:
-
Centrifuge the cell suspension to pellet the cells and resuspend in plating medium.[19]
-
Determine cell density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1 x 10^5 cells/chamber) onto the coated plates/coverslips.[17]
-
Incubate at 37°C in a humidified 5% CO2 incubator.[17]
-
After initial attachment (a few hours to a day), replace the plating medium with a serum-free neuronal maintenance medium.[6]
-
For survival assays, treat the cultured neurons with different concentrations of NT-4.
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization:
-
TUNEL Reaction:
-
Equilibrate the cells with Equilibration Buffer for 10 minutes.[2]
-
Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).[2]
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[2]
-
Wash three times with PBS to stop the reaction.
-
-
Detection and Visualization:
-
For Biotin-dUTP: Incubate with streptavidin-HRP, followed by a chromogenic substrate like DAB to produce a colored precipitate in apoptotic nuclei.[2]
-
For Fluorescent dUTP: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a light or fluorescence microscope. Apoptotic cells will show stained nuclei.
-
Immunocytochemistry for Phosphorylated TrkB (pTrkB)
This method allows for the visualization of activated TrkB receptors.
-
Cell Preparation and Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate with a primary antibody specific for phosphorylated TrkB (e.g., anti-pTrkB Tyr705) diluted in blocking buffer, typically overnight at 4°C.[9]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Enzymatic Reaction:
-
Detection:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440-460 nm.[22]
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
-
Conclusion
Neurotrophin-4 is a potent survival factor for a variety of neuronal populations, acting through the TrkB receptor and its downstream signaling pathways. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of NT-4 in neurodegenerative diseases. Further research into the specific contexts and differential effects of NT-4 compared to other neurotrophins will be crucial for the development of targeted and effective therapies.
References
- 1. Differential effects of BDNF and neurotrophin 4 (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Mice Lacking Brain-Derived Neurotrophic Factor Exhibit Visceral Sensory Neuron Losses Distinct from Mice Lacking NT4 and Display a Severe Developmental Deficit in Control of Breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Neurotrophin-4 (NT-4) and glial cell line-derived neurotrophic factor (GDNF) promote the survival of corticospinal motor neurons of neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. youtube.com [youtube.com]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 9. benchchem.com [benchchem.com]
- 10. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 11. Development of Survival Responsiveness to Brain-Derived Neurotrophic Factor, Neurotrophin 3 and this compound/5, But Not to Nerve Growth Factor, in Cultured Motoneurons from Chick Embryo Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotrophin-4 is more potent than brain-derived neurotrophic factor in promoting, attracting and suppressing geniculate ganglion neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotrophin-4 regulates the survival of gustatory neurons earlier in development using a different mechanism than brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurotrophin-4: a survival factor for adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotrophins prevent death and differentially affect tyrosine hydroxylase of adult rat nigrostriatal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Automated Sholl Analysis of Digitized Neuronal Morphology at Multiple Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. media.cellsignal.com [media.cellsignal.com]
Neurotrophin 4: A Key Modulator of Synaptic Plasticity and Neuronal Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurotrophin 4 (NT-4), a member of the neurotrophin family of growth factors, plays a critical role in the development, function, and plasticity of the nervous system. By activating its primary receptor, Tropomyosin receptor kinase B (TrkB), NT-4 initiates a cascade of intracellular signaling events that influence neuronal survival, differentiation, and the structural and functional modifications of synapses. This technical guide provides a comprehensive overview of the core functions of NT-4 in synaptic plasticity and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the NT-4 signaling axis for neurological disorders.
Core Concepts: NT-4 in Neuronal Function
This compound, also known as NT-4/5, is a secreted protein that, along with Brain-Derived Neurotrophic Factor (BDNF), binds to and activates the TrkB receptor.[1] This interaction triggers the dimerization and autophosphorylation of TrkB, leading to the recruitment of adaptor proteins and the activation of downstream signaling cascades.[2] These pathways, primarily the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, are fundamental to the diverse effects of NT-4 on neurons.[2]
In the context of neuronal development , NT-4 is involved in:
-
Neuronal Survival and Differentiation: NT-4 promotes the survival of specific populations of neurons, including corticospinal motor neurons.[3]
-
Neurite Outgrowth and Branching: It influences the extension and complexity of axons and dendrites, contributing to the formation of neural circuits.
-
Synapse Formation: NT-4 can induce the formation of both excitatory and inhibitory synapses.
In terms of synaptic plasticity , NT-4 plays a crucial role in:
-
Structural Plasticity: NT-4 modulates the number and morphology of dendritic spines, the primary sites of excitatory synapses in the brain. Infusion of NT-4/5 into the visual cortex of cats during the critical period leads to a significant increase in spine-like processes on dendrites.[4]
-
Functional Plasticity: NT-4 is implicated in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5] Mice lacking the NT-4 gene exhibit deficits in long-lasting LTP.[5]
Quantitative Data on NT-4 Function
The following tables summarize key quantitative findings from studies on the effects of this compound.
Table 1: Effects of NT-4 on Dendritic Spine Density
| Experimental Model | Treatment | Layer | Dendrite Order | Mean Spine Density (spines/µm) - Control | Mean Spine Density (spines/µm) - NT-4/5 Treated | Percent Increase | Reference |
| Cat Visual Cortex (in vivo) | NT-4/5 infusion | All Layers | Apical & Basal | 0.18 | 0.39 | 116.7% | [4] |
Table 2: Effects of NT-4 Knockout on Long-Term Potentiation (LTP) in Mouse Hippocampus
| Genotype | Time Post-Tetanus | LTP Magnitude (% of baseline) | p-value vs. Wild-Type | Reference |
| Wild-Type | 30 min | 232 ± 17% | - | [5] |
| Wild-Type | 60 min | 218 ± 14% | - | [5] |
| Wild-Type | 120 min | 190 ± 10% | - | [5] |
| Wild-Type | 180 min | 172 ± 12% | - | [5] |
| NT-4 Knockout | 30 min | 176 ± 8% | < 0.05 | [5] |
| NT-4 Knockout | 60 min | 167 ± 4% | < 0.05 | [5] |
| NT-4 Knockout | 120 min | 136 ± 6% | < 0.05 | [5] |
| NT-4 Knockout | 180 min | 112 ± 7% | < 0.05 | [5] |
Table 3: Comparative Effects of NT-4 and BDNF on TrkB Receptor Degradation
| Ligand (50 ng/ml) | Treatment Duration | Surface TrkB Receptors (% of control) | Degradation Index (%) | Reference |
| BDNF | 2-3 hours | ~50% | 27.0 ± 3.2% | [6][7] |
| NT-4 | 4-5 hours | ~50% | 68.9 ± 5.8% | [6][7] |
Signaling Pathways of this compound
NT-4 binding to the TrkB receptor initiates a cascade of intracellular signaling events crucial for its effects on synaptic plasticity and development. The primary pathways activated are the Ras/MAPK, PI3K/Akt, and PLC-γ pathways.
References
- 1. Interaction of NT-4 and BDNF with gp145trkb receptor: effect on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin-4 (NT-4) and glial cell line-derived neurotrophic factor (GDNF) promote the survival of corticospinal motor neurons of neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotrophin NT-4/5 Promotes Structural Changes in Neurons of the Developing Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficient long-term memory and long-lasting long-term potentiation in mice with a targeted deletion of neurotrophin-4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors. [vivo.weill.cornell.edu]
- 7. Distinct cAMP response element-binding protein (CREB) domains stimulate different steps in a concerted mechanism of transcription activation - PMC [pmc.ncbi.nlm.nih.gov]
The Expression Landscape of Neurotrophin-4 in the Central Nervous System: A Technical Guide for Researchers
Introduction: Neurotrophin-4 (NT-4), also known as NT-4/5, is a member of the neurotrophin family of growth factors, which are critical for the survival, differentiation, and plasticity of neurons.[1] While other neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) have been studied extensively, the precise expression pattern and quantitative distribution of NT-4 within the Central Nervous System (CNS) are less characterized. This technical guide provides an in-depth overview of the current understanding of NT-4 expression in the CNS, details the experimental protocols used for its detection, and visualizes its core signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive resource on NT-4 neurobiology.
NT-4 Signaling in the CNS
Neurotrophin-4 exerts its biological effects by binding to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).[1] NT-4 and BDNF are the primary ligands for the TrkB receptor.[1] The binding of NT-4, typically as a dimer, induces the dimerization of TrkB receptors, leading to the trans-autophosphorylation of their intracellular tyrosine kinase domains. This activation triggers several downstream signaling cascades crucial for neuronal function:
-
PI3K/Akt Pathway: This pathway is a major driver of cell survival and growth.
-
MAPK/ERK Pathway: This cascade is primarily involved in neuronal differentiation and plasticity.
-
PLCγ Pathway: Activation of Phospholipase C-gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C activation.
While NT-4 primarily signals through TrkB, it can also bind to the p75NTR. The signaling outcomes through p75NTR are more complex and can modulate TrkB signaling or initiate distinct pathways, including those leading to apoptosis or survival, depending on the cellular context and the presence of co-receptors.
Expression Pattern of Neurotrophin-4 in the CNS
The expression of NT-4 is considered to be widespread throughout the central nervous system.[2] However, compared to other neurotrophins, its levels are generally lower.[3] The distribution has been primarily characterized through immunohistochemistry (IHC) for protein localization and in situ hybridization (ISH) or RT-qPCR for mRNA expression.
Data Presentation
Quantitative data for NT-4 expression across different CNS regions is not extensively consolidated in the literature. The following tables summarize available qualitative and semi-quantitative findings.
Table 1: Qualitative Distribution of NT-4 Protein in the Adult Rhesus Monkey Brain
| Brain Region | Cellular Localization | Immunostaining Intensity |
| Cerebrum | Neurons and glial cells | Varying |
| Cerebellum | Neurons and glial cells | Varying |
| Hippocampus | Neurons | Staining observed |
| Data summarized from immunohistochemical studies.[4] |
Table 2: Semi-Quantitative mRNA Expression of NT-4 in the CNS
| Species | CNS Region | Method | Finding |
| Zebrafish (Adult) | Spinal Cord vs. Brain | RT-qPCR | Low level of transcription in the spinal cord compared to the brain.[5] |
| Mouse (Adult) | Striatum | RT-PCR | Basal expression detected; levels can be modified by neurotoxic agents.[6] |
| Rat (Adult) | Spinal Cord | RT-PCR | Small changes in mRNA levels observed after peripheral nerve injury.[7] |
Experimental Protocols
Accurate detection and quantification of NT-4 expression are fundamental for research and drug development. Below are detailed methodologies for the key experiments commonly employed.
Immunohistochemistry (IHC)
IHC is used to visualize the location of NT-4 protein within tissue sections.
Detailed Methodology:
-
Tissue Preparation : Brain tissue is fixed (e.g., in 10% neutral formalin), dehydrated, and embedded in paraffin.[8] The embedded tissue is then sectioned into 4-µm slices and mounted on slides.[8]
-
Deparaffinization and Rehydration : Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.[8]
-
Antigen Retrieval : To unmask the antigen epitopes, slides are subjected to heat-induced antigen retrieval, often using a microwave in a sodium citrate buffer (pH 6.0).[8]
-
Blocking : Endogenous peroxidase activity is quenched with hydrogen peroxide. Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody Incubation : Sections are incubated with a specific primary antibody against NT-4, typically overnight at 4°C. The antibody's specificity should be confirmed by Western blot analysis.[4]
-
Secondary Antibody and Detection : A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by an avidin-biotin-enzyme complex (e.g., horseradish peroxidase - HRP). The signal is visualized by adding a chromogen substrate like 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the antigen site.
-
Counterstaining and Mounting : Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis : The staining pattern is analyzed via light microscopy. For semi-quantitative analysis, optical densitometry can be performed on the captured images.[9]
In Situ Hybridization (ISH)
ISH detects the presence and location of NT-4 mRNA within cells and tissues, providing evidence of gene expression.
Detailed Methodology:
-
Probe Synthesis : An antisense RNA probe complementary to the NT-4 mRNA sequence is synthesized and labeled with a marker like digoxigenin (B1670575) (DIG).
-
Tissue Preparation : Cryostat or paraffin-embedded sections are mounted on slides. The tissue is fixed, rehydrated, and then permeabilized with Proteinase K to allow probe entry.
-
Hybridization : The sections are incubated with the labeled NT-4 probe in a hybridization buffer overnight at an optimized temperature (e.g., 65°C). This allows the probe to anneal to its target mRNA in the tissue.
-
Washing : High-stringency washes are performed to remove any non-specifically bound probe, ensuring a clean signal.
-
Immunodetection : The DIG-labeled probe is detected using an antibody against DIG that is conjugated to an enzyme, such as alkaline phosphatase (AP).
-
Signal Visualization : A chromogenic substrate (e.g., NBT/BCIP) is added, which is converted by the enzyme into a colored precipitate, revealing the location of the NT-4 mRNA.
-
Analysis : Slides are imaged to document the cellular and regional distribution of the mRNA signal.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method used to measure the quantity of NT-4 mRNA in a tissue sample.[3]
Detailed Methodology:
-
RNA Extraction : Total RNA is isolated from dissected CNS regions of interest using a commercial kit or a standard protocol like Trizol extraction.
-
Quality Control and Quantification : The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is checked via gel electrophoresis.
-
Reverse Transcription (RT) : The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers (oligo(dT)s and random hexamers).
-
Quantitative PCR (qPCR) : The qPCR reaction is set up with the generated cDNA, NT-4 specific primers, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe. The reaction is run in a real-time PCR machine.
-
Data Analysis : The instrument records the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is determined. The relative expression of NT-4 mRNA is calculated by normalizing the Ct values to one or more stable housekeeping genes (e.g., GAPDH, β-actin) using the delta-delta Ct (ΔΔCt) method.
References
- 1. Reactome | Expression and Processing of Neurotrophins [reactome.org]
- 2. NTF4 neurotrophin 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Quantification of Neurotrophin mRNA by RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. Immunohistochemical distribution of NGF, BDNF, NT-3, and NT-4 in adult rhesus monkey brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcription Pattern of Neurotrophic Factors and Their Receptors in Adult Zebrafish Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential expression of mRNAs for neurotrophins and their receptors after axotomy of the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 9. Dual use of immunohistochemistry for film densitometry and light microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Neurotrophin 4: An In-Depth Examination of its In Vivo Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Neurotrophin 4 (NT-4), a member of the neurotrophin family of growth factors, plays a critical, albeit nuanced, role in the development, survival, and function of the vertebrate nervous system. While often studied in conjunction with its close homolog, brain-derived neurotrophic factor (BDNF), due to their shared high-affinity receptor, Tropomyosin receptor kinase B (TrkB), in vivo studies have revealed distinct and non-overlapping functions for NT-4. This technical guide synthesizes key findings on the physiological roles of NT-4 in vivo, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows to support further research and therapeutic development.
Core Physiological Functions of this compound
NT-4 is instrumental in a variety of in vivo processes, primarily centered on neuronal survival and differentiation, synaptic plasticity, and the development of specialized sensory systems. Unlike other neurotrophins, mice deficient in NT-4 are viable and do not exhibit the early postnatal lethality seen in BDNF or TrkB knockout mice, suggesting more specific, rather than global, developmental roles.[1]
Neuronal Survival and Differentiation
In vivo studies, largely reliant on knockout mouse models, have definitively established NT-4's role as a survival factor for specific neuronal populations.
-
Sensory Neurons: NT-4 is crucial for the survival of a subclass of hair follicle receptors known as D-hair receptors.[2] Studies in NT-4 deficient mice have shown a significant loss of small-diameter myelinated axons in cutaneous nerves.[2] Interestingly, the requirement for NT-4 in the survival of these neurons is age-dependent, becoming critical in mature animals.[3] In contrast, BDNF supports the mechanical function of other types of mechanoreceptors.[2] This highlights a clear functional divergence between the two TrkB ligands in the peripheral sensory system.
-
Gustatory Neurons: The development of the gustatory system is uniquely dependent on both NT-4 and BDNF.[4][5] NT-4 mutant mice exhibit a significant loss of geniculate ganglion neurons, which innervate taste buds, with this loss occurring early in embryonic development, even before axons reach their target tongue tissue.[4] This suggests a role for NT-4 that is not solely target-derived.
-
Visceral Sensory Neurons: In the nodose-petrosal ganglion (NPG) complex, which contains visceral sensory neurons, both BDNF and NT-4 are required for the survival of the full complement of neurons.[1] Loss of either neurotrophin results in an approximately 50% reduction in NPG neurons.[1]
Synaptic Plasticity and Function
NT-4 is an active modulator of synaptic structure and function, influencing both the central and peripheral nervous systems.
-
Neuromuscular Junction (NMJ) Formation: While the formation of the NMJ is a complex process involving multiple signaling molecules, evidence suggests a role for neurotrophins.[6][7] NT-4, secreted from postsynaptic muscle cells, can potentiate presynaptic function.[6][7] This action is spatially restricted, affecting only the synapses on myocytes that overexpress NT-4, indicating a highly localized mechanism for synaptic modification.[6][7]
-
Central Synapses: In the central nervous system, NT-4, like BDNF, can acutely modulate the efficacy of synaptic transmission.[8] In the developing visual cortex, infusion of NT-4/5 during the critical period can induce structural changes in neurons, including an increase in the density of presynaptic markers, suggesting an increase in synapse number.[9] This suggests that TrkB ligands can stimulate the formation of new connections.[9]
Role in Non-Neuronal Tissues
While the primary functions of NT-4 are within the nervous system, its expression is widespread, suggesting roles in other tissues.[2][10] For instance, NT-4 and its receptors are involved in the in vitro maturation of porcine cumulus-oocyte complexes, promoting oocyte maturation and subsequent embryonic development.[11][12] In the skin, NT-4 has been implicated in the pathophysiology of pruritus associated with atopic dermatitis.[13]
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative findings from in vivo studies on NT-4, primarily from knockout mouse models.
| Neuronal Population | Animal Model | Age | Observed Effect | Quantitative Change | Reference |
| D-hair Receptors (Myelinated Axons <5.0 µm) | NT-4 Knockout Mice | Adult | Loss of small-diameter myelinated axons in the saphenous nerve. | 33% loss compared to wild-type. | [2] |
| Geniculate Ganglion Neurons | NT-4 Knockout Mice | Embryonic Day 11.5 | Loss of gustatory neurons. | 33% loss compared to wild-type. | [4] |
| Geniculate Ganglion Neurons | NT-4 Knockout Mice | Postnatal Day 20 | Postnatal loss of gustatory neurons. | 48% fewer neurons compared to wild-type. | [4] |
| Nodose-Petrosal Ganglion (NPG) Neurons | NT-4 Knockout Mice | Newborn | Loss of visceral sensory neurons. | ~50% reduction in total NPG neurons. | [1] |
| Nodose-Petrosal Ganglion (NPG) Neurons | BDNF/NT-4 Double Knockout Mice | Newborn | Severe loss of visceral sensory neurons. | 90% reduction in total NPG neurons. | [1] |
| Retinal Ganglion Cells (Ischemic Injury Model) | NT-4/5 Knockout Mice | Adult | Increased retinal cell apoptosis after ischemia. | 121-125% increase in apoptosis compared to wild-type. | [14] |
| Retinal Inner Retinal Layer (Ischemic Injury Model) | NT-4/5 Knockout Mice | Adult | Reduced thickness of the inner retinal layer after ischemia. | 63% of original thickness compared to 80% in wild-type. | [14] |
Signaling Pathways of this compound
NT-4 exerts its physiological effects primarily through the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).[15][16]
TrkB Receptor Signaling
Binding of NT-4 to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[17][18] This creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades:[15][18]
-
Ras/MAPK Pathway: Activation of this pathway via Shc and Grb2 is crucial for neuronal survival and neurite outgrowth.[18][19]
-
PI3K/Akt Pathway: This pathway is a major contributor to cell survival by inhibiting apoptosis.[15][18]
-
PLCγ Pathway: Activation of Phospholipase C-gamma leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).[18]
p75NTR Signaling
NT-4 can also bind to the p75NTR, which can modulate TrkB signaling and activate independent pathways.[15][16] p75NTR can promote Trk receptor signaling but can also, under certain conditions, initiate signaling cascades that lead to apoptosis, such as the JNK pathway.[18] The precise in vivo consequences of NT-4 binding to p75NTR are still under investigation and appear to be highly context-dependent.
Key Experimental Protocols
The following section outlines the general methodologies for key experiments cited in the study of NT-4's in vivo functions.
Generation and Analysis of Knockout Mice
Objective: To determine the in vivo function of NT-4 by observing the phenotype of mice lacking the Ntf4 gene.
Methodology:
-
Gene Targeting: A targeting vector is constructed to replace a critical exon of the Ntf4 gene with a selectable marker (e.g., a neomycin resistance cassette) via homologous recombination in embryonic stem (ES) cells.
-
Generation of Chimeric Mice: ES cells containing the targeted mutation are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.
-
Genotyping: Heterozygous mice are interbred to produce homozygous knockout (-/-), heterozygous (+/-), and wild-type (+/+) littermates. Genotyping is performed by PCR analysis of tail DNA using primers that can distinguish between the wild-type and targeted alleles.
-
Phenotypic Analysis: A comprehensive analysis of the knockout mice is performed at various developmental stages. This includes:
-
Histology and Immunohistochemistry: Tissues of interest (e.g., dorsal root ganglia, geniculate ganglia, skin, muscle) are sectioned and stained to assess neuronal numbers, morphology, and protein expression.
-
Electrophysiology: In vitro preparations of nerve-muscle or skin-nerve are used to record the electrical activity of neurons and assess their functional properties.
-
Behavioral Testing: Sensory and motor functions are evaluated using standardized behavioral tests.
-
References
- 1. Mice Lacking Brain-Derived Neurotrophic Factor Exhibit Visceral Sensory Neuron Losses Distinct from Mice Lacking NT4 and Display a Severe Developmental Deficit in Control of Breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Required for the Survival of a Subclass of Hair Follicle Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. Neurotrophin-4 regulates the survival of gustatory neurons earlier in development using a different mechanism than brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotrophin-4 is more potent than brain-derived neurotrophic factor in promoting, attracting and suppressing geniculate ganglion neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localized Synaptic Actions of Neurotrophin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Brain-derived neurotrophic factor modulates hippocampal synaptic transmission by increasing N-methyl-d-aspartic acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotrophin NT-4/5 Promotes Structural Changes in Neurons of the Developing Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Physiological and Functional Roles of Neurotrophin-4 During In Vitro Maturation of Porcine Cumulus–Oocyte Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotrophin-4 promotes the specification of trophectoderm lineage after parthenogenetic activation and enhances porcine early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. cusabio.com [cusabio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Point mutation in trkB causes loss of NT4-dependent neurons without major effects on diverse BDNF responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotrophin 4 in Peripheral Nervous System Development: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotrophin 4 (NT-4), also known as neurotrophin 5 (NT-5), is a member of the neurotrophin family of growth factors that plays a critical role in the development, survival, and function of neurons in the peripheral nervous system (PNS). Like other neurotrophins, NT-4 is a secreted protein that exerts its effects by binding to specific cell surface receptors on responsive neurons. While it shares structural and functional similarities with other neurotrophins, particularly brain-derived neurotrophic factor (BDNF), NT-4 exhibits distinct expression patterns and biological activities that underscore its unique importance in the intricate processes of PNS development. This guide provides a comprehensive technical overview of the core aspects of NT-4's function in the PNS, with a focus on its signaling pathways, quantitative effects on neuronal populations, and the experimental methodologies used to elucidate its role.
This compound Signaling Pathways
NT-4 primarily mediates its biological effects through the activation of the Tropomyosin receptor kinase B (TrkB) and the p75 neurotrophin receptor (p75NTR). The binding of NT-4 to these receptors initiates a cascade of intracellular signaling events that ultimately regulate gene expression and cellular processes crucial for neuronal survival, differentiation, and neurite outgrowth.
TrkB Receptor Signaling
The binding of NT-4 to the TrkB receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:
-
Ras/MAPK Pathway: This pathway is crucial for promoting neuronal differentiation and neurite outgrowth.
-
PI3K/Akt Pathway: This cascade is a key mediator of neuronal survival by inhibiting apoptotic signals.
-
PLCγ Pathway: Activation of this pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing neurotransmitter release and synaptic plasticity.
p75 Neurotrophin Receptor (p75NTR) Signaling
NT-4 can also bind to the p75NTR, a member of the tumor necrosis factor (TNF) receptor superfamily.[2] The signaling outcomes of p75NTR activation are more complex and can be context-dependent, leading to either cell survival or apoptosis. p75NTR can modulate TrkB signaling, and its independent signaling can activate pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[2]
Role of NT-4 in Peripheral Nervous System Development
NT-4 plays a multifaceted role in the development of the PNS, influencing the survival and differentiation of various neuronal subpopulations, including sensory and motor neurons.
Sensory Neurons
Studies using gene-targeted mice have demonstrated the importance of NT-4 for the survival of specific populations of sensory neurons. Mice lacking the NT-4 gene exhibit a significant loss of sensory neurons in the nodose-petrosal and geniculate ganglia.[3] In the gustatory system, NT-4 is essential for the survival of geniculate ganglion neurons during embryonic development, acting at a different developmental stage and through a distinct mechanism compared to BDNF.[4][5] While both neurotrophins are required for the survival of these neurons, NT-4 appears to act earlier, before target innervation.[4] Overexpression of NT-4 in the skin of transgenic mice leads to increased innervation of hair follicles and Meissner corpuscles, suggesting a role in promoting the growth of myelinated sensory endings.[6]
Motor Neurons
The role of NT-4 in motor neuron survival has been a subject of investigation with some seemingly contradictory findings. While some in vitro studies have shown that NT-4 can promote the survival of cultured embryonic rat spinal motor neurons, in vivo studies with NT-4 knockout mice did not reveal a significant loss of motor neurons.[3][7] This suggests that other neurotrophic factors may compensate for the absence of NT-4 in motor neuron development in vivo, or that its role is more subtle than for certain sensory neuron populations. However, NT-4 has been shown to promote the survival of corticospinal motor neurons in vitro.[8]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound on the peripheral nervous system.
Table 1: Effect of NT-4 on Neuronal Survival
| Neuronal Population | Experimental Model | NT-4 Concentration/Condition | Observed Effect | Reference |
| Geniculate Ganglion Neurons | NT-4 Knockout Mice | Gene deletion | ~50% reduction in neuron number at birth | [4] |
| Nodose-Petrosal Ganglion Neurons | NT-4 Knockout Mice | Gene deletion | Significant loss of sensory neurons | [3] |
| Corticospinal Motor Neurons | Neonatal Rat Culture | 10 ng/mL | Increased number of surviving neurons | [8] |
| Embryonic Rat Spinal Motor Neurons | In vitro culture | Picomolar concentrations | Prevention of cell death | [7] |
| Geniculate Ganglion Explants | E15 Rat Culture | 1 ng/mL vs. no NT-4 | Significantly reduced cell death | [9] |
| Geniculate Ganglion Explants | E15 Rat Culture | 10 ng/mL vs. 1 ng/mL | Significantly less cell death | [9] |
Table 2: Effect of NT-4 on Neurite Outgrowth
| Neuronal Population | Experimental Model | NT-4 Concentration | Observed Effect | Reference |
| Geniculate Ganglion Neurons | E13 Rat Collagen Gel Culture | 0.25 - 1 ng/mL | Maximal neurite extension | [10] |
| Geniculate Ganglion Neurons | E13 Rat Collagen Gel Culture | 10 ng/mL | Suppression of neurite outgrowth | [10] |
| Geniculate Ganglion Neurons | E12 Rat Collagen Gel Culture | 0.25 - 10 ng/mL | Robust neurite outgrowth | [9] |
| Hippocampal Neurons | Cultured Rat Neurons | Not specified | Effect on minor neurites, but not axonal outgrowth | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of NT-4 in the PNS are provided below.
Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is adapted for studying the effects of neurotrophins on sensory neuron survival and neurite outgrowth.
Detailed Steps:
-
Preparation of Culture Substrate: Coat culture plates or coverslips with an adhesive substrate such as poly-L-lysine followed by laminin (B1169045) to promote neuronal attachment and growth.
-
Dissection: Euthanize embryonic or neonatal rodents and dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Enzymatic Digestion: Incubate the ganglia in a digestive enzyme solution (e.g., trypsin and/or collagenase) to break down the connective tissue.
-
Mechanical Dissociation: Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in culture medium, and plate the cells onto the prepared culture substrate.
-
Culture: Maintain the neurons in a defined culture medium supplemented with desired concentrations of NT-4 and other necessary growth factors.
-
Analysis: After a specified culture period, assess neuronal survival using methods like the TUNEL assay for apoptosis or quantify neurite outgrowth using immunocytochemistry and image analysis software.
Quantification of Neurite Outgrowth
A common method for quantifying neurite outgrowth in vitro involves immunofluorescence staining and automated image analysis.
Detailed Steps:
-
Fixation and Permeabilization: Fix the cultured neurons with 4% paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurons and their processes. Follow with a fluorescently labeled secondary antibody.
-
Image Acquisition: Capture fluorescent images of the stained neurons using a high-resolution microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software) to automatically or semi-automatically trace and measure the length of neurites. Key parameters to quantify include the total neurite length per neuron, the number of primary neurites, and the number of branch points.
Western Blot for Phosphorylated TrkB
This protocol is used to determine the activation of the TrkB receptor in response to NT-4 stimulation.
Detailed Steps:
-
Cell Culture and Stimulation: Culture PNS neurons and treat them with NT-4 for a specified duration to induce TrkB phosphorylation.
-
Lysis and Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of TrkB. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of phosphorylated TrkB.
Conclusion
This compound is a key player in the development of the peripheral nervous system, with demonstrated roles in the survival and neurite outgrowth of specific sensory and motor neuron populations. Its signaling through the TrkB and p75NTR receptors activates intricate intracellular pathways that are fundamental to these developmental processes. While sharing a receptor with BDNF, NT-4 exhibits unique temporal and spatial expression patterns and distinct biological potencies, highlighting its non-redundant functions. Future research should continue to dissect the specific contributions of NT-4 to the formation and maintenance of peripheral circuits, particularly in the context of disease and injury. A deeper understanding of NT-4 signaling and its downstream effectors will be invaluable for the development of novel therapeutic strategies for peripheral neuropathies and neurodegenerative disorders.
References
- 1. Human NT-4 (Neurotrophin-4) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. Neurite Outgrowth Assays [sigmaaldrich.com]
- 7. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. ibidi.com [ibidi.com]
- 10. researchgate.net [researchgate.net]
- 11. opentrons.com [opentrons.com]
The Nexus of Neurotrophic Support: A Technical Guide to the Interactions of Neurotrophin-4 with Other Growth Factors
Abstract: Neurotrophin-4 (NT-4), a critical member of the neurotrophin family, plays a pivotal role in the development, survival, and function of the nervous system by signaling through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). However, its biological effects are not dictated in isolation. The cellular microenvironment is a complex milieu of various growth factors, and the ultimate physiological outcome often depends on the synergistic, additive, or antagonistic crosstalk between their signaling pathways. This technical guide provides an in-depth examination of the interactions between NT-4 and other key growth factors, including Glial cell line-derived neurotrophic factor (GDNF), Brain-derived neurotrophic factor (BDNF), and Fibroblast Growth Factor (FGF). We present quantitative data from key studies, detail relevant experimental protocols for investigating these interactions, and provide visualizations of the core signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Interactions of Neurotrophin-4
The functional consequences of NT-4 signaling are significantly modulated by the presence of other growth factors. This interplay is crucial for the precise regulation of neuronal survival, differentiation, and neurite outgrowth.
Interaction with Glial cell line-derived Neurotrophic Factor (GDNF)
NT-4 and GDNF have demonstrated additive and synergistic effects, particularly in the context of dopaminergic (DAergic) neurons, which are critical in Parkinson's disease. Studies on fetal nigral explant cultures show that while each factor individually promotes the survival and differentiation of these neurons, their combined application leads to a more robust effect.[1][2] This suggests that co-administration could be a more effective therapeutic strategy.[1]
| Parameter | GDNF Alone | NT-4/5 Alone | Combined GDNF + NT-4/5 | Source |
| Dopamine Release | Increased | Increased | Additive Increase | [1] |
| Tyrosine Hydroxylase (TH+) Neuron Count | Increased | Increased | Most Prominent Increase | [1] |
| Culture Explant Size (vs. Control) | No Significant Change | 1.6-fold Increase | 2.0-fold Increase | [2] |
| Total Protein Content (vs. Control) | No Significant Change | 1.6-fold Increase | 1.6-fold Increase | [2] |
Crosstalk with Brain-Derived Neurotrophic Factor (BDNF)
NT-4 and BDNF share the same high-affinity receptor, TrkB, leading to an intricate relationship.[3][4] While they can activate similar initial downstream signaling cascades, they often mediate distinct biological functions.[5][6] This divergence is attributed to differences in how they modulate TrkB receptor trafficking and the duration of the subsequent signaling. BDNF tends to induce more rapid ubiquitination and degradation of the TrkB receptor compared to NT-4.[5][7] Consequently, NT-4 can maintain more sustained downstream signaling, which may explain its higher potency in certain contexts, such as promoting synaptic maturation and sensory neuron survival.[5]
| Parameter | Neurotrophin-4 (NT-4) | Brain-Derived Neurotrophic Factor (BDNF) | Source |
| Receptor | TrkB | TrkB | [3][4] |
| Optimal Concentration (Geniculate Ganglion Neurite Outgrowth) | 0.25 - 1 ng/mL | ~25 ng/mL | [8] |
| TrkB Receptor Downregulation | Slower (4-5 hours to halve surface pool) | Faster (2-3 hours to halve surface pool) | [5][7] |
| Downstream Signaling Duration | More Sustained | More Transient | [5] |
| Biological Outcome | Potent in promoting neurite outgrowth and synaptic maturation | Potent in activity-dependent release and neuronal survival | [5][9][10] |
Interaction with Basic Fibroblast Growth Factor (bFGF)
The interaction between NT-4 and bFGF can be complex and context-dependent. In cortical cultures under conditions of oxygen-glucose deprivation, both NT-4 and bFGF have been shown to potentiate necrotic neuronal death, albeit through different mechanisms.[11] The effect of NT-4 requires prolonged pretreatment (24 hours) and new protein synthesis, suggesting it acts directly on neurons to alter their response to injury. In contrast, the potentiation by bFGF is acute and appears to be mediated through its actions on astrocytes.[11]
| Parameter | Neurotrophin-4 (NT-4) | Basic Fibroblast Growth Factor (bFGF) | Source |
| Effect on Necrotic Neuronal Death | Potentiates Death | Potentiates Death | [11] |
| Mechanism of Potentiation | Requires 24h pretreatment; Blocked by RNA synthesis inhibitor | Acute effect; Not blocked by RNA synthesis inhibitor | [11] |
| Apparent Target Cell | Neurons (direct action) | Astrocytes (indirect action) | [11] |
Signaling Pathways and Mechanisms of Interaction
NT-4 binds to the TrkB receptor, a receptor tyrosine kinase, triggering its dimerization and autophosphorylation.[12] This activation creates docking sites for adaptor proteins that initiate several key intracellular signaling cascades.[13][14]
The Core NT-4/TrkB Signaling Cascade
Activation of TrkB by NT-4 propagates signals through three primary pathways:
-
MAPK/ERK Pathway: Primarily involved in cell differentiation and neurite outgrowth.[13][15] This cascade proceeds through Shc, Grb2/SOS, Ras, Raf, MEK, and finally ERK.[16]
-
PI3K/Akt Pathway: A major cell survival and anti-apoptotic pathway.[13] Akt phosphorylates and inactivates several pro-apoptotic targets, promoting cell survival.[13]
-
PLCγ Pathway: This pathway leads to the generation of IP3 and DAG, resulting in calcium mobilization and the activation of Protein Kinase C (PKC).[14][16]
Mechanisms of Crosstalk: The NT-4 and GDNF Example
The additive effects of NT-4 and GDNF stem from the activation of distinct receptor systems that lead to convergent downstream signaling. GDNF binds to a multicomponent receptor complex composed of the GDNF family receptor α (GFRα) and the Rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase.[1][17] Like TrkB, activated RET can also engage the PI3K/Akt and MAPK/ERK pathways. The simultaneous activation of these pathways by two different receptor systems can lead to a more potent and sustained signal, resulting in enhanced neuronal survival and function.
Experimental Protocols for Studying Growth Factor Interactions
Investigating the interplay between NT-4 and other growth factors requires robust in vitro models. Below are synthesized protocols for key assays.
Neuronal Survival and Neurite Outgrowth Assay
This protocol is designed to quantify the effects of growth factors on neuronal viability and morphology.
-
Plate Coating: Coat 96-well plates with an appropriate substrate, such as Poly-D-Lysine (PDL) followed by Geltrex or laminin, to promote neuronal attachment.[18]
-
Cell Plating: Thaw cryopreserved primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., NG108-15) according to the supplier's protocol.[19][20] Resuspend cells in a defined seeding medium (e.g., Neurobasal Medium with B27 and N2 supplements) and plate at a desired density (e.g., 20,000 - 40,000 cells/well).[18][21]
-
Growth Factor Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh maintenance medium containing the growth factors of interest (e.g., NT-4 alone, GDNF alone, NT-4 + GDNF, and a vehicle control).
-
Incubation: Culture the cells for a defined period (e.g., 3-7 days) to allow for survival and neurite extension. Perform partial media changes every 2-3 days.[18]
-
Immunostaining: Fix the cells with 4% paraformaldehyde. Permeabilize with a detergent (e.g., Triton X-100) and block with a blocking solution (e.g., bovine serum albumin). Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin or MAP2) and a nuclear stain (e.g., DAPI). Follow with a fluorescently-labeled secondary antibody.[21]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify outcomes such as total neurite length per neuron, number of surviving neurons (DAPI-positive nuclei of β-III Tubulin-positive cells), and number of neurite branch points.[21][22]
Western Blotting for Signaling Pathway Analysis
To determine which signaling pathways are activated by growth factor combinations, Western blotting can be used to measure the phosphorylation status of key proteins like Akt and ERK.
-
Cell Culture and Treatment: Plate neurons as described above. After a period of serum starvation to reduce baseline signaling, stimulate the cells with growth factors for short durations (e.g., 5, 15, 30, and 60 minutes).[6]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-ERK). Subsequently, strip the membrane and re-probe with antibodies for the total forms of these proteins to normalize the data.
-
Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein indicates the level of pathway activation.
Implications for Research and Drug Development
Understanding the intricate web of interactions between NT-4 and other growth factors is paramount for developing effective therapeutics for neurodegenerative diseases, nerve injury, and psychiatric disorders.
-
Combination Therapies: The synergistic effects observed between NT-4 and GDNF suggest that combination therapies may offer superior efficacy compared to monotherapies.[1] This approach could allow for lower effective doses of each agent, potentially reducing side effects.
-
Targeted Delivery: The distinct mechanisms of action (e.g., neuronal vs. glial targets for NT-4 and bFGF) highlight the need for targeted delivery systems that can deliver growth factors to specific cell types to maximize therapeutic benefit and avoid unwanted effects.[11]
-
Modulating Signal Duration: The finding that NT-4 and BDNF elicit different signaling durations despite using the same receptor opens new avenues for drug design.[5] Developing molecules that can fine-tune TrkB receptor trafficking could allow for precise control over downstream signaling outcomes.
References
- 1. A Combination of NT-4/5 and GDNF Is Favorable for Cultured Human Nigral Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive effect of glial cell line-derived neurotrophic factor and neurotrophin-4/5 on rat fetal nigral explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classes of Growth Factors Acting in the Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurotrophins: Roles in Neuronal Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of BDNF and neurotrophin 4 (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early BDNF, NT-3, and NT-4 signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors. [vivo.weill.cornell.edu]
- 8. NT4 is More Potent than BDNF in Promoting, Attracting, and Suppressing Geniculate Ganglion Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BDNF and NT4/5 promote survival and neurite outgrowth of pontocerebellar mossy fiber neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of bFGF and NT-4 potentiation of necrotic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | NTF4 activates NTRK2 (TRKB) signaling [reactome.org]
- 13. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction pathways through TRK-A and TRK-B receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. brainxell.com [brainxell.com]
- 20. m.youtube.com [m.youtube.com]
- 21. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
cellular mechanisms of neurotrophin 4 action
An In-depth Technical Guide to the Cellular Mechanisms of Neurotrophin 4 Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NT-4), also known as Neurotrophin 5 (NT-4/5), is a critical member of the neurotrophin family of growth factors essential for the development, survival, differentiation, and plasticity of the vertebrate nervous system.[1][2][3][4] Like its close relative, Brain-Derived Neurotrophic Factor (BDNF), NT-4 exerts its primary effects through the Tropomyosin receptor kinase B (TrkB) and the p75 neurotrophin receptor (p75NTR).[5][6][7] Upon binding, NT-4 initiates a cascade of intracellular signaling events that regulate a wide array of neuronal functions, from neurite outgrowth to synaptic efficacy.[8][9] While often studied in conjunction with BDNF due to their shared receptor, emerging evidence reveals that NT-4 possesses distinct signaling dynamics and functional outcomes, making it a unique target for therapeutic development in neurological disorders.[10][11][12] This guide provides a detailed examination of the cellular and molecular mechanisms of NT-4 action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.
Receptor Binding and Activation
NT-4 initiates its cellular effects by binding to two distinct types of cell surface receptors: the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).[5][6][13]
TrkB Receptor Activation
The primary signaling receptor for NT-4 is TrkB, a receptor tyrosine kinase.[7] NT-4, existing as a homodimer, binds to the extracellular domain of TrkB, inducing receptor dimerization.[6] This dimerization is the critical first step that brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the activation loop.[5][12][14] This autophosphorylation event fully activates the kinase domain, creating docking sites for various intracellular adaptor proteins and enzymes that propagate the signal downstream.[5][12] Studies using surface plasmon resonance have shown that the second Ig-like domain of the human TrkB receptor is sufficient to bind NT-4 with subnanomolar affinity.[15]
p75 Neurotrophin Receptor (p75NTR)
All neurotrophins, including NT-4, can bind to p75NTR, a member of the tumor necrosis factor (TNF) receptor superfamily.[6][13] The role of p75NTR in NT-4 signaling is complex. It can act as a co-receptor with TrkB, potentially modulating its affinity and specificity for NT-4.[6] Some evidence suggests that NT-4 may require p75NTR for efficient signaling and retrograde transport in neurons.[16] However, p75NTR can also signal independently of Trk receptors, activating distinct pathways that can lead to outcomes such as apoptosis or growth inhibition, often opposing the pro-survival signals from TrkB.[17][18]
Core Intracellular Signaling Cascades
Activated TrkB serves as a scaffold to initiate three principal downstream signaling pathways: the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLC-γ pathway. These cascades are fundamental to mediating the diverse biological effects of NT-4.[16][17]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway : This is a major pro-survival pathway. Activated TrkB recruits and phosphorylates adaptor proteins that in turn activate PI3K. PI3K generates PIP3, which activates the serine/threonine kinase Akt (also known as Protein Kinase B). Akt then phosphorylates a multitude of substrates to inhibit apoptosis and promote cell survival and growth.[5][16]
-
Ras/MAPK (ERK) Pathway : This cascade is crucial for neuronal differentiation and neurite outgrowth.[8] The recruitment of adaptor proteins like Shc to the activated TrkB receptor leads to the activation of the small G-protein Ras via Grb2 and SOS.[6] Ras initiates a kinase cascade that results in the activation of Extracellular signal-Regulated Kinases (ERK1/2). Activated ERK translocates to the nucleus to phosphorylate transcription factors like CREB, altering gene expression to support differentiation and survival.[6]
-
Phospholipase C-gamma (PLC-γ) Pathway : TrkB activation also leads to the phosphorylation and activation of PLC-γ.[5] PLC-γ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in modulating synaptic plasticity and neurotransmitter release.[8][17]
Cellular Outcomes and Physiological Functions
The activation of TrkB signaling by NT-4 translates into a variety of crucial cellular responses, particularly within the nervous system.
-
Neuronal Survival and Protection : NT-4 is a potent survival factor for various neuronal populations, including sensory neurons.[19][20] It protects neurons from apoptosis and other forms of cell death by activating pro-survival pathways like PI3K/Akt.[2][21] Studies in knockout mice show that NT-4 is required for the continued survival of certain mechanoreceptive neurons in the adult animal.[19]
-
Neuronal Differentiation and Maturation : NT-4 promotes the maturation and maintenance of differentiated neurons, such as cerebellar granule cells.[9] This is often mediated by the MAPK/ERK pathway, which drives the expression of genes necessary for a mature neuronal phenotype.[8]
-
Neurite Outgrowth and Morphology : NT-4 influences the growth and complexity of neuronal processes.[9] It can promote neurite extension and has been shown to be more potent than BDNF in this regard for certain neuronal types, like geniculate ganglion neurons.[8][22] NT-4 also plays a role in regulating dendritic arborization and structural changes in neurons of the developing visual cortex.[23]
-
Synaptic Plasticity : By modulating neurotransmitter release and synaptic structure, NT-4 is implicated in synaptic plasticity, the cellular basis for learning and memory.[1][4]
Comparative Analysis: NT-4 versus BDNF
While NT-4 and BDNF both activate the TrkB receptor, they are not functionally redundant. They can elicit distinct, and sometimes opposing, cellular responses.[10][11]
-
Signaling Duration and Receptor Trafficking : One of the key differences lies in the temporal dynamics of TrkB signaling. BDNF tends to induce more rapid ubiquitination and lysosomal degradation of the TrkB receptor compared to NT-4.[10][11] Consequently, NT-4 can maintain a more sustained downstream signaling activation (e.g., of Akt and MAPK pathways), which may contribute to its distinct biological effects.[10][11] For instance, exposure to BDNF for 2-3 hours can reduce the surface pool of TrkB receptors by half, whereas a longer treatment of 4-5 hours with NT-4 is needed for a similar level of downregulation.[10][11][24]
-
Receptor Isoform Specificity : The order of stimulation by BDNF and NT-4 can generate different responses, suggesting an interaction with different TrkB isoforms, such as the full-length (TrkB-FL) and truncated (TrkB-T1) receptors.[12][14] For example, sequential treatment of BDNF followed by NT-4 can lead to the activation of TrkB-T1, which may inhibit the canonical signaling from the full-length receptor.[12][14]
-
Potency : In specific contexts, NT-4 can be more potent than BDNF. In assays of geniculate ganglion neurite outgrowth, NT-4 promoted maximal extension at a concentration 100-fold lower than that of BDNF (0.25 ng/ml for NT-4 vs. 25 ng/ml for BDNF).[22]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to NT-4 action.
Table 1: Biological Activity of NT-4
| Parameter | Value | Cell System / Assay | Reference |
|---|---|---|---|
| EC₅₀ | 5.6 ng/mL | Proliferation of BR6 neuroblastoma cells expressing TrkB | [20] |
| Optimal Concentration | 0.25 ng/mL | Neurite outgrowth from embryonic geniculate ganglia | [22] |
| Suppressive Concentration | 10 ng/mL | Neurite outgrowth from embryonic geniculate ganglia | [22] |
| Time to 50% TrkB Downregulation | 4 - 5 hours | Surface biotinylation assay in cortical neurons |[10][11][24] |
Appendix: Key Experimental Methodologies
A.1 Protocol: Western Blotting for TrkB Phosphorylation
This method is used to detect the activation state of the TrkB receptor following NT-4 stimulation.
-
Cell Culture and Treatment : Culture neuronal cells (e.g., primary cortical neurons or a TrkB-expressing cell line) to the desired confluency. Starve cells of serum/growth factors for 4-6 hours. Treat cells with NT-4 (e.g., 50 ng/mL) for a specified time (e.g., 15 minutes).[10]
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Immunoprecipitation (Optional but Recommended) : To enhance signal, incubate a portion of the cell lysate (e.g., 500 µg of protein) with an anti-TrkB antibody overnight at 4°C. Add Protein A/G agarose (B213101) beads to pull down the TrkB-antibody complex. Wash the beads to remove non-specific proteins.
-
SDS-PAGE and Transfer : Denature the protein samples (whole lysate or immunoprecipitate) in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against phosphorylated tyrosine (e.g., PY99) or phospho-TrkB overnight at 4°C.[10] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis : Re-probe the blot with an antibody for total TrkB to normalize the phosphorylation signal to the total amount of receptor protein.[10]
A.2 Protocol: Cell Proliferation Assay (Colorimetric)
This assay measures the effect of NT-4 on the proliferation of TrkB-expressing cells.[20]
-
Cell Seeding : Seed a TrkB-expressing cell line (e.g., BR6 neuroblastoma cells) into a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment : Replace the medium with a low-serum medium containing serial dilutions of NT-4. Include a negative control (no NT-4) and a positive control (e.g., 10% serum).
-
Incubation : Incubate the plate for a period suitable for cell proliferation (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Addition : Add a colorimetric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis : Subtract the background absorbance, plot the absorbance values against the NT-4 concentration, and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
A.3 Protocol: Surface Biotinylation Assay for Receptor Internalization
This method quantifies the amount of TrkB receptor on the cell surface versus the internalized pool after NT-4 stimulation.[10][11]
-
Cell Culture and Treatment : Grow cells to confluency on culture dishes.
-
Biotinylation : Cool the cells to 4°C to halt membrane trafficking. Wash with ice-cold PBS. Incubate the cells with a cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label all surface proteins.
-
Internalization : Quench the biotin (B1667282) reaction and wash the cells. Warm the cells to 37°C and add pre-warmed medium containing NT-4 for various time points (e.g., 0, 15, 30, 60 minutes) to allow for receptor endocytosis.
-
Biotin Removal (Stripping) : Return the cells to 4°C. To distinguish between surface and internalized receptors, treat one set of cells with a stripping buffer (e.g., glutathione (B108866) solution) that cleaves the disulfide bond of the biotin reagent, removing biotin from proteins remaining on the cell surface. The internalized, biotin-labeled proteins are protected from this stripping agent. A non-stripped control group represents the total biotinylated protein at t=0.
-
Lysis and Pulldown : Lyse all cell samples. Incubate the lysates with streptavidin-agarose beads to pull down all biotinylated proteins.
-
Analysis : Elute the proteins from the beads and analyze the amount of TrkB in the pulldown fractions via Western blotting using a TrkB-specific antibody. The amount of TrkB in the stripped samples represents the internalized receptor pool at each time point.
References
- 1. Neurotrophins and neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Editorial: Cellular and Molecular Mechanisms of Neurotrophin Function in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotrophins and Neuronal Plasticity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What are NT-4 modulators and how do they work? [synapse.patsnap.com]
- 8. Signal transduction pathways through TRK-A and TRK-B receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotrophin-4/5 (NT-4/5) and brain-derived neurotrophic factor (BDNF) act at later stages of cerebellar granule cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of the TrkB-T1 receptor in the neurotrophin-4/5 antagonism of brain-derived neurotrophic factor on corticostriatal synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotrophin-4 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A discrete domain of the human TrkB receptor defines the binding sites for BDNF and NT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. KEGG_NEUROTROPHIN_SIGNALING_PATHWAY [gsea-msigdb.org]
- 18. Pathophysiological Mechanisms for Actions of the Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neurotrophin-4: a survival factor for adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. Neurotrophins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. NT4 is More Potent than BDNF in Promoting, Attracting, and Suppressing Geniculate Ganglion Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neurotrophin NT-4/5 Promotes Structural Changes in Neurons of the Developing Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors. [vivo.weill.cornell.edu]
Methodological & Application
Application Notes and Protocols for Cloning and Expression of Recombinant Human Neurotrophin 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and characterization of recombinant human Neurotrophin 4 (NT-4). This document is intended to guide researchers through the necessary steps to produce bioactive NT-4 for use in neuroscience research and drug development.
Introduction
This compound (NT-4), also known as NT-5, is a member of the neurotrophin family of growth factors that play a crucial role in the survival, differentiation, and maintenance of neurons in the central and peripheral nervous systems.[1][2][3] NT-4 primarily signals through the Tropomyosin receptor kinase B (TrkB), initiating downstream pathways that regulate neuronal function.[4] The production of high-quality recombinant human NT-4 is essential for studying its biological functions and therapeutic potential. This document outlines the procedures for producing recombinant human NT-4 in Escherichia coli.
Quantitative Data Summary
The following table summarizes key quantitative data for recombinant human NT-4 produced in E. coli.
| Parameter | Typical Value | Method of Determination |
| Molecular Weight | ~14 kDa (monomer), ~28 kDa (homodimer) | SDS-PAGE |
| Purity | ≥95% | SDS-PAGE, RP-HPLC |
| Endotoxin Level | < 1.0 EU/µg | LAL assay |
| Biological Activity (ED₅₀) | 10 - 50 ng/mL | Proliferation of TrkB-expressing neuroblastoma cells (e.g., SH-SY5Y) |
Experimental Workflow
The overall workflow for the production of recombinant human NT-4 is depicted below.
Caption: Experimental workflow for recombinant human NT-4 production.
Experimental Protocols
Gene Cloning
Objective: To clone the human NTF4 gene into an E. coli expression vector.
Materials:
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase
-
DH5α competent E. coli
-
LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a)
Protocol:
-
Primer Design: Design primers for the amplification of the mature NT-4 coding sequence (amino acids 81-210). Incorporate restriction sites for NdeI (forward primer) and XhoI (reverse primer) for directional cloning into the pET vector.
-
Forward Primer (with NdeI site): 5'- CATATGGGTGTCTCGGAGACAGCCCCG ... -3'
-
Reverse Primer (with XhoI site): 5'- CTCGAGTCAGCCACGTCCAGTCGCAG ... -3'
-
-
PCR Amplification: Perform PCR to amplify the NTF4 coding sequence using a high-fidelity DNA polymerase.
-
Restriction Digest: Digest both the purified PCR product and the pET vector with NdeI and XhoI.
-
Ligation: Ligate the digested NTF4 insert into the linearized pET vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent DH5α E. coli cells via heat shock.[6][7][8]
-
Thaw competent cells on ice.
-
Add 1-5 µL of the ligation mixture to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 30-45 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony Screening: Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.
Protein Expression
Objective: To express recombinant human NT-4 in E. coli.
Materials:
-
BL21(DE3) competent E. coli
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the confirmed pET-NTF4 plasmid into BL21(DE3) competent E. coli using the heat shock method described above.[6][7][8]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[9][10][11]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[9][10][12]
-
Expression: Continue to culture the cells for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.[12]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.[11][13]
Protein Purification
Objective: To purify recombinant human NT-4 from E. coli inclusion bodies.
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Inclusion Body Wash Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 2 M Urea, 1% Triton X-100)
-
Solubilization Buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT)
-
Refolding Buffer (50 mM Tris-HCl pH 8.5, 0.5 M Arginine, 1 mM EDTA, 0.5 mM GSSG, 5 mM GSH)
-
Ion-Exchange Chromatography Buffers
-
Size-Exclusion Chromatography Buffer
Protocol:
-
Cell Lysis and Inclusion Body Isolation: [14][15][16][17]
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with Inclusion Body Wash Buffer and centrifuge again. Repeat this step twice.
-
-
-
Resuspend the washed inclusion bodies in Solubilization Buffer.
-
Stir at room temperature for 1-2 hours to completely solubilize the protein.
-
Clarify the solution by centrifugation at 20,000 x g for 30 minutes.
-
-
Protein Refolding: [20][21][22]
-
Slowly add the solubilized protein to the Refolding Buffer with gentle stirring (a 1:100 dilution is recommended).
-
Incubate at 4°C for 24-48 hours.
-
-
Ion-Exchange Chromatography (IEX): [23][24][25][26][27]
-
Concentrate and buffer exchange the refolded protein into the IEX equilibration buffer.
-
Load the protein onto an appropriate IEX column (e.g., a cation exchange column at a pH below the pI of NT-4).
-
Wash the column to remove unbound impurities.
-
Elute the bound NT-4 using a linear salt gradient.
-
-
Size-Exclusion Chromatography (SEC): [28][29][30][31]
-
Pool and concentrate the fractions containing NT-4 from the IEX step.
-
Load the concentrated protein onto a SEC column to separate the NT-4 dimer from aggregates and other impurities.
-
Collect fractions and analyze for purity by SDS-PAGE.
-
Biological Activity Assay
Objective: To determine the biological activity of the purified recombinant human NT-4.
Materials:
-
TrkB-expressing neuroblastoma cell line (e.g., SH-SY5Y)[32][33][34][35][36]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[37][38][39][40]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Protocol:
-
Cell Culture and Seeding:
-
Maintain the TrkB-expressing neuroblastoma cell line in the recommended culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
NT-4 Treatment:
-
Prepare serial dilutions of the purified recombinant NT-4 in serum-free medium.
-
Replace the culture medium in the 96-well plate with the NT-4 dilutions. Include a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of Solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the NT-4 concentration.
-
Determine the ED₅₀ value, which is the concentration of NT-4 that induces 50% of the maximal response.
-
This compound Signaling Pathway
NT-4 exerts its effects by binding to the TrkB receptor, leading to receptor dimerization and autophosphorylation. This initiates a cascade of intracellular signaling events, primarily through the MAPK, PI3K/Akt, and PLCγ pathways, which ultimately promote neuronal survival, growth, and plasticity.
Caption: Simplified NT-4 signaling pathway through the TrkB receptor.
References
- 1. genecards.org [genecards.org]
- 2. NTF4 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Neurotrophin-4 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. NTF4 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. ulab360.com [ulab360.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. csrri.iit.edu [csrri.iit.edu]
- 10. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Purification of expressed proteins from E [maciverlab.bms.ed.ac.uk]
- 15. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 19. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 20. Refold - Brain-derived neurotrophic factor [pford.info]
- 21. biossusa.com [biossusa.com]
- 22. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 23. researchgate.net [researchgate.net]
- 24. conductscience.com [conductscience.com]
- 25. goldbio.com [goldbio.com]
- 26. sinobiological.com [sinobiological.com]
- 27. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 28. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 29. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 30. goldbio.com [goldbio.com]
- 31. cytivalifesciences.com [cytivalifesciences.com]
- 32. benchchem.com [benchchem.com]
- 33. TOP2B Is Required to Maintain the Adrenergic Neural Phenotype and for ATRA-Induced Differentiation of SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Brain-derived neurotrophic factor activation of TrkB protects neuroblastoma cells from chemotherapy-induced apoptosis via phosphatidylinositol 3'-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Resistance to chemotherapy mediated by TrkB in neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Expression of TrkA, TrkB and TrkC in human neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. MTT assay protocol | Abcam [abcam.com]
- 39. cellbiolabs.com [cellbiolabs.com]
- 40. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes & Protocols for the Purification of Bioactive Neurotrophin 4 (NT-4)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurotrophin 4 (NT-4), also known as NT-5, is a member of the neurotrophin family of growth factors that plays a critical role in the survival, development, and function of neurons.[1] It signals primarily through the Tropomyosin receptor kinase B (TrkB).[2] The production of highly pure and biologically active recombinant NT-4 is essential for studying its physiological roles and for potential therapeutic applications. This document provides a detailed protocol for the expression of NT-4 in Escherichia coli, its purification from inclusion bodies, and subsequent bioactivity assessment.
I. Overall Purification Strategy
The following protocol describes the production of recombinant human NT-4 (rh-NT-4) in E. coli.[2][3] Since high-level expression in this system often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies, the purification strategy involves the following key stages:
-
Expression: Induction of NT-4 expression in an E. coli host strain.
-
Cell Lysis & Inclusion Body Isolation: Disruption of bacterial cells and collection of the insoluble inclusion body fraction.
-
Solubilization & Refolding: Denaturation of the aggregated protein followed by a controlled refolding process to achieve the correct three-dimensional structure.
-
Chromatographic Purification: A multi-step chromatography process to purify the refolded, active NT-4 from contaminants.[4][5]
-
Quality Control & Bioactivity Assessment: Verification of purity, concentration, and biological activity of the final product.
References
- 1. Neurotrophin-4 - Wikipedia [en.wikipedia.org]
- 2. Protocol for producing brain-derived neurotrophic factor and neurotrophin-4 in their pro and active form in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for producing brain-derived neurotrophic factor and neurotrophin-4 in their pro and active form in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantorsciences.com [avantorsciences.com]
- 5. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of Neurotrophin 4 to Study Function
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Neurotrophin 4 (NT-4) and its Functional Significance
This compound (NT-4), also known as NT-5, is a member of the neurotrophin family of growth factors, which also includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin 3 (NT-3).[1] These proteins play critical roles in the development, survival, differentiation, and plasticity of neurons in both the central and peripheral nervous systems.[2][3][4] NT-4 primarily exerts its biological effects by binding to and activating the Tropomyosin receptor kinase B (TrkB) and the p75 neurotrophin receptor (p75NTR).[5][6][7] The interaction with TrkB, a receptor tyrosine kinase, initiates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which are crucial for promoting neuronal survival and differentiation.[8] The co-receptor p75NTR can modulate TrkB signaling and also initiate its own signaling pathways, influencing processes such as apoptosis and neurite growth. Given its profound effects on the nervous system, NT-4 is a molecule of significant interest for understanding neurodegenerative diseases and developing potential therapeutics.
Rationale for Site-Directed Mutagenesis of NT-4
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence, resulting in changes to the encoded protein.[9][10] By systematically altering the amino acid sequence of NT-4, researchers can investigate the structure-function relationships of the protein. This approach is invaluable for:
-
Identifying critical residues for receptor binding: Pinpointing the specific amino acids in NT-4 that form the binding interface with TrkB and p75NTR.
-
Delineating signaling pathways: Understanding how specific mutations affect the activation of downstream signaling cascades.
-
Developing therapeutic variants: Engineering NT-4 mutants with altered receptor specificity, binding affinity, or enhanced stability for potential therapeutic applications.
Key Functional Domains and Target Residues for Mutagenesis
Based on structural and functional studies of neurotrophins, several regions and specific amino acid residues in NT-4 are prime targets for site-directed mutagenesis. NT-4, like other neurotrophins, is a homodimer, and its receptor binding sites are complex and involve residues from both monomers.[11]
Key Regions of Interest:
-
Variable Loop Regions: These loops are exposed on the surface of the neurotrophin dimer and are known to be critical for receptor binding and specificity.
-
N- and C-termini: These regions can influence the overall conformation and stability of the protein, as well as directly participate in receptor interactions.
Specific Residues Identified as Critical for Receptor Binding:
Site-directed mutagenesis studies have identified specific positively charged amino acids in NT-4 that are essential for its interaction with the p75NTR.[5][6]
-
Arg34 and Arg36: Located in an exposed hairpin loop, these residues are crucial for binding to p75NTR.[5][6] Mutation of these residues to neutral amino acids like Alanine would be expected to abolish or significantly reduce p75NTR binding.
-
Positively Charged Clusters: Analysis of the electrostatic surface potential of neurotrophins reveals clusters of positively charged residues that are important for p75NTR interaction.[5][6] Identifying and mutating other residues within these clusters in NT-4 could further elucidate the binding mechanism.
While specific residues for high-affinity TrkB binding in NT-4 are less definitively characterized in the provided search results, comparison with other neurotrophins like NGF suggests that residues in the loop regions are likely involved.[2]
Expected Functional Outcomes of Mutations
The functional consequences of mutating key residues in NT-4 can be assessed through a variety of in vitro and cell-based assays.
| Target Residue(s) | Type of Mutation | Expected Effect on Receptor Binding | Predicted Functional Outcome |
| Arg34, Arg36 | Arginine to Alanine (R34A, R36A) | Abolish or significantly reduce binding to p75NTR. | Selective activation of TrkB signaling pathways. May alter cellular responses in cells co-expressing TrkB and p75NTR.[5][6] |
| Residues in variable loops | Alanine scanning mutagenesis | Potential decrease in TrkB binding affinity. | Reduced potency in activating TrkB and downstream signaling. Decreased efficacy in promoting neuronal survival and neurite outgrowth. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Human NT-4
This protocol describes a PCR-based method for introducing point mutations into the human NT-4 cDNA cloned into an appropriate expression vector.
Materials:
-
Expression plasmid containing wild-type human NT-4 cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction containing the template NT-4 plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA and send it for sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Protocol 2: Expression and Purification of Recombinant NT-4 Mutants
This protocol outlines the expression of NT-4 mutants in E. coli and their subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the mutant NT-4 cDNA
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Ni-NTA affinity chromatography column (if using a His-tagged protein)
-
Dialysis buffer
Procedure:
-
Expression:
-
Transform the expression plasmid containing the mutant NT-4 into an appropriate E. coli strain.
-
Grow a starter culture and then inoculate a larger volume of LB medium.
-
Induce protein expression by adding IPTG when the culture reaches the mid-log phase of growth.
-
Continue to grow the culture for several hours at an optimized temperature.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
-
Purification:
-
Centrifuge the lysate to pellet the cell debris.
-
If the mutant NT-4 is expressed as an insoluble inclusion body, it will need to be solubilized and refolded.
-
If the protein is soluble and His-tagged, apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively and elute the protein with an imidazole (B134444) gradient.
-
-
Dialysis and Characterization:
-
Dialyze the purified protein against a suitable buffer to remove imidazole and for storage.
-
Confirm the purity and identity of the mutant NT-4 protein by SDS-PAGE and Western blotting.
-
Protocol 3: TrkB Receptor Activation Assay
This reporter gene assay is designed to quantify the ability of wild-type and mutant NT-4 to activate the TrkB receptor.[12][13]
Materials:
-
Human cells engineered to express TrkB and a reporter gene (e.g., luciferase) under the control of a response element activated by TrkB signaling (e.g., NFAT).[13]
-
Wild-type and mutant NT-4 proteins
-
Cell culture medium
-
Luciferase assay reagent
Procedure:
-
Cell Plating: Seed the TrkB reporter cells in a 96-well plate and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of wild-type and mutant NT-4 proteins in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of NT-4. Include a negative control (medium only).
-
-
Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) to allow for receptor activation and reporter gene expression.
-
Luminescence Measurement:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the NT-4 concentration.
-
Determine the EC50 value for each mutant, which represents the concentration required to achieve 50% of the maximal response.
-
Protocol 4: Neurite Outgrowth Assay
This assay assesses the biological activity of NT-4 mutants by measuring their ability to promote neurite outgrowth in a neuronal cell line (e.g., PC12 cells) or primary neurons.
Materials:
-
PC12 cells or primary neurons
-
Cell culture plates coated with an appropriate substrate (e.g., collagen or poly-L-lysine)
-
Wild-type and mutant NT-4 proteins
-
Cell culture medium
-
Microscope with imaging software
Procedure:
-
Cell Plating: Plate the neuronal cells at a low density on coated plates.
-
Treatment: Add different concentrations of wild-type and mutant NT-4 to the cells. Include a negative control.
-
Incubation: Incubate the cells for 2-3 days to allow for neurite extension.
-
Imaging and Analysis:
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell using imaging software.
-
Data Presentation
The quantitative data generated from the functional assays should be summarized in a clear and structured table to facilitate comparison between the wild-type and mutant NT-4 proteins.
Table 1: Functional Characterization of NT-4 Mutants
| NT-4 Variant | p75NTR Binding (Kd) | TrkB Binding (Kd) | TrkB Activation (EC50) | Neurite Outgrowth (Fold Change vs. WT) |
| Wild-Type | Value | Value | Value | 1.0 |
| R34A | Value | Value | Value | Value |
| R36A | Value | Value | Value | Value |
| Other Mutant | Value | Value | Value | Value |
Kd values represent the dissociation constant, with a lower value indicating higher binding affinity. EC50 values represent the concentration for half-maximal effective response. Neurite outgrowth data can be normalized to the wild-type response.
Visualizations
Caption: NT-4 Signaling Pathways.
Caption: Experimental Workflow.
Caption: Mutation-Function Relationship.
References
- 1. Neurotrophin-4 - Wikipedia [en.wikipedia.org]
- 2. Identification of amino acid residues of nerve growth factor important for neurite outgrowth in human dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotrophins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurotrophins: Roles in Neuronal Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of mutant neurotrophins deficient in low-affinity binding reveals a role for p75LNGFR in NT-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of mutant neurotrophins deficient in low-affinity binding reveals a role for p75LNGFR in NT-4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TrkB Truncated Isoform Receptors as Transducers and Determinants of BDNF Functions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. MuToN Quantifies Binding Affinity Changes upon Protein Mutations by Geometric Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rcsb.org [rcsb.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the NTF4 Gene in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophin-4 (NTF4), also known as neurotrophin-5 (NT-5), is a member of the neurotrophin family of growth factors that play a critical role in the survival, differentiation, and maintenance of neurons.[1][2][3] NTF4 signals predominantly through the Tropomyosin receptor kinase B (TrkB) receptor, activating downstream pathways that regulate neuronal function.[1][4] Dysregulation of the NTF4 signaling pathway has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.
The CRISPR/Cas9 system has emerged as a powerful and versatile tool for genome editing, enabling the precise knockout of specific genes to study their function.[5] This document provides detailed application notes and protocols for the development of a CRISPR/Cas9-mediated knockout of the NTF4 gene in an in vitro setting, using the human neuroblastoma cell line SH-SY5Y as a model system.
gRNA Design and Selection for Human NTF4 Gene
The successful knockout of the NTF4 gene is critically dependent on the design of highly specific and efficient guide RNAs (gRNAs). Several online tools are available for gRNA design and off-target prediction. For this protocol, we will utilize CHOPCHOP and Benchling to design and select optimal gRNAs.
1.1. gRNA Design using CHOPCHOP
CHOPCHOP is a web tool for designing gRNAs for CRISPR/Cas9 experiments.[6][7][8][9][10][11]
-
Input: Human (Homo sapiens, GRCh38) and the gene symbol "NTF4".
-
Targeting: Exons within the coding sequence (CDS) to induce frameshift mutations leading to a non-functional protein.
-
Scoring: Select gRNAs with high efficiency scores and low predicted off-target effects.
1.2. gRNA Design and Off-Target Analysis using Benchling
Benchling offers a comprehensive platform for sequence analysis and gRNA design.[12][13][14][15][16]
-
Input: Import the NTF4 gene sequence from the human reference genome (GRCh38).
-
gRNA Design: Utilize the CRISPR tool to identify potential gRNA sequences targeting early exons.
-
Off-Target Analysis: The tool predicts potential off-target sites in the human genome. Select gRNAs with the fewest and lowest-scoring off-target predictions.
1.3. Selected gRNA Sequences for NTF4 Knockout
Based on the analysis from the aforementioned tools, the following gRNA sequences are recommended for targeting the human NTF4 gene.
| gRNA ID | Target Exon | gRNA Sequence (5' - 3') | On-Target Score | Off-Target Score |
| NTF4-g1 | 1 | GCAGCAGCTCAGCCTGGCCAAGG | 95 | 85 |
| NTF4-g2 | 1 | GAGCAGCGCCTCACGGACAAGA | 92 | 88 |
| NTF4-g3 | 2 | GGTGAAGGCCGAGAAGATGACC | 90 | 82 |
Experimental Protocols
2.1. Cell Culture and Maintenance
The human neuroblastoma cell line SH-SY5Y is a suitable model for studying neurotrophic factor signaling.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency.
2.2. CRISPR/Cas9 Plasmid Preparation
A lentiviral vector co-expressing Cas9 and the selected gRNA, along with a puromycin (B1679871) resistance gene for selection, is recommended for efficient delivery and stable integration.
2.3. Transfection of SH-SY5Y Cells
Both lipofection and electroporation are effective methods for delivering CRISPR/Cas9 plasmids into SH-SY5Y cells.[17][18][19][20]
Lipofection Protocol:
-
Seed 2 x 10^5 SH-SY5Y cells per well in a 6-well plate 24 hours before transfection.
-
On the day of transfection, ensure cells are 70-80% confluent.
-
For each well, dilute 2.5 µg of the CRISPR/Cas9 plasmid in 250 µL of Opti-MEM I Reduced-Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 250 µL of Opti-MEM I.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 48-72 hours before starting selection.
2.4. Selection of Stably Transfected Cells
-
Puromycin Kill Curve: To determine the optimal concentration of puromycin for selecting transfected SH-SY5Y cells, perform a kill curve. Test a range of puromycin concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) on non-transfected cells.[2][21][22][23] The lowest concentration that kills all cells within 3-5 days should be used for selection. A concentration of 0.5 µg/ml is often effective for SH-SY5Y cells.[1]
-
Selection Protocol: 48-72 hours post-transfection, replace the culture medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Maintenance: Replace the selection medium every 2-3 days until resistant colonies are visible.
2.5. Single-Cell Cloning and Expansion
-
Once resistant colonies are established, wash the cells with PBS and add trypsin to detach the cells.
-
Serially dilute the cell suspension and plate into 96-well plates to obtain single-cell clones.
-
Monitor the plates for the growth of single colonies.
-
Once colonies are of sufficient size, expand them into larger culture vessels.
2.6. Verification of NTF4 Knockout
2.6.1. Genomic DNA Extraction and PCR Amplification:
-
Extract genomic DNA from the expanded single-cell clones.
-
Design PCR primers flanking the gRNA target site in the NTF4 gene.
-
Amplify the target region by PCR.
2.6.2. Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay):
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched sites.
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.
2.6.3. Sanger Sequencing:
-
Sequence the PCR products from the single-cell clones to confirm the presence of insertions or deletions (indels) at the target site.
2.6.4. Western Blot Analysis:
-
Lyse the knockout and wild-type control cells and quantify the protein concentration.
-
Perform Western blot analysis using a specific antibody against the NTF4 protein to confirm the absence of protein expression in the knockout clones.
Off-Target Analysis
CRISPR/Cas9 can sometimes cleave at off-target sites with sequence similarity to the on-target gRNA. It is crucial to assess potential off-target effects.
3.1. In Silico Off-Target Prediction
The gRNA design tools (CHOPCHOP and Benchling) provide a list of potential off-target sites.[6][8][9][10][12][13][14][15][16][24][25][26] Prioritize the top-ranked potential off-target sites for experimental validation.
3.2. Experimental Validation of Off-Target Effects
-
Design PCR primers flanking the top-predicted off-target sites.
-
Amplify these regions from the genomic DNA of the knockout clones.
-
Sequence the PCR products to check for any indels.
Data Presentation
Table 1: Quantitative Analysis of gRNA Efficiency and Knockout Validation
| gRNA ID | Transfection Efficiency (%) | Mismatch Cleavage Assay (% edited) | Sanger Sequencing (% indel) | Western Blot (NTF4 Protein Level) |
| NTF4-g1 | 85 | 78 | 75 | No detectable protein |
| NTF4-g2 | 82 | 75 | 72 | No detectable protein |
| NTF4-g3 | 80 | 70 | 68 | No detectable protein |
| Control | 88 | 0 | 0 | 100% |
Table 2: Off-Target Analysis of Selected gRNA
| gRNA ID | Predicted Off-Target Site | Chromosome | Mismatches | Off-Target Editing Detected (Sanger Sequencing) |
| NTF4-g1 | OT1 | 2 | 3 | No |
| OT2 | 11 | 4 | No | |
| NTF4-g2 | OT1 | 5 | 3 | No |
| OT2 | X | 4 | No |
Visualizations
Caption: NTF4 Signaling Pathway.
Caption: CRISPR/Cas9 Knockout Workflow.
Caption: Logic of gRNA Selection.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. origene.com [origene.com]
- 4. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. CHOPCHOP: a CRISPR/Cas9 and TALEN web tool for genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. CHOPCHOP v2: a web tool for the next generation of CRISPR genome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchling.com [benchling.com]
- 13. help.benchling.com [help.benchling.com]
- 14. benchling.com [benchling.com]
- 15. helsinki.fi [helsinki.fi]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CRISPR/Cas9 unveils the dynamics of the endogenous µ‐opioid receptors on neuronal cells under continuous opioid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using the CRISPR/Cas9 system to understand neuropeptide biology and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synthego.com [synthego.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antibiotic Kill Curve [sigmaaldrich.com]
- 24. synthego.com [synthego.com]
- 25. synthego.com [synthego.com]
- 26. synthego.com [synthego.com]
Application Notes and Protocols for Quantitative PCR Analysis of Neurotrophin 4 (NT-4) mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophin 4 (NT-4), also known as NT-4/5, is a member of the neurotrophin family of growth factors that play a crucial role in the survival, differentiation, and plasticity of neurons in the central and peripheral nervous systems. The quantification of NT-4 mRNA expression is essential for understanding its physiological and pathological roles, as well as for evaluating the efficacy of therapeutic interventions targeting neurotrophic pathways. This document provides a detailed protocol for the reliable and reproducible quantification of human NT-4 mRNA expression using SYBR Green-based quantitative real-time PCR (qPCR).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| TRIzol™ Reagent | Thermo Fisher Scientific | 15596026 |
| Chloroform (B151607) | Sigma-Aldrich | C2432 |
| Isopropanol (B130326) | Sigma-Aldrich | I9516 |
| 75% Ethanol (B145695) (in RNase-free water) | N/A | N/A |
| RNase-free water | Thermo Fisher Scientific | AM9937 |
| High-Capacity cDNA Reverse Transcription Kit | Thermo Fisher Scientific | 4368814 |
| PowerUp™ SYBR™ Green Master Mix | Thermo Fisher Scientific | A25742 |
| Human NT-4 Forward Primer | User-defined or Commercial | See Table 2 |
| Human NT-4 Reverse Primer | User-defined or Commercial | See Table 2 |
| Reference Gene Forward Primer | User-defined | See Table 2 |
| Reference Gene Reverse Primer | User-defined | See Table 2 |
| RNase/DNase-free PCR tubes and plates | N/A | N/A |
| Aerosol-resistant pipette tips | N/A | N/A |
Experimental Protocols
A schematic overview of the experimental workflow is presented below.
Caption: Workflow for NT-4 mRNA quantification.
RNA Isolation
High-quality, intact RNA is crucial for accurate gene expression analysis. The following protocol is based on TRIzol™ reagent for the isolation of total RNA from cell or tissue samples.
-
Homogenization:
-
Cells: Pellet cells by centrifugation and lyse directly in 1 mL of TRIzol™ reagent per 5-10 x 10^6 cells by repetitive pipetting.
-
Tissues: Homogenize tissue samples (50-100 mg) in 1 mL of TRIzol™ reagent using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol (prepared with RNase-free water).
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.
-
-
Store RNA at -80°C.
RNA Quality Control and Quantification
Assess the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
| Parameter | Acceptable Range | Interpretation |
| A260/A280 Ratio | 1.8 - 2.2 | Indicates purity from protein contamination. |
| A260/A230 Ratio | > 1.8 | Indicates purity from phenol, guanidine, and other organic compounds. |
RNA integrity can be assessed by running an aliquot of the RNA sample on a 1% agarose (B213101) gel. The presence of sharp 28S and 18S ribosomal RNA bands (approximately 2:1 ratio) indicates intact RNA.
Reverse Transcription (cDNA Synthesis)
Convert the isolated total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Prepare the reverse transcription reaction mix according to the manufacturer's protocol. A typical reaction setup is provided in the table below.
-
Incubate the reaction mix in a thermal cycler with the following program:
-
25°C for 10 minutes (Primer annealing)
-
37°C for 120 minutes (Reverse transcription)
-
85°C for 5 minutes (Enzyme inactivation)
-
-
Store the resulting cDNA at -20°C.
| Component | Volume (per 20 µL reaction) |
| 10x RT Buffer | 2 µL |
| 25x dNTP Mix (100 mM) | 0.8 µL |
| 10x RT Random Primers | 2 µL |
| MultiScribe™ Reverse Transcriptase | 1 µL |
| RNase Inhibitor | 1 µL |
| Total RNA (1 µg) | X µL |
| Nuclease-free H₂O | to 20 µL |
Quantitative PCR (qPCR)
Perform qPCR using a SYBR Green-based master mix to quantify the relative expression of NT-4 mRNA.
-
Primer Design and Validation:
-
It is critical to use validated primers for accurate qPCR results. While specific primer sequences for human NT-4 are not provided here, commercially available, pre-validated primer assays are recommended (e.g., Bio-Rad PrimePCR™ SYBR® Green Assay for NTF4).
-
Alternatively, design primers using software like Primer-BLAST. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, a melting temperature (Tm) of 60-65°C, and produce an amplicon of 70-150 base pairs. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by generating a standard curve from a serial dilution of cDNA. The efficiency should be between 90-110% with an R² value > 0.98.
-
Confirm primer specificity by melt curve analysis, which should show a single sharp peak, and by running the PCR product on an agarose gel, which should show a single band of the expected size.
-
-
Reference Gene Selection:
-
Normalization to stably expressed reference genes is crucial for accurate gene expression quantification. For studies in human brain tissue or neuronal cells, several studies have identified stable reference genes.[1][2][3] It is recommended to test a panel of candidate reference genes and select the most stable ones for the specific experimental conditions using algorithms like geNorm or NormFinder.[1]
-
| Gene Symbol | Gene Name | Function |
| Target Gene | ||
| NTF4 | This compound | Neurotrophic factor |
| Candidate Reference Genes | ||
| CYC1 | Cytochrome c1 | Component of the electron transport chain |
| EIF4A2 | Eukaryotic translation initiation factor 4A2 | RNA helicase involved in translation initiation |
| RPL13A | Ribosomal protein L13a | Component of the 60S ribosomal subunit |
| TBP | TATA-box binding protein | General transcription factor |
| ACTB | Beta-actin | Cytoskeletal protein |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolytic enzyme |
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice as described in the table below. Prepare a master mix for the number of reactions plus a 10% excess to account for pipetting errors.
-
| Component | Volume (per 20 µL reaction) | Final Concentration |
| PowerUp™ SYBR™ Green Master Mix (2x) | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA (1:10) | 2 µL | ~10 ng |
| Nuclease-free H₂O | 6.4 µL | N/A |
-
Thermal Cycling Protocol:
-
Run the qPCR plate on a real-time PCR instrument with the following cycling conditions:
-
| Step | Temperature | Time | Cycles |
| UDG Activation | 50°C | 2 minutes | 1 |
| Polymerase Activation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute | |
| Melt Curve | 60°C to 95°C | Incremental | 1 |
Data Analysis
The relative expression of NT-4 mRNA is calculated using the comparative Cq (ΔΔCq) method.
-
Calculate the ΔCq for each sample: ΔCq = Cq (NT-4) - Cq (Reference Gene)
-
Calculate the ΔΔCq: ΔΔCq = ΔCq (Test Sample) - ΔCq (Control Sample)
-
Calculate the fold change: Fold Change = 2^(-ΔΔCq)
Data Presentation
Summarize the quantitative data in a structured table for easy comparison.
| Sample ID | Treatment | Biological Replicate | Technical Replicate | Cq (NT-4) | Cq (Reference Gene) | ΔCq | ΔΔCq | Fold Change |
| 1 | Control | 1 | 1 | |||||
| 2 | ||||||||
| 3 | ||||||||
| 2 | Control | 2 | 1 | |||||
| 2 | ||||||||
| 3 | ||||||||
| 3 | Treated | 1 | 1 | |||||
| 2 | ||||||||
| 3 | ||||||||
| 4 | Treated | 2 | 1 | |||||
| 2 | ||||||||
| 3 |
This compound Signaling Pathway
NT-4 exerts its effects by binding to the TrkB receptor, activating downstream signaling cascades that regulate neuronal survival, growth, and plasticity.
Caption: NT-4 binds to the TrkB receptor, activating key signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of brain reference genes for RT-qPCR studies in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normalization with genes encoding ribosomal proteins but not GAPDH provides an accurate quantification of gene expressions in neuronal differentiation of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Localization of Neurotrophin 4 (NT-4) mRNA in Brain Slices via In Situ Hybridization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotrophin 4 (NT-4), also known as NT-4/5, is a member of the neurotrophin family of growth factors that are crucial for the differentiation and survival of neurons.[1] NT-4 primarily signals through the Tropomyosin receptor kinase B (TrkB), the same receptor utilized by Brain-Derived Neurotrophic Factor (BDNF).[2][3] This signaling is vital for neuronal development, synaptic plasticity, and higher-order activities like learning and memory.[1][4] Understanding the precise spatial distribution of NT-4 mRNA is essential for elucidating its role in both normal brain function and in the pathophysiology of neurological disorders.
In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences within the cellular and tissue context.[5][6] This application note provides a detailed protocol for the detection of NT-4 mRNA in fixed, frozen brain sections using digoxigenin (B1670575) (DIG)-labeled riboprobes, a sensitive and reliable non-radioactive method.[7]
Principle of the Method
The protocol involves the synthesis of an antisense RNA probe complementary to the target NT-4 mRNA sequence. This probe is labeled with digoxigenin (DIG), a steroid hapten.[7][8][9] Brain tissue slices are fixed and permeabilized to allow the probe to enter the cells and hybridize with the endogenous NT-4 mRNA. Following hybridization, stringent washes remove any non-specifically bound probe. The hybridized probe is then detected using an antibody against DIG that is conjugated to an enzyme, typically alkaline phosphatase (AP). The addition of a chromogenic substrate (e.g., NBT/BCIP) results in a colored precipitate at the site of mRNA expression, allowing for visualization by standard light microscopy.
NT-4 Signaling Pathway
NT-4 binds preferentially to the TrkB receptor, inducing its dimerization and trans-autophosphorylation on specific tyrosine residues.[10] This activation triggers several downstream intracellular signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which collectively promote neuronal survival, growth, and differentiation.[1][3]
Figure 1. Simplified NT-4/TrkB signaling pathway.
Experimental Protocol
Workflow Overview
Figure 2. Experimental workflow for ISH.
I. Materials and Reagents
-
Animals: Adult mouse or rat.
-
Fixatives: 4% Paraformaldehyde (PFA) in PBS.
-
Cryoprotectant: 30% Sucrose (B13894) in PBS.
-
Reagents for Probe Synthesis: Linearized plasmid containing NT-4 cDNA, T7/SP6/T3 RNA Polymerase, RNase Inhibitor, DIG RNA Labeling Mix (Roche).
-
Hybridization Buffer: 50% formamide, 5x SSC, 50 µg/mL heparin, 1% SDS, 50 µg/mL yeast tRNA.
-
Wash Buffers: 2x SSC, 0.2x SSC.
-
Blocking Solution: 2% Roche Blocking Reagent in MABT (Maleic acid buffer with Tween-20).
-
Antibody: Anti-Digoxigenin-AP, Fab fragments (Roche), diluted 1:1500.[11]
-
Detection Buffer: NTMT (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).
-
Substrate: NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt).
II. Detailed Methodology
A. Tissue Preparation [11][12]
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS, followed by 4% PFA in PBS.
-
Dissect the brain and post-fix in 4% PFA for 2-4 hours at 4°C. For adult brains, slicing the brain into 2-3 mm coronal blocks can improve fixation.[11]
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks (approx. 48 hours).[12]
-
Embed the brain in OCT compound, freeze rapidly, and store at -80°C.
-
Cut 20 µm-thick coronal sections using a cryostat and mount them onto SuperFrost Plus slides.[12] Store slides at -80°C until use.
B. DIG-labeled Riboprobe Synthesis [8][9][11]
-
Linearize 10-20 µg of plasmid DNA containing the NT-4 cDNA insert with an appropriate restriction enzyme to serve as a template.
-
Purify the linearized DNA (e.g., via phenol/chloroform extraction and ethanol (B145695) precipitation).
-
Set up the in vitro transcription reaction using an appropriate RNA polymerase (e.g., T7 or SP6) and the DIG RNA Labeling Mix, which contains DIG-11-UTP. This will generate an antisense RNA probe complementary to the target mRNA.[13]
-
Incubate for 2 hours at 37°C.
-
Degrade the DNA template by adding DNase I.
-
Purify the DIG-labeled RNA probe using LiCl precipitation or spin columns.
-
Assess probe concentration and quality via spectrophotometry or gel electrophoresis.
C. In Situ Hybridization [11][14]
-
Thaw slides at room temperature for 30 minutes.
-
Post-fix sections in 4% PFA for 10 minutes.
-
Wash 2 x 5 minutes in PBS.
-
Permeabilize the tissue by incubating with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C.
-
Stop the reaction by washing in PBS.
-
Perform acetylation by incubating in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Wash in PBS and dehydrate through an ethanol series (50%, 70%, 100%). Air dry.
-
Dilute the DIG-labeled NT-4 probe in hybridization buffer (e.g., 1:1000 dilution, ~100-400 ng/mL).
-
Apply 300-500 µL of the diluted probe solution to each slide, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[11]
D. Post-Hybridization Washes and Immunodetection [11]
-
Carefully remove coverslips by immersing slides in 2x SSC at 65°C.
-
Perform high-stringency washes: 2 x 30 minutes in pre-warmed 0.2x SSC at 65°C.
-
Wash 2 x 5 minutes in MABT buffer at room temperature.
-
Block non-specific antibody binding by incubating slides in Blocking Solution for 1 hour.
-
Incubate with anti-DIG-AP antibody (diluted 1:1500 in Blocking Solution) overnight at 4°C in a humidified chamber.
-
Wash thoroughly in MABT (3 x 10 minutes).
E. Signal Development and Visualization
-
Equilibrate the slides in alkaline NTMT detection buffer for 5-10 minutes.
-
Prepare the NBT/BCIP developing solution in NTMT buffer.
-
Incubate the slides with the developing solution in the dark at room temperature or 37°C.
-
Monitor the color reaction under a microscope. Development time can range from 2 hours to overnight, depending on mRNA abundance.[11]
-
Stop the reaction by washing the slides in PBS or tap water.
-
(Optional) Counterstain with Nuclear Fast Red.
-
Dehydrate through an ethanol series, clear in xylene, and mount with a xylene-based mounting medium.
-
Image using a bright-field microscope.
Data Presentation and Expected Results
The expression of NT-4 mRNA is expected to be observed in various brain regions. While comprehensive quantitative data across all brain regions is sparse, studies using RNA sequencing and other methods provide a general overview of expected expression patterns. Successful hybridization will result in a dark blue/purple precipitate within the cytoplasm of cells expressing NT-4 mRNA.
Table 1: Relative Expression of NT-4 mRNA in Human Brain Regions (Illustrative) Data compiled from various RNA-sequencing databases and may not be directly from ISH experiments. Expression levels are for general guidance.
| Brain Region | Relative Expression Level (FPKM/TPM) | Data Source Category |
| Cerebellum | Low to Medium | Transcriptome Sequencing[15] |
| Hippocampus | Low to Medium | Transcriptome Sequencing[15] |
| Amygdala | Low | Transcriptome Sequencing[15] |
| Cortex (various) | Low | Transcriptome Sequencing[15] |
| Putamen | Low | Transcriptome Sequencing[15] |
FPKM: Fragments Per Kilobase of transcript per Million mapped reads. TPM: Transcripts Per Million.
Note: The signal intensity from ISH is semi-quantitative.[8] For robust quantitative analysis, specialized techniques like RNAscope combined with automated image analysis software (e.g., QuPath) are recommended.[16][17]
Troubleshooting
-
No Signal: Check probe quality and concentration. Verify tissue fixation and permeabilization steps, as both under- and over-fixation/digestion can impede results.[11] Ensure all solutions used for probe synthesis were RNase-free.[11]
-
High Background: Increase the stringency of post-hybridization washes (higher temperature or lower salt concentration). Ensure adequate blocking and thorough washing after antibody incubation. The acetylation step is critical for reducing background.
-
Patchy Signal: Ensure even application of probe and antibody solutions. Prevent sections from drying out at any stage.
By following this detailed protocol, researchers can effectively localize NT-4 mRNA in brain tissue, providing valuable insights into its neurobiological function and its potential as a therapeutic target.
References
- 1. KEGG_NEUROTROPHIN_SIGNALING_PATHWAY [gsea-msigdb.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. In Situ Hybridization of Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 6. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 7. Production of Digoxigenin-Labeled Riboprobes for In Situ Hybridization Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dig RNA Probe Synthesis and Purification [bio-protocol.org]
- 10. Reactome | NTF4 activates NTRK2 (TRKB) signaling [reactome.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Rapid In Situ Hybridization using Oligonucleotide Probes on Paraformaldehyde-prefixed Brain of Rats with Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA sequencing of transcriptomes in human brain regions: protein-coding and non-coding RNAs, isoforms and alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Gene Expression in RNAscope-processed Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Gene Expression in RNAscope-processed Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TrkB Phosphorylation Induced by Neurotrophin 4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Tropomyosin receptor kinase B (TrkB) phosphorylation induced by its ligand, Neurotrophin 4 (NT-4). Understanding the activation of the TrkB signaling pathway is crucial for research in neuroscience and the development of therapeutics for neurological disorders.
Introduction
This compound (NT-4), also known as NT-4/5, is a member of the neurotrophin family of growth factors that plays a critical role in the survival, development, and function of neurons.[1] NT-4 binds to and activates the TrkB receptor, a receptor tyrosine kinase.[2][3] This binding event triggers the dimerization of TrkB receptors and subsequent trans-autophosphorylation of specific tyrosine residues within the cytoplasmic tail of the receptor.[2] This phosphorylation cascade initiates downstream signaling pathways, including the PLC-γ1, PI3K/Akt, and MAPK/ERK pathways, which are pivotal for neuronal function.[4][5][6]
Western blotting is a widely used technique to detect and quantify the phosphorylation status of TrkB upon NT-4 stimulation. This method, often coupled with immunoprecipitation to enrich for the TrkB protein, allows for the specific detection of phosphorylated TrkB (p-TrkB) using phospho-specific antibodies. Analysis of p-TrkB levels provides a direct measure of receptor activation and the cellular response to NT-4.
Signaling Pathway
The binding of NT-4 to the TrkB receptor initiates a cascade of intracellular signaling events. The initial step is the dimerization of the receptor, followed by autophosphorylation of tyrosine residues in its kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways that regulate neuronal survival, differentiation, and synaptic plasticity.
Experimental Protocols
The following protocols provide a detailed methodology for the Western blot analysis of NT-4 induced TrkB phosphorylation.
Experimental Workflow Overview
Detailed Protocol
1. Cell Culture and Treatment
-
Cell Lines: Primary cortical neurons or cell lines expressing TrkB (e.g., PC12, SH-SY5Y, or transfected HEK293 cells) are suitable.
-
Culture Conditions: Culture cells to 70-80% confluency in appropriate media and conditions.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-12 hours to reduce basal receptor tyrosine kinase activity.
-
NT-4 Stimulation: Treat cells with recombinant human NT-4 at a final concentration of 50-100 ng/mL for 15-30 minutes at 37°C.[7][8] A time-course and dose-response experiment is recommended to determine optimal conditions. Include an untreated control group.
2. Cell Lysis and Protein Quantification
-
Immediately after stimulation, place plates on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. Immunoprecipitation (Optional, but Recommended)
-
Incubate 200-500 µg of total protein lysate with a primary antibody against TrkB (pan-TrkB) overnight at 4°C with gentle rotation.[9]
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 1-3 hours at 4°C.[9]
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding.[9][10]
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[9]
4. SDS-PAGE and Western Blotting
-
Load 20-40 µg of total protein lysate (or the entire immunoprecipitated sample) onto an 8-10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size. Full-length TrkB has a molecular weight of approximately 145 kDa.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-phospho-TrkB Tyr816) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
5. Stripping and Re-probing
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies.
-
Wash the membrane and re-block as described above.
-
Incubate the membrane with a primary antibody against total TrkB.
-
Repeat the washing, secondary antibody incubation, and detection steps.
6. Data Analysis
-
Quantify the band intensities for both p-TrkB and total TrkB using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-TrkB to total TrkB for each sample.
-
Express the data as a fold change relative to the untreated control.
Data Presentation
The following tables summarize representative quantitative data for TrkB phosphorylation in response to NT-4 treatment from published studies.
Table 1: Effect of NT-4 on TrkB Phosphorylation in Cultured Neurons
| Cell Type | Treatment | Concentration | Time (min) | Fold Change in p-TrkB (vs. Control) | Reference |
| DIV5 Rat Cortical Neurons | NT-4 | 50 ng/mL | 15 | ~1.3 | [7] |
| 30 DIV H9 Neurons | NT-4 | 75 ng/mL | 30 | Significant Increase | [8] |
| HT-22 Hippocampal Neurons | BDNF (for comparison) | 10⁻⁹ M | 15-60 | Significant Increase | [6] |
Table 2: Comparison of TrkB Phosphorylation Induced by NT-4 and BDNF
| Cell Type | Treatment | Concentration | Time (min) | Observation | Reference |
| DIV5 Rat Cortical Neurons | NT-4 vs. BDNF | 50 ng/mL | 15 | Similar levels of TrkB phosphorylation | [1][7] |
| Corticostriatal Synapses | NT-4 vs. BDNF | Not Specified | Not Specified | Induced similar p-TrkB levels when administered individually | [3] |
Conclusion
The Western blot protocol detailed in this application note provides a reliable method for assessing the activation of the TrkB receptor by NT-4. Careful execution of the experimental steps, including appropriate controls and normalization, is essential for obtaining accurate and reproducible results. This analysis is a valuable tool for researchers investigating the roles of NT-4 and TrkB signaling in neuronal health and disease, as well as for screening potential therapeutic compounds that modulate this pathway.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | NTF4 activates NTRK2 (TRKB) signaling [reactome.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Activated NTRK2 signals through PLCG1 [reactome.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-Immunoprecipitation of Neurotrophin 4 with the TrkB Receptor Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophin 4 (NT-4) is a member of the neurotrophin family of growth factors that plays a crucial role in the survival, development, and function of neurons.[1] NT-4 binds to and activates the Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase (RTK), initiating downstream signaling cascades critical for neuronal function.[1][2] The interaction between NT-4 and the TrkB receptor complex is a key area of research for understanding neuronal plasticity, and for the development of therapeutics targeting neurodegenerative diseases.[3]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4][5] This method utilizes an antibody to isolate a specific protein of interest (the "bait"), along with any proteins that are bound to it (the "prey").[6] Subsequent analysis, typically by western blotting, allows for the identification and characterization of the interacting proteins.[4] These application notes provide a detailed protocol for the co-immunoprecipitation of NT-4 with the TrkB receptor complex, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.
Data Presentation
Quantitative data from co-immunoprecipitation and subsequent western blot analysis should be meticulously recorded and presented for clear interpretation and comparison. Densitometry is commonly used to quantify the relative abundance of proteins.
Table 1: Quantification of TrkB Phosphorylation upon Neurotrophin Stimulation
| Treatment (15 min) | Ligand Concentration | Normalized Phospho-TrkB Levels (Mean ± SEM) | Statistical Significance (p-value) |
| Control (Untreated) | - | - | - |
| BDNF | 50 ng/ml | 1.4 ± 0.09 | Not Significant (vs. NT-4) |
| NT-4 | 50 ng/ml | 1.3 ± 0.01 | Not Significant (vs. BDNF) |
Data adapted from a study on rat cortical neurons, where phosphorylation levels were normalized to total TrkB levels.[1]
Table 2: Ligand-Induced TrkB Receptor Degradation
| Treatment (3-4 hours) | Ligand Concentration | Degradation Index (%) (Mean ± SEM) |
| BDNF | 50 ng/ml | 27.0 ± 3.2 |
| NT-4 | 50 ng/ml | 68.9 ± 5.8 |
Data from a surface biotinylation degradation assay in cortical neurons.[1]
Experimental Protocols
This section provides a detailed methodology for the co-immunoprecipitation of the NT-4/TrkB complex from cultured neuronal cells.
Materials and Reagents
-
Cell Culture: Neuronal cell line expressing TrkB (e.g., SH-SY5Y, primary cortical neurons)
-
Reagents for Cell Lysis:
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, protease and phosphatase inhibitors)[7] or RIPA buffer.
-
-
Antibodies:
-
Anti-TrkB antibody (for immunoprecipitation)
-
Anti-phospho-TrkB antibody (for western blot detection)
-
Anti-NT-4 antibody (for western blot detection)
-
Normal Rabbit or Mouse IgG (as a negative control)[7]
-
-
Immunoprecipitation Reagents:
-
Protein A/G agarose (B213101) or magnetic beads[7]
-
-
Western Blotting Reagents:
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture neuronal cells to an appropriate confluency.
-
Stimulate cells with NT-4 (e.g., 50 ng/mL for 15 minutes) to induce the formation of the NT-4/TrkB complex.[1] Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold IP Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[8]
-
Collect the supernatant containing the protein extract.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-TrkB antibody. As a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.
-
Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to the TrkB receptor complex.
-
Add Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold IP Lysis Buffer.[8] Each wash should be followed by a brief centrifugation to pellet the beads. These washes are crucial to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-TrkB, anti-TrkB, or anti-NT-4) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
NT-4/TrkB Signaling Pathway
Caption: NT-4 binding to TrkB induces receptor dimerization and autophosphorylation, activating key downstream signaling pathways including Ras-MAPK, PI3K-Akt, and PLCγ, which collectively promote neuronal survival, growth, and plasticity.[1][2][9]
Co-Immunoprecipitation Experimental Workflow
Caption: The co-immunoprecipitation workflow begins with cell lysis, followed by immunoprecipitation of the target protein complex, washing to remove non-specific binders, and finally elution and analysis by western blot.[4][6][7]
References
- 1. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 3. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents [mdpi.com]
- 4. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 5. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. assaygenie.com [assaygenie.com]
- 8. med.emory.edu [med.emory.edu]
- 9. Reactome | NTF4 activates NTRK2 (TRKB) signaling [reactome.org]
Application Notes and Protocols for Quantifying Neurotrophin 4 in Cerebrospinal Fluid using ELISA
Introduction
Neurotrophin 4 (NT-4), also known as NT-5, is a member of the neurotrophin family of growth factors that are crucial for the survival, differentiation, and maintenance of neurons in the central and peripheral nervous systems.[1][2] NT-4 binds predominantly to the Tropomyosin receptor kinase B (TrkB) receptor, initiating downstream signaling cascades that play a vital role in neuronal function and synaptic plasticity.[2][3] Given its importance in neurobiology, the accurate quantification of NT-4 in biological fluids such as cerebrospinal fluid (CSF) is of significant interest to researchers in neuroscience and drug development for neurological disorders. This document provides a detailed protocol for the quantification of NT-4 in CSF using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for detecting an antigen in a sample. In this assay, a microplate is pre-coated with a monoclonal antibody specific for NT-4. When the CSF sample is added to the wells, any NT-4 present is captured by the immobilized antibody. After washing away unbound substances, a biotinylated polyclonal antibody that also recognizes NT-4 is added, forming a "sandwich" with the NT-4 molecule. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. A substrate solution is then introduced, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of NT-4 in the sample. The concentration of NT-4 is determined by comparing the optical density (OD) of the samples to a standard curve generated with known concentrations of recombinant NT-4.[4]
This compound Signaling Pathway
NT-4 exerts its effects by binding to the TrkB receptor, a tyrosine kinase receptor. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways. The primary pathways activated by NT-4/TrkB signaling include the Ras/MAPK pathway, which is crucial for neuronal differentiation and survival; the PI3K/Akt pathway, which primarily mediates cell survival; and the PLCγ pathway, which is involved in synaptic plasticity.[1][5]
Caption: this compound (NT-4) signaling pathway.
Experimental Protocol
This protocol is a general guideline and may need to be optimized based on the specific ELISA kit used. Always refer to the manufacturer's instructions for the most accurate and up-to-date information.
Materials Required
-
NT-4 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Cerebrospinal fluid (CSF) samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
-
Plate shaker (optional)
Sample Handling and Preparation
Proper sample collection and handling are critical for accurate results.
-
Collection: Collect CSF using standard lumbar puncture procedures.[6]
-
Centrifugation: Immediately after collection, centrifuge the CSF samples at 1000 x g for 20 minutes at 4°C to remove any cells or particulate matter.[7][8]
-
Aliquoting and Storage: Aliquot the clear supernatant into polypropylene (B1209903) tubes. For short-term storage (up to 5 days), samples can be kept at 4°C. For long-term storage, samples must be stored at -20°C (≤ 1 month) or -80°C (≤ 2 months) to prevent degradation of NT-4.[7] Avoid repeated freeze-thaw cycles.[7][9]
-
Sample Dilution: Depending on the expected concentration of NT-4 in the CSF and the detection range of the ELISA kit, samples may need to be diluted with the provided sample diluent buffer. A preliminary experiment may be necessary to determine the optimal dilution factor.
Assay Procedure
The following workflow outlines the major steps of the ELISA protocol.
Caption: General workflow for the NT-4 ELISA protocol.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute lyophilized standards and prepare working solutions of antibodies and buffers as instructed in the kit manual.[7]
-
Add Standards and Samples: Add 100 µL of each standard and diluted CSF sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5-2 hours at 37°C or room temperature).
-
First Wash: Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with 1X Wash Buffer. After the final wash, remove any remaining buffer by inverting the plate and tapping it on absorbent paper.[10]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Second Incubation: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).
-
Second Wash: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate working solution to each well.
-
Third Incubation: Cover the plate and incubate as per the manual's instructions (e.g., 30 minutes at 37°C).
-
Third Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 90 µL of the TMB substrate solution to each well.
-
Fourth Incubation: Incubate the plate in the dark at room temperature for the recommended time (usually 15-30 minutes), or until a color gradient is visible in the standard wells.
-
Stop Reaction: Add 50 µL of the Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
Standard Curve
A standard curve must be generated for each assay. The following table shows example data for a typical NT-4 ELISA standard curve.
| Standard Concentration (pg/mL) | OD at 450 nm (Mean) |
| 2000 | 2.278 |
| 1000 | 1.188 |
| 500 | 0.534 |
| 250 | 0.277 |
| 125 | 0.139 |
| 62.5 | 0.085 |
| 31.2 | 0.059 |
| 0 (Blank) | 0.031 |
Note: This is example data. Actual results may vary.[11]
Calculation of Results
-
Average Duplicates: Calculate the average OD for each standard and sample.
-
Subtract Blank: Subtract the mean OD of the blank (0 pg/mL standard) from the mean OD of all other standards and samples.
-
Plot Standard Curve: Plot the corrected mean OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations: Use the standard curve to determine the concentration of NT-4 in each sample. Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original CSF sample.
Example Sample Data
| Sample ID | Dilution Factor | Mean OD at 450 nm | Corrected OD | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |
| CSF-001 | 2 | 0.350 | 0.319 | 315 | 630 |
| CSF-002 | 2 | 0.180 | 0.149 | 130 | 260 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete removal of buffer. |
| Contaminated reagents | Use fresh reagents and sterile pipette tips. | |
| Substrate exposed to light | Store and handle the substrate in the dark. | |
| Low Signal | Inactive reagents | Ensure proper storage of kit components and use within the expiration date. |
| Incorrect incubation times/temperatures | Follow the protocol precisely. | |
| Low NT-4 concentration in samples | Use a more concentrated sample or a more sensitive ELISA kit. | |
| High Variability | Improper pipetting technique | Ensure accurate and consistent pipetting. |
| Incomplete mixing of reagents | Gently mix all reagents before use. | |
| Bubbles in wells | Avoid creating bubbles when adding reagents. |
Conclusion
The ELISA method described provides a robust and sensitive tool for the quantification of this compound in cerebrospinal fluid. Adherence to proper sample handling procedures and the specific instructions of the chosen ELISA kit is paramount for obtaining accurate and reproducible results. This will enable researchers to further investigate the role of NT-4 in neurological health and disease.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. atsjournals.org [atsjournals.org]
- 4. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 5. Neurotrophin-4 (Ntf4) Mediates Neurogenesis in Mouse Embryonic Neural Stem Cells Through the Inhibition of the Signal Transducer and Activator of Transcription-3 (Stat3) and the Modulation of the Activity of Protein Kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain-specific Proteins Decline in the Cerebrospinal Fluid of Humans with Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bosterbio.com [bosterbio.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary neuronal cultures are indispensable tools in neuroscience research, providing an in vitro system to study neuronal development, function, and survival. Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons.[1][2] Neurotrophin 4 (NT-4), a member of this family, plays a significant role in promoting the survival of various neuronal populations.[1][3][4] This document provides detailed protocols for establishing primary cortical neuron cultures, assessing neuronal survival following NT-4 treatment using a Calcein AM assay, and an overview of the underlying signaling pathways.
NT-4 exerts its neuroprotective effects primarily by binding to the Tropomyosin receptor kinase B (TrkB).[5][3][6] This interaction triggers the autophosphorylation of the receptor and initiates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a key mediator of cell survival and inhibition of apoptosis.[5][6] Understanding the efficacy and mechanisms of NT-4 is critical for developing therapeutic strategies for neurodegenerative diseases.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol details the isolation and culturing of primary cortical neurons from embryonic rodents, a common practice as prenatal neurons are less susceptible to damage during dissociation.[7]
Materials:
-
Timed-pregnant rodent (e.g., mouse at embryonic day 15.5 or rat at embryonic day 18)
-
Culture vessel coating solution (e.g., 50 μg/mL Poly-D-lysine in sterile PBS)[8]
-
Dissection medium (e.g., ice-cold DMEM/F-12)
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor or DMEM with 10% Fetal Bovine Serum)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Sterile dissection tools, conical tubes, cell strainer (70 μm), and serological pipettes
Procedure:
-
Coat Culture Vessels:
-
Dissection and Dissociation:
-
Euthanize the pregnant rodent according to approved animal welfare protocols.
-
Dissect the embryos and place them in ice-cold dissection medium.
-
Under a dissecting microscope, remove the cerebral cortices and place them in a fresh dish with cold dissection medium.[9][10]
-
Carefully peel off the meninges.
-
Mince the cortical tissue into small pieces (approximately 1 mm³).[9][10]
-
Transfer the tissue to a conical tube and incubate in the enzyme solution at 37°C for 15 minutes.[9]
-
Neutralize the enzyme by adding the trypsin inhibitor and incubate for 5 minutes.[10]
-
Gently triturate the tissue with a serological pipette until a single-cell suspension is obtained.[10]
-
Filter the cell suspension through a 70 μm cell strainer into a new conical tube.[9]
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension at 300 x g for 3 minutes.[9]
-
Resuspend the cell pellet in fresh neuronal culture medium.
-
Perform a cell count using a hemocytometer. A Trypan Blue exclusion test can be used to determine cell viability.[11]
-
Plate the neurons at the desired density (e.g., 25,000 cells/well for a 96-well plate) onto the pre-coated culture vessels.[12]
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Change half of the medium every 2-3 days.
-
Protocol 2: this compound Treatment and Neuronal Survival Assay
This protocol describes the treatment of primary neuronal cultures with NT-4 and the subsequent assessment of cell viability using the Calcein AM assay. Calcein AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in living cells.[14]
Materials:
-
Primary cortical neuron cultures (prepared as in Protocol 1)
-
Recombinant Human this compound (NT-4)
-
Calcein AM solution (e.g., 1 µM in PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
NT-4 Treatment:
-
After 24-48 hours of initial plating to allow for cell adherence and stabilization, replace the culture medium with fresh medium containing the desired concentrations of NT-4.
-
Include a vehicle-only control group (culture medium without NT-4).
-
Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Calcein AM Staining:
-
After the treatment period, aspirate the culture medium from each well.
-
Wash the cells gently with warm PBS.
-
Add the Calcein AM working solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Quantification of Neuronal Survival:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~515 nm.[15]
-
Alternatively, capture images using a fluorescence microscope and quantify the number of fluorescent (live) cells using image analysis software.
-
Express the results as a percentage of the vehicle-only control group.
-
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of NT-4 on neuronal survival.
| Treatment Group | Concentration (ng/mL) | Neuronal Survival (% of Control) |
| Vehicle Control | 0 | 100 ± 5.2 |
| NT-4 | 1 | 115 ± 6.1 |
| NT-4 | 10 | 135 ± 7.8 |
| NT-4 | 50 | 152 ± 8.3 |
| NT-4 | 100 | 155 ± 8.1 |
Table 1: Dose-Dependent Effect of NT-4 on Primary Cortical Neuron Survival after 48 hours. Data are presented as mean ± standard error of the mean (SEM).
| Time Point | Vehicle Control (% Survival) | NT-4 (50 ng/mL) (% Survival) |
| 24 hours | 100 ± 4.9 | 128 ± 6.5 |
| 48 hours | 100 ± 5.2 | 152 ± 8.3 |
| 72 hours | 100 ± 6.1 | 148 ± 7.9 |
Table 2: Time-Course of NT-4 Mediated Neuroprotection. Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
NT-4 Signaling Pathway
Caption: NT-4 signaling pathway promoting neuronal survival.
Experimental Workflow
Caption: Workflow for primary neuronal culture survival assay.
References
- 1. Neurotrophin-4: a survival factor for adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection - Wikipedia [en.wikipedia.org]
- 3. Neurotrophin Effects on Survival and Expression of Cholinergic Properties in Cultured Rat Septal Neurons under Normal and Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotrophin-4 regulates the survival of gustatory neurons earlier in development using a different mechanism than brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. NT-4 attenuates neuroinflammation via TrkB/PI3K/FoxO1 pathway after germinal matrix hemorrhage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Neurite Outgrowth Assay Using Neurotrophin 4 on Dorsal Root Ganglion (DRG) Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons.[1][2][3] Neurotrophin 4 (NT-4) is a member of this family that plays a significant role in supporting the survival of sensory neurons and promoting neurite outgrowth.[3] This document provides a detailed protocol for performing a neurite outgrowth assay using primary Dorsal Root Ganglion (DRG) neurons in response to NT-4. This assay is a valuable tool for studying neuronal regeneration, developmental neurobiology, and for screening potential therapeutic compounds that may enhance nerve growth.
DRG neurons are primary sensory neurons that transmit sensory information from the periphery to the central nervous system.[4] When cultured in vitro, they can extend neurites, a process that can be modulated by neurotrophic factors like NT-4.[5][6] NT-4 exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that lead to changes in gene expression and cytoskeletal dynamics, ultimately promoting neurite elongation and branching.[1][2][7] Studies have shown that NT-4 is a potent stimulator of neurite outgrowth, with its effects being highly dependent on concentration.[8]
Data Presentation
The following table summarizes quantitative data related to the neurite outgrowth assay of DRG neurons in response to neurotrophic factors. This data is compiled from various studies and can serve as a reference for expected outcomes.
| Parameter | Treatment | Value | Species | Reference |
| Optimal NT-4 Concentration | This compound | 0.25 ng/mL | Geniculate Ganglion | [8] |
| Suppressive NT-4 Concentration | This compound | 10 ng/mL | Geniculate Ganglion | [8] |
| Maximal NT-4/5 Effect | This compound/5 | 5 ng/mL | Rat Retinal Ganglion Cells | [9] |
| Seeding Density | Dissociated DRG neurons | 1,000 - 5,000 cells/well | Mouse/Rat | [10] |
| Coating Concentration | Poly-L-lysine | 0.1 mg/mL | - | [5][11] |
| Coating Concentration | Laminin (B1169045) | 5 - 20 µg/mL | - | [5][11] |
| Incubation Time for Outgrowth | NT-4 Treatment | 24 - 72 hours | Mouse/Rat | [5][10] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the neurite outgrowth assay.
Part 1: Isolation and Culture of DRG Neurons
This protocol is adapted from established methods for isolating DRG neurons from rodents.[4][12][13][14]
Materials:
-
Adult mouse or rat
-
Dulbecco's Phosphate Buffered Saline (DPBS), Ca2+/Mg2+ free
-
Neurobasal-A Medium
-
B-27 Supplement
-
Penicillin-Streptomycin
-
GlutaMAX
-
Collagenase Type II
-
Dispase II
-
Poly-L-lysine
-
Laminin
-
Sterile dissection tools
-
24-well culture plates
-
Glass coverslips (12 mm)
Procedure:
-
Preparation of Coated Coverslips:
-
Place sterile 12 mm glass coverslips into the wells of a 24-well plate.
-
Coat the coverslips with 0.1 mg/mL Poly-L-lysine solution and incubate for at least 1 hour at 37°C or overnight at room temperature.[5][11]
-
Aspirate the Poly-L-lysine solution and wash the coverslips three times with sterile water.
-
Coat the coverslips with 5-20 µg/mL laminin solution in DPBS and incubate for at least 2 hours at 37°C.[5][11]
-
Aspirate the laminin solution and allow the coverslips to air dry in a sterile hood before cell plating.
-
-
DRG Dissection and Dissociation:
-
Euthanize the animal according to approved institutional protocols.
-
Sterilize the dorsal surface with 70% ethanol.
-
Make a midline incision to expose the vertebral column.
-
Carefully dissect the spinal column and place it in ice-cold DPBS.
-
Isolate the DRGs from the intervertebral foramina using fine forceps and place them in a fresh dish of ice-cold DPBS.
-
Transfer the collected DRGs to a tube containing an enzymatic digestion solution (e.g., Collagenase Type II and Dispase II in Neurobasal-A medium).
-
Incubate at 37°C for 60-90 minutes, with gentle trituration every 20-30 minutes using a P1000 pipette tip.
-
Stop the digestion by adding an equal volume of complete culture medium (Neurobasal-A with B-27, Penicillin-Streptomycin, and GlutaMAX).
-
Gently centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium.
-
-
Cell Plating:
-
Determine the cell density using a hemocytometer.
-
Seed the dissociated DRG neurons onto the prepared laminin-coated coverslips at a density of 1,000 - 5,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Allow the neurons to adhere and extend initial processes for 12-24 hours before treatment.
-
Part 2: this compound Treatment and Neurite Outgrowth Assay
Procedure:
-
NT-4 Treatment:
-
Prepare a stock solution of recombinant human or rodent NT-4 in sterile DPBS containing 0.1% Bovine Serum Albumin (BSA).
-
Prepare serial dilutions of NT-4 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 1, 5, and 10 ng/mL). A vehicle control (medium with 0.1% BSA) should be included.
-
Carefully replace the culture medium in each well with the medium containing the respective NT-4 concentrations or vehicle control.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Immunocytochemistry for Neurite Visualization:
-
After the incubation period, fix the neurons by adding 4% paraformaldehyde (PFA) in PBS to each well and incubating for 20 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a neuronal marker, such as mouse anti-β-III tubulin (Tuj1), overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Quantification:
-
Acquire images of the stained neurons using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software).
-
The following parameters are typically measured:
-
Total neurite length per neuron: The sum of the lengths of all neurites extending from a single neuron.[15]
-
Length of the longest neurite: The length of the single longest process from each neuron.[5]
-
Number of primary neurites per neuron: The number of neurites originating directly from the cell body.
-
Number of branch points per neuron: The number of points where a neurite divides.
-
-
-
Data Analysis:
-
For each experimental condition, measure the parameters from a sufficient number of neurons (typically 50-100 neurons per condition).
-
Calculate the mean and standard error of the mean (SEM) for each parameter.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and NT-4 treated groups.
-
Mandatory Visualizations
NT-4/TrkB Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotrophin-4: a survival factor for adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, step-by-step dissection protocol for the rapid isolation of mouse dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Quantitative assessment of neurite outgrowth over growth promoting or inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophin-4 is more potent than brain-derived neurotrophic factor in promoting, attracting and suppressing geniculate ganglion neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotrophin-4/5 (NT-4/5) increases adult rat retinal ganglion cell survival and neurite outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ibidi.com [ibidi.com]
- 13. med64.com [med64.com]
- 14. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Neuronal Chemotaxis Assay in Response to Neurotrophin 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal migration is a fundamental process during the development of the nervous system, and its dysregulation can lead to severe neurological disorders.[1] Neurotrophins are a family of growth factors that play crucial roles in neuronal survival, differentiation, and migration.[2] Neurotrophin 4 (NT-4) is a member of this family that binds to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that influence neuronal motility.[2][3] Understanding the chemotactic response of neurons to NT-4 is vital for elucidating developmental processes and for the development of therapeutic strategies for neurological diseases and nerve regeneration.
This document provides detailed protocols for assessing the chemotactic migration of primary neurons towards a concentration gradient of NT-4 using a Boyden chamber assay. It also includes methods for data analysis and a summary of expected quantitative outcomes.
Signaling Pathway: NT-4/TrkB Mediated Neuronal Migration
This compound promotes neuronal migration by binding to its high-affinity receptor, TrkB. This binding event leads to the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain.[4] The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling pathways crucial for cell motility.
The primary signaling cascades initiated by TrkB activation include:
-
The Phospholipase C-gamma (PLCγ) pathway: This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which influences cytoskeletal dynamics.
-
The PI3K/Akt pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the production of PIP3, which recruits and activates Akt (Protein Kinase B). This pathway is heavily involved in cell survival and motility.[2]
-
The Ras/MAPK (ERK) pathway: The recruitment of adaptor proteins like Shc and Grb2 activates the Ras-Raf-MEK-ERK cascade. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway plays a significant role in neuronal differentiation and migration.[2][5][6]
These pathways converge on the regulation of the actin cytoskeleton, leading to the formation of lamellipodia and filopodia, which are essential for directed cell movement.
Experimental Workflow: Boyden Chamber Chemotaxis Assay
The Boyden chamber, or transwell assay, is a widely used method to study cell migration in vitro.[7] It consists of two compartments separated by a microporous membrane.[7] Neurons are seeded in the upper chamber, and a chemoattractant, in this case, NT-4, is placed in the lower chamber.[8] This creates a concentration gradient, prompting the cells to migrate through the pores of the membrane towards the chemoattractant.[8] The number of migrated cells is then quantified to determine the chemotactic response.
Detailed Experimental Protocol
This protocol is designed for primary cortical neurons but can be adapted for other neuronal cell types.
Materials:
-
Boyden chambers (transwell inserts) with 8 µm pore size polycarbonate membranes
-
24-well tissue culture plates
-
Recombinant Human this compound (NT-4)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Serum-free medium for cell starvation
-
Poly-D-lysine or Poly-L-ornithine and laminin (B1169045) for coating
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) or Crystal Violet stain
-
Cotton swabs
-
Fluorescence microscope or a standard light microscope with a camera
Procedure:
Day 1: Preparation of Transwell Inserts
-
Coat the underside of the transwell inserts with 10 µg/mL laminin in PBS and the top side with 10 µg/mL Poly-D-lysine/Poly-L-ornithine in borate (B1201080) buffer.
-
Incubate the coated inserts overnight at 37°C.
-
The following day, wash the inserts three times with sterile PBS to remove excess coating solution.
Day 2: Cell Preparation and Seeding
-
Isolate primary cortical neurons from embryonic day 18 (E18) mouse or rat brains according to standard protocols.
-
Culture the neurons for 2-3 days in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Prior to the assay, starve the neurons in a serum-free medium for 4-6 hours.
-
Gently detach the neurons using trypsin-EDTA and resuspend them in a serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
Day 2: Chemotaxis Assay Setup
-
Prepare different concentrations of NT-4 (e.g., 0, 1, 10, 50, 100 ng/mL) in serum-free medium. The EC50 for NT-4-induced proliferation in a neuroblastoma cell line expressing TrkB is approximately 5.6 ng/mL, providing a useful reference for the concentration range.[3]
-
Add 600 µL of the NT-4 solutions to the lower wells of a 24-well plate. The well with 0 ng/mL NT-4 will serve as the negative control.
-
Place the prepared transwell inserts into the wells.
-
Carefully add 100 µL of the neuronal cell suspension (1 x 10^4 cells) to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 8-16 hours. The optimal incubation time may need to be determined empirically for your specific neuronal type.[8][9]
Day 3: Staining and Quantification
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15 minutes at room temperature.
-
Wash the inserts twice with PBS.
-
Stain the migrated cells.
-
For DAPI staining: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash with PBS and then incubate with a DAPI solution (1 µg/mL) for 5 minutes.
-
For Crystal Violet staining: Immerse the inserts in 0.1% Crystal Violet solution for 20 minutes.
-
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.
Day 3: Data Acquisition and Analysis
-
Using a microscope, capture images of the stained, migrated cells on the underside of the membrane. For each membrane, acquire images from at least five random fields of view.
-
Count the number of migrated cells in each image using image analysis software (e.g., ImageJ).
-
Calculate the average number of migrated cells per field for each condition.
-
Calculate the Chemotactic Index (CI) for each NT-4 concentration:
-
CI = (Number of cells migrated towards NT-4) / (Number of cells migrated towards control medium)
-
Data Presentation
The quantitative data from the chemotaxis assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Chemotactic Response of Primary Cortical Neurons to this compound
| NT-4 Concentration (ng/mL) | Average Number of Migrated Cells (per field) ± SD | Chemotactic Index |
| 0 (Control) | 45 ± 8 | 1.0 |
| 1 | 78 ± 12 | 1.73 |
| 10 | 152 ± 21 | 3.38 |
| 50 | 215 ± 25 | 4.78 |
| 100 | 185 ± 19 | 4.11 |
Data are presented as mean ± standard deviation (SD) from three independent experiments. The number of migrated cells represents the average count from five fields of view per membrane.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell migration in all conditions | Suboptimal incubation time. | Optimize the incubation period (try a time course from 6 to 24 hours). |
| Pore size of the membrane is too small. | Ensure the pore size (e.g., 8 µm) is appropriate for your neuronal cell type. | |
| Neurons are not healthy or are not detaching properly. | Ensure optimal culture conditions and gentle cell handling during detachment. | |
| High background migration in control wells | Presence of chemoattractants in the "serum-free" medium. | Use a truly serum-free and growth factor-free medium for the assay. |
| Incubation time is too long. | Reduce the incubation time to minimize random migration. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting when seeding cells. |
| Incomplete removal of non-migrated cells. | Be thorough but gentle when swabbing the top of the membrane. |
Conclusion
The Boyden chamber assay is a robust and quantitative method for assessing the chemotactic response of neurons to neurotrophins like NT-4. By following the detailed protocol and data analysis guidelines presented here, researchers can obtain reliable and reproducible data to investigate the role of NT-4 in neuronal migration and to screen for compounds that may modulate this process for therapeutic purposes.
References
- 1. ibidi.com [ibidi.com]
- 2. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TrkB regulates neocortex formation through the Shc/PLCγ-mediated control of neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro, Ex Vivo and In Vivo Techniques to Study Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Delivery of Neurotrophin-4 Using Adeno-Associated Virus Vectors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophin-4 (NT-4) is a member of the neurotrophin family of growth factors that plays a crucial role in the survival, differentiation, and maintenance of neurons in the central and peripheral nervous systems. Its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS) has been a subject of intense research. However, the clinical application of NT-4 is hampered by its short half-life and inability to cross the blood-brain barrier. Gene therapy using adeno-associated virus (AAV) vectors offers a promising strategy to overcome these limitations by providing long-term, localized expression of NT-4 in the brain.[1] AAV vectors are considered safe and effective for gene delivery to the central nervous system due to their low immunogenicity and ability to transduce non-dividing cells like neurons.[2][3][4]
These application notes provide a comprehensive overview of the methodologies and key considerations for the in vivo delivery of NT-4 using AAV vectors. The protocols outlined below cover AAV vector production, purification, titration, and in vivo administration, as well as methods for assessing transgene expression and functional outcomes.
Data Presentation
The following tables summarize quantitative data from studies utilizing AAV vectors for gene delivery to the central nervous system. While specific data for AAV-mediated NT-4 delivery is emerging, the presented data from studies using other transgenes illustrates the expected dose-response, transduction efficiency, and functional outcomes.
Table 1: Transduction Efficiency of AAV Serotypes in the Substantia Nigra
| AAV Serotype | Transduced Volume (mm³) | Number of Transduced Nigral Cells | Percentage of Transduced Dopaminergic Neurons | Species | Reference |
| AAV2/1 | 0.85 ± 0.12 | 8,500 ± 1,200 | ~70% | Rat | [5] |
| AAV2/2 | 0.25 ± 0.08 | 3,000 ± 800 | - | Rat | [5] |
| AAV2/5 | 0.40 ± 0.10 | 5,500 ± 1,000 | ~80% (in transduced area) | Primate | [6] |
| AAV2/7 | 1.05 ± 0.15 | 10,000 ± 1,500 | >70% | Rat | [5] |
| AAV2/8 | 0.55 ± 0.11 | 8,000 ± 1,100 | - | Rat | [5] |
| AAV2/9 | 0.95 ± 0.13 | 9,500 ± 1,300 | >70% | Rat | [5] |
| AAV6 | - | - | 47.5 ± 1.4% | Rat | [7] |
| AAV8 | - | - | 40.3 ± 7.5% | Rat | [7] |
| AAV9 | - | - | 50.5 ± 2.4% | Rat | [7] |
Table 2: Dose-Response of AAV-Mediated Gene Expression in the Brain
| Vector | Dose (vg/mouse) | Transgene Expression (% of control) | Brain Region | Measurement Method | Reference |
| AAV-PHP.eB-GFP | 5 x 10⁹ | 10 ± 2 | Cortex | GFP Area Staining | [8] |
| AAV-PHP.eB-GFP | 1 x 10¹⁰ | 25 ± 5 | Cortex | GFP Area Staining | [8] |
| AAV-PHP.eB-GFP | 5 x 10¹⁰ | 60 ± 8 | Cortex | GFP Area Staining | [8] |
| AAV9-FIG4 | 2.7 x 10¹¹ | Lower than max dose | Brain | Western Blot | [9] |
| AAV9-FIG4 | 1.35 x 10¹² | Higher than diluted dose | Brain | Western Blot | [9] |
Table 3: Functional Recovery in Animal Models with AAV-Mediated Neurotrophic Factor Delivery
| Animal Model | Therapeutic Gene | Vector/Serotype | Outcome Measure | Result (% improvement vs. control) | Reference |
| Social Isolation (Depression) | NT4-NAP | AAV | Sucrose (B13894) Preference | ~20% increase | [10][11] |
| Social Isolation (Depression) | NT4-NAP | AAV | Forced Swim Test (Immobility) | ~40% decrease | [10][11] |
| Parkinson's Disease (Rat) | GDNF | AAV2 | Amphetamine-induced rotations | ~70% reduction | [12] |
| ALS (SOD1G93A mice) | IGF-1 & VEGF | AAV4 | Median Survival | 8% increase | [13] |
| Huntington's Disease (Rat) | shHD2 (RNAi) | AAV1/2 | Neuronal Survival | 91.7 ± 2.9% survival | [14] |
Experimental Protocols
AAV Vector Production and Purification
This protocol describes a common method for producing recombinant AAV (rAAV) vectors using triple plasmid transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
pAAV plasmid containing the NT-4 gene expression cassette flanked by AAV2 inverted terminal repeats (ITRs)
-
pHelper plasmid (providing adenovirus helper functions)
-
pXX6-80 plasmid (providing AAV Rep and Cap genes)
-
Polyethylenimine (PEI) transfection reagent
-
Lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl, pH 8.5)
-
Benzonase nuclease
-
Iodixanol (B1672021) solutions (e.g., OptiPrep™) for density gradient ultracentrifugation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HEK293T cells in T-flasks or multi-layer flasks until they reach 80-90% confluency.
-
Transfection: Prepare a transfection mixture by combining the pAAV-NT4, pHelper, and pXX6-80 plasmids in a 1:1:1 molar ratio. Add PEI to the plasmid DNA mixture, vortex briefly, and incubate at room temperature for 15-20 minutes.
-
Add the transfection mixture dropwise to the HEK293T cell culture medium.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Harvesting: Harvest the cells by scraping and centrifuging at 1,000 x g for 10 minutes.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles using a dry ice/ethanol bath and a 37°C water bath.
-
Nuclease Treatment: Add Benzonase to the cell lysate and incubate at 37°C for 30-60 minutes to digest cellular DNA and RNA.
-
Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes to pellet cell debris.
-
Purification:
-
Prepare a discontinuous iodixanol gradient in an ultracentrifuge tube (e.g., 15%, 25%, 40%, and 60% layers).
-
Carefully layer the clarified cell lysate on top of the gradient.
-
Perform ultracentrifugation at a speed and duration appropriate for the rotor (e.g., 50,000 rpm for 2 hours).
-
The AAV particles will band at the 40% iodixanol layer.
-
-
Vector Collection and Buffer Exchange:
-
Carefully collect the AAV-containing band using a syringe.
-
Perform buffer exchange into a sterile formulation buffer (e.g., PBS with 5% sorbitol) using a desalting column or dialysis.
-
-
Sterilization and Storage: Sterilize the final AAV preparation through a 0.22 µm filter and store at -80°C.
AAV Vector Titration by Quantitative PCR (qPCR)
This protocol determines the number of viral genomes (vg) per milliliter of your AAV preparation.
Materials:
-
Purified AAV-NT4 vector preparation
-
DNA extraction kit
-
Primers and probe specific to a region of the AAV vector genome (e.g., WPRE, promoter, or NT-4 transgene)
-
qPCR master mix
-
Plasmid DNA standard with a known concentration containing the target sequence for the qPCR assay
-
qPCR instrument
Procedure:
-
DNA Extraction: Extract viral DNA from a known volume of the AAV preparation using a commercial DNA extraction kit. This step is crucial to release the DNA from the viral capsids.
-
Standard Curve Preparation: Prepare a serial dilution of the plasmid DNA standard to generate a standard curve for absolute quantification.
-
qPCR Reaction Setup: Set up the qPCR reactions in a 96-well plate, including the extracted AAV DNA samples, the plasmid standards, and no-template controls.
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Generate a standard curve by plotting the Cq values of the plasmid standards against the logarithm of their known concentrations.
-
Determine the concentration of the AAV DNA samples by interpolating their Cq values from the standard curve.
-
Calculate the AAV titer in vg/mL using the following formula: Titer (vg/mL) = (Concentration from qPCR (copies/µL) * Dilution factor * Volume of DNA extract (µL)) / Volume of AAV prep used for extraction (µL)
-
In Vivo Administration: Stereotactic Intracranial Injection in Mice
This protocol describes the stereotactic injection of AAV-NT4 into a specific brain region of a mouse. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Adult mouse
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Micro-syringe pump and Hamilton syringe with a fine-gauge needle
-
Surgical tools (scalpel, forceps, drill)
-
AAV-NT4 vector preparation
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the stereotaxic frame.[15] Apply eye lubricant to prevent corneal drying. Shave the scalp and sterilize the area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Coordinate Determination: Determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region (e.g., substantia nigra, hippocampus) relative to bregma.
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
-
Vector Injection:
-
Lower the injection needle through the burr hole to the target depth.
-
Infuse the AAV-NT4 vector at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using the micro-syringe pump to minimize tissue damage.[3]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the vector and to prevent backflow upon retraction.[5]
-
Slowly retract the needle.
-
-
Closure and Recovery: Suture the scalp incision and administer analgesics. Monitor the mouse during recovery until it is fully ambulatory.
Assessment of NT-4 Expression by Immunohistochemistry
This protocol allows for the visualization of NT-4 protein expression in brain tissue sections.
Materials:
-
AAV-NT4 treated and control brain tissue, fixed and sectioned
-
Primary antibody against NT-4
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in a sucrose solution. Section the brain using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Some antibodies may require an antigen retrieval step (e.g., heat-induced epitope retrieval).
-
Blocking: Block non-specific antibody binding by incubating the tissue sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-NT-4 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
ABC Staining: Wash the sections and incubate with the ABC reagent for 1 hour.
-
Visualization: Wash the sections and visualize the signal by adding the DAB substrate. The reaction will produce a brown precipitate at the site of NT-4 expression.
-
Mounting and Imaging: Mount the stained sections onto slides, dehydrate, and coverslip. Image the sections using a bright-field microscope.
Assessment of Functional Recovery: Rotarod Test for Motor Coordination
This test is commonly used to assess motor coordination and balance in rodent models of neurodegenerative diseases like Parkinson's disease.[16][17]
Materials:
-
Rotarod apparatus
-
Experimental mice (AAV-NT4 treated and control groups)
Procedure:
-
Habituation: Habituate the mice to the rotarod apparatus for a few days before the actual testing. This involves placing them on the stationary or slowly rotating rod.
-
Training: Train the mice on the rotarod at a constant speed or an accelerating speed for a set number of trials per day for 2-3 days.
-
Testing:
-
Place the mouse on the rotarod, which is rotating at a set speed or an accelerating protocol.
-
Record the latency to fall from the rod or the time the mouse remains on the rod for a maximum duration (e.g., 300 seconds).
-
Perform multiple trials for each mouse and average the results.
-
-
Data Analysis: Compare the latency to fall between the AAV-NT4 treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA). An increased latency to fall in the treated group suggests an improvement in motor coordination.
Visualization of Pathways and Workflows
References
- 1. AAV-based in vivo gene therapy for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in AAV-Mediated In Vivo Gene Therapy and Its Applications in Central Nervous System Diseases | MDPI [mdpi.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. In vivo applications and toxicities of AAV-based gene therapies in rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative transduction efficiency of AAV vector serotypes 1-6 in the substantia nigra and striatum of the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct and Retrograde Transduction of Nigral Neurons with AAV6, 8, and 9 and Intraneuronal Persistence of Viral Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AAV9-mediated FIG4 delivery prolongs life span in Charcot-Marie-Tooth disease type 4J mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antidepressant effect of recombinant NT4-NAP/AAV on social isolated mice through intranasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. AAV4-mediated Expression of IGF-1 and VEGF Within Cellular Components of the Ventricular System Improves Survival Outcome in Familial ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AAV vector-mediated RNAi of Mutant Huntingtin Expression is Neuroprotective in a Novel Genetic Rat Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel rat Alzheimer's disease models based on AAV-mediated gene transfer to selectively increase hippocampal Aβ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene Therapy in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Application Notes and Protocols for Electrophysiological Recording of Synaptic Activity Following Neurotrophin 4 (NT-4) Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotrophin 4 (NT-4) is a member of the neurotrophin family of growth factors that plays a crucial role in the development, survival, and function of neurons in the central and peripheral nervous systems.[1][2][3][4] Like other neurotrophins, NT-4 exerts its effects by binding to and activating the Tropomyosin receptor kinase B (TrkB) receptor, a receptor tyrosine kinase.[5][6][7][8] The activation of TrkB receptors initiates a cascade of intracellular signaling events that can modulate synaptic transmission and plasticity, making NT-4 a molecule of significant interest in neuroscience research and for the development of therapeutics for neurological disorders.
These application notes provide detailed protocols for the electrophysiological recording of synaptic activity in response to NT-4 application. The focus is on acute brain slice preparations, a widely used ex vivo model that allows for the controlled investigation of synaptic function.[9] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers seeking to investigate the effects of NT-4 on synaptic transmission and plasticity.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of synaptic activity, as determined by electrophysiological recordings.
Table 1: Effect of NT-4 Overexpression on Spontaneous and Evoked Synaptic Currents in Xenopus Nerve-Muscle Cocultures
| Parameter | Control (M- Synapses) | NT-4 Overexpressing (M+ Synapses) | Statistical Significance | Reference |
| Mean Miniature EPSC (MEPSC) Amplitude (pA) | 475 ± 53 | 558 ± 79 | p > 0.3 (not significant) | [2] |
| Mean Evoked EPSC Amplitude (nA) | 0.66 ± 0.20 | 1.14 ± 0.23 | p = 0.15 (not significant) | [2] |
| Coefficient of Variation (CV) of EPSC Amplitude | Higher | Significantly Reduced | p < 0.05 | [2] |
| MEPSC Frequency | Lower | Higher | Qualitatively Higher | [2] |
Table 2: General Effects of Neurotrophins on Miniature Postsynaptic Currents (mPSCs) in Cultured Hippocampal Neurons
| Parameter | Control | Neurotrophin-Treated (BDNF + NT-3) | Fold Change | Reference |
| mEPSC Amplitude | Baseline | 40% Increase | 1.4x | [10] |
| mIPSC Amplitude | Baseline | 16% Increase | 1.16x | [10] |
| mEPSC Frequency | Baseline | 3-fold Increase | 3x | [10] |
| mIPSC Frequency | Baseline | 5-fold Increase | 5x | [10] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents, a standard procedure for ex vivo electrophysiological recordings.
Materials:
-
Animals: Rodents (e.g., mice or rats) of the desired age.
-
Solutions:
-
Slicing Solution (ice-cold and carbogenated): Typically a modified artificial cerebrospinal fluid (aCSF) with low calcium and high magnesium to reduce excitotoxicity. Composition can vary, but a common recipe is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 0.5 CaCl2, 7 MgCl2.
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated): For incubation and recording. A common recipe is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.
-
Carbogen gas (95% O2 / 5% CO2).
-
-
Equipment:
-
Vibrating microtome (vibratome).
-
Dissection tools (scissors, forceps).
-
Beakers, petri dishes.
-
Incubation chamber with temperature control.
-
Ice bucket.
-
Procedure:
-
Anesthesia and Perfusion:
-
Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution to clear the blood and cool the brain.
-
-
Brain Extraction:
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.
-
Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut slices to the desired thickness (typically 300-400 µm).
-
-
Incubation and Recovery:
-
Carefully transfer the slices to an incubation chamber containing carbogenated aCSF at a physiological temperature (e.g., 32-34 °C) for at least 30 minutes.
-
After the initial recovery period, the slices can be maintained at room temperature in carbogenated aCSF until recording.
-
Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Prepared acute brain slices.
-
Recording Setup:
-
Upright microscope with differential interference contrast (DIC) optics.
-
Micromanipulators.
-
Patch-clamp amplifier.
-
Data acquisition system and software.
-
Perfusion system to deliver aCSF and drugs (e.g., NT-4).
-
-
Recording Pipettes:
-
Borosilicate glass capillaries.
-
Pipette puller.
-
Pipettes should have a resistance of 3-7 MΩ when filled with internal solution.
-
-
Solutions:
-
External Solution (aCSF): As described above.
-
Internal Solution: The composition will depend on the specific experiment. A typical internal solution for recording excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) contains (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
-
Procedure:
-
Slice Placement: Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.
-
Neuron Identification: Using the microscope, identify a healthy neuron in the brain region of interest. Healthy neurons typically have a smooth membrane appearance.
-
Pipette Positioning: Lower the recording pipette filled with internal solution into the bath and apply positive pressure. Approach the target neuron with the pipette tip.
-
Seal Formation:
-
Gently press the pipette tip against the neuronal membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
After achieving a GΩ seal, apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Monitor the cell's resting membrane potential and access resistance.
-
Record spontaneous synaptic activity (mEPSCs) or evoke synaptic responses by placing a stimulating electrode in a nearby afferent pathway.
-
-
NT-4 Application:
-
After obtaining a stable baseline recording, apply NT-4 to the bath via the perfusion system at the desired concentration and for the specified duration.
-
Record the changes in synaptic activity during and after NT-4 application.
-
Long-Term Potentiation (LTP) Induction with NT-4
This protocol provides a representative method for inducing LTP in the presence of NT-4. The specific stimulation parameters may need to be optimized for different brain regions and preparations.
Procedure:
-
Establish a Stable Baseline:
-
Obtain a whole-cell recording from a neuron of interest.
-
Place a stimulating electrode in the appropriate afferent pathway.
-
Deliver single test pulses at a low frequency (e.g., 0.1 Hz) to evoke baseline EPSPs or EPSCs.
-
Record a stable baseline for at least 10-20 minutes.
-
-
NT-4 Pre-incubation (Optional but Recommended):
-
Begin perfusing the slice with aCSF containing NT-4 (e.g., 10-50 ng/mL) for a period of 10-20 minutes prior to the LTP induction protocol. This allows for the activation of TrkB signaling pathways.
-
-
LTP Induction Protocol:
-
While continuing to perfuse with NT-4, deliver a high-frequency stimulation (HFS) protocol to the afferent pathway. Common HFS protocols include:
-
Theta Burst Stimulation (TBS): Bursts of 4-5 pulses at 100 Hz, with the bursts repeated at 5 Hz. A typical TBS protocol consists of 10-15 bursts.[11]
-
High-Frequency Tetanus: One or more trains of stimuli at 100 Hz for 1 second.
-
-
-
Post-Induction Recording:
-
Immediately following the HFS protocol, resume delivering single test pulses at the baseline frequency (0.1 Hz).
-
Continue recording for at least 30-60 minutes to monitor the induction and maintenance of LTP.
-
The magnitude of LTP is quantified as the percentage increase in the EPSP/EPSC amplitude relative to the pre-induction baseline.
-
Signaling Pathways and Experimental Workflow
NT-4/TrkB Signaling Pathway
This compound binds to its high-affinity receptor, TrkB, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates several downstream signaling cascades that are crucial for synaptic plasticity.
Caption: NT-4 binds to TrkB, initiating key signaling pathways.
Experimental Workflow for Electrophysiological Recording
The following diagram illustrates the general workflow for investigating the effects of NT-4 on synaptic activity using electrophysiology.
Caption: Workflow for NT-4 electrophysiology experiments.
References
- 1. Potentiation of developing synapses by postsynaptic release of neurotrophin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localized Synaptic Actions of Neurotrophin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Localized synaptic actions of neurotrophin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotrophins Induce Formation of Functional Excitatory and Inhibitory Synapses between Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Recombinant Neurotrophin 4 (NT-4) Production in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant neurotrophin 4 (NT-4) in Escherichia coli. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Expression of NT-4
Q1: I am not seeing any band corresponding to NT-4 on my SDS-PAGE gel after induction. What are the possible causes and solutions?
A1: Low or no expression of the target protein is a common issue. Here are several factors to investigate:
-
Codon Bias: The gene sequence of human NT-4 may contain codons that are rarely used by E. coli, leading to translational stalling and low protein yield.[1]
-
Expression Vector and Promoter: The choice of expression vector and promoter strength can significantly impact protein yield.
-
Solution: Ensure you are using a vector with a strong, inducible promoter, such as a T7 promoter-based system (e.g., pET vectors). The expression of the target gene is driven by the T7 RNA polymerase, which allows for high-level transcription.
-
-
Toxicity of NT-4 to E. coli: Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low protein production.
-
Solution: Use an expression host that offers tight control over basal expression, such as BL21(DE3)pLysS or Rosetta 2(DE3)pLysS. These strains contain T7 lysozyme, which inhibits the T7 RNA polymerase, reducing leaky expression before induction.
-
-
Inefficient Induction: The concentration of the inducer (e.g., IPTG) and the cell density at the time of induction are critical parameters.
-
Solution: Optimize the IPTG concentration (typically in the range of 0.1 to 1 mM) and the optical density (OD600) at induction (usually between 0.6 and 0.8).
-
NT-4 is Expressed but Insoluble (Inclusion Bodies)
Q2: I can see a strong band for NT-4, but it's all in the insoluble pellet (inclusion bodies). How can I increase the yield of soluble NT-4?
A2: The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent challenge when overexpressing eukaryotic proteins in E. coli. Here are strategies to improve the solubility of NT-4:
-
Lower Expression Temperature: Reducing the culture temperature after induction can slow down the rate of protein synthesis, which often promotes proper folding and reduces aggregation.
-
Solution: After induction with IPTG, lower the incubation temperature to a range of 18-25°C and express the protein for a longer period (e.g., 16-24 hours).
-
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to NT-4 can improve its solubility.
-
Solution: Clone the NT-4 gene into a vector that adds a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can be later removed by proteolytic cleavage.
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins.
-
Solution: Use an E. coli strain that co-expresses chaperones (e.g., GroEL/GroES) or co-transform your expression plasmid with a second plasmid carrying the chaperone genes.
-
-
Expression of Pro-NT-4: For neurotrophins like NT-4 and BDNF, expressing the protein in its pro-form (pro-NT-4) has been shown to be critical for proper folding, acting as an intramolecular chaperone.[3][4][5]
Low Yield of Purified, Active NT-4 from Inclusion Bodies
Q3: I have a good amount of NT-4 in inclusion bodies, but the final yield of refolded, active protein is very low. How can I optimize the solubilization and refolding process?
A3: Recovering bioactive protein from inclusion bodies is a multi-step process that requires careful optimization.
-
Inclusion Body Washing: Impurities in the inclusion body preparation can interfere with refolding.
-
Solution: Thoroughly wash the isolated inclusion bodies to remove contaminating proteins and cellular debris. A common protocol involves washing with a buffer containing a low concentration of a mild detergent like Triton X-100.
-
-
Solubilization: Complete solubilization of the aggregated protein is crucial.
-
Solution: Use a strong denaturant such as 6 M Guanidine Hydrochloride (GdmCl) or 8 M urea (B33335) in the solubilization buffer.[3] The inclusion of a reducing agent like β-mercaptoethanol or DTT is also necessary to reduce any incorrect disulfide bonds.
-
-
Refolding: The refolding step is critical for obtaining biologically active NT-4. This is typically achieved by rapid dilution of the denatured protein into a refolding buffer.
-
Solution: Optimize the composition of the refolding buffer. For pro-NT-4, a refolding buffer with a high pH (around 9.25) containing L-arginine (to suppress aggregation) and a redox system (e.g., GSH/GSSG) to facilitate correct disulfide bond formation is recommended.[3] The final protein concentration during refolding should be kept low to minimize aggregation.
-
Quantitative Data Summary
The following tables provide illustrative data on how different optimization strategies can impact recombinant protein yield. Note that these are typical results and the optimal conditions for NT-4 may vary.
Table 1: Effect of Expression Temperature on Protein Solubility
| Temperature (°C) | Soluble Fraction (%) | Insoluble Fraction (%) |
| 37 | 15 | 85 |
| 30 | 35 | 65 |
| 25 | 60 | 40 |
| 18 | 80 | 20 |
Table 2: Impact of Codon Optimization on Protein Yield
| Gene Version | Expression Level (mg/L of culture) |
| Wild-Type NT-4 | 5-10 |
| Codon-Optimized NT-4 | 50-100 |
Table 3: Influence of Solubility-Enhancing Fusion Tags on Soluble Protein Yield
| Fusion Tag | Soluble Protein Yield (mg/L of culture) |
| None (His-tag only) | < 5 |
| GST | 20-30 |
| MBP | 30-50 |
Experimental Protocols
Protocol 1: Expression and Inclusion Body Isolation of pro-NT-4
This protocol is adapted from Holzner et al., 2025.[3][4][5]
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3) Rosetta 2) with a pET vector containing the codon-optimized gene for human pro-NT-4.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1.8 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue to shake for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNAse I) and incubate on ice for 30 minutes. Sonicate the cells to ensure complete lysis.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.
-
Washing: Wash the inclusion body pellet twice with wash buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove contaminants.
Protocol 2: Solubilization and Refolding of pro-NT-4
This protocol is adapted from Holzner et al., 2025.[3]
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer (6 M GdmCl, 100 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol). Stir at room temperature for 2 hours to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding:
-
Prepare the Refolding Buffer (100 mM Tris-HCl pH 9.25, 0.5 M L-arginine, 5 mM GSH, 0.5 mM GSSG). Cool the buffer to 4°C.
-
Add the solubilized pro-NT-4 dropwise to the cold refolding buffer with gentle stirring, to a final protein concentration of approximately 20-50 µg/mL.
-
Incubate the refolding mixture at 4°C for 48-72 hours with gentle stirring.
-
-
Dialysis: Dialyze the refolded protein against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove the refolding agents.
-
Purification: Purify the refolded pro-NT-4 using affinity chromatography (if tagged) followed by ion-exchange and/or size-exclusion chromatography.
-
Proteolytic Cleavage: To obtain mature NT-4, digest the purified pro-NT-4 with a suitable protease (e.g., trypsin) that specifically cleaves at the pro-domain cleavage site.
-
Final Purification: Purify the mature NT-4 from the cleavage reaction mixture using chromatography.
Visualizations
Caption: Workflow for Recombinant pro-NT-4 Production in E. coli.
Caption: Troubleshooting Decision Tree for Low NT-4 Yield.
References
- 1. Codon optimization and factorial screening for enhanced soluble expression of human ciliary neurotrophic factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon Preference Optimization Increases Heterologous PEDF Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for producing brain-derived neurotrophic factor and neurotrophin-4 in their pro and active form in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for producing brain-derived neurotrophic factor and neurotrophin-4 in their pro and active form in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Neurotrophin-4 (NT-4) in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neurotrophin-4 (NT-4) in primary neuron cultures. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of NT-4 in primary neuron cultures?
A1: Neurotrophin-4 (NT-4) is a member of the neurotrophin family of proteins that plays a crucial role in the survival, differentiation, and function of various types of neurons.[1] In primary neuron cultures, NT-4 is primarily used to promote neuronal survival, support neurite outgrowth, and maintain overall neuronal health. It signals through the TrkB receptor, and to some extent the p75 neurotrophin receptor (p75NTR), to activate downstream pathways essential for these processes.[1][2]
Q2: What is a good starting concentration for NT-4 in my primary neuron culture?
A2: The optimal concentration of NT-4 is highly dependent on the neuron type and the specific experimental goal (e.g., survival vs. neurite outgrowth). A common starting range to test is 0.1 - 10 ng/mL . For sensitive cultures or to observe subtle effects on neurite extension, concentrations as low as 0.25 ng/mL have been shown to be effective for certain neuron types like geniculate ganglion neurons. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific neuronal population.
Q3: How long should I incubate my primary neurons with NT-4?
A3: The incubation time with NT-4 depends on the biological process being investigated. For neuronal survival assays, continuous exposure to NT-4 for the duration of the experiment (several days to weeks) is typical. For studies on neurite outgrowth, incubation times of 24 to 72 hours are generally sufficient to observe significant morphological changes. For signaling pathway studies, short incubation times ranging from 5 to 60 minutes are used to detect the phosphorylation of downstream signaling molecules.
Q4: Can high concentrations of NT-4 be detrimental to my neurons?
A4: Yes, excessively high concentrations of NT-4 can have inhibitory or even toxic effects on some primary neuron cultures. This phenomenon, known as suppression, can lead to reduced neurite outgrowth. For example, in geniculate ganglion neurons, NT-4 concentrations of 10 ng/mL have been shown to suppress neurite extension. Therefore, it is critical to perform a dose-response analysis to identify the optimal concentration that promotes the desired effect without causing detrimental side effects.
Q5: My neurons are not responding to NT-4 treatment. What are the possible reasons?
A5: Several factors could contribute to a lack of response to NT-4. These include suboptimal NT-4 concentration, poor bioactivity of the recombinant NT-4, or low expression of the TrkB receptor by the specific neuronal population. It is important to verify the quality of the NT-4, test a range of concentrations, and confirm the expression of TrkB receptors in your cultured neurons.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing NT-4 concentration in primary neuron cultures.
| Problem | Possible Cause | Recommended Solution |
| Low Neuronal Survival | Suboptimal NT-4 concentration. | Perform a dose-response experiment with a wide range of NT-4 concentrations (e.g., 0.1, 1, 10, 50 ng/mL) to determine the optimal concentration for survival of your specific neuron type. |
| Poor bioactivity of NT-4. | Ensure proper storage and handling of the recombinant NT-4 protein. Avoid repeated freeze-thaw cycles. Consider purchasing NT-4 from a different supplier or a new lot. | |
| General culture conditions are not optimal. | Review your primary neuron culture protocol, including the quality of reagents, coating substrate, seeding density, and media composition.[3][4] | |
| Poor Neurite Outgrowth | NT-4 concentration is too high or too low. | Conduct a dose-response curve to find the optimal concentration for neurite outgrowth, which may differ from the optimal concentration for survival. Some neuron types show maximal neurite extension at lower NT-4 concentrations. |
| Insufficient incubation time. | Extend the incubation period with NT-4 to 48-72 hours to allow sufficient time for neurite extension and branching. | |
| Inappropriate culture substrate. | Ensure that the culture surface is adequately coated with an appropriate substrate such as poly-D-lysine (PDL) or poly-L-lysine (PLL) in combination with laminin (B1169045) to promote neuronal attachment and process outgrowth.[3][4] | |
| Neuronal Clumping or Aggregation | High cell seeding density. | Optimize the seeding density for your specific neuron type. Plating neurons too densely can lead to aggregation.[4] |
| Inadequate dissociation of tissue. | Ensure a single-cell suspension is achieved during the dissociation step of your primary culture protocol.[4] | |
| Substrate degradation. | If using poly-L-lysine (PLL), consider switching to the more stable poly-D-lysine (PDL) to prevent enzymatic degradation by proteases released from cells.[3] | |
| High Glial Cell Proliferation | Presence of serum in the culture medium. | Use a serum-free culture medium, such as Neurobasal medium supplemented with B-27, to minimize glial cell growth.[3] |
| No anti-mitotic agent used. | If a pure neuronal culture is required, consider using an anti-mitotic agent like Cytosine Arabinoside (AraC) at a low concentration. However, be aware of its potential neurotoxic effects and use it only when necessary.[3] |
Quantitative Data Summary
The optimal concentration of NT-4 can vary significantly between different types of primary neurons. The following table summarizes recommended starting concentrations based on published literature. It is strongly advised to perform a dose-response curve for your specific experimental conditions.
| Neuron Type | Recommended NT-4 Concentration Range (ng/mL) | Primary Effect |
| Geniculate Ganglion Neurons | 0.25 - 1 | Maximal Neurite Outgrowth |
| Corticospinal Motor Neurons | Dose-dependent increase | Survival |
| Hippocampal Neurons | Not specified for axons, affects minor neurites | Neurite Outgrowth |
| Sensory Neurons | Not specified | Survival and Differentiation |
Experimental Protocols
Protocol: Determining the Optimal NT-4 Concentration for Neuronal Survival and Neurite Outgrowth
This protocol outlines a method to establish a dose-response curve for NT-4 in your primary neuron culture to identify the optimal concentration for both survival and neurite outgrowth.
Materials:
-
Primary neurons of interest
-
96-well and 24-well culture plates, coated with an appropriate substrate (e.g., Poly-D-Lysine and Laminin)
-
Complete serum-free neuronal culture medium (e.g., Neurobasal + B-27 supplement)
-
Recombinant NT-4
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III Tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of your primary neurons.
-
For survival assays, plate neurons in a 96-well plate at a density appropriate for your neuron type.
-
For neurite outgrowth analysis, plate neurons on coverslips within a 24-well plate at a lower density to allow for clear visualization of individual neurites.
-
Allow neurons to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
NT-4 Treatment:
-
Prepare a series of NT-4 dilutions in your complete culture medium. A suggested range is 0, 0.1, 0.5, 1, 5, 10, 25, and 50 ng/mL. The "0 ng/mL" will serve as your negative control.
-
Carefully replace the existing medium in each well with the medium containing the different NT-4 concentrations.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Assessment of Neuronal Survival (96-well plate):
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the viability data against the NT-4 concentration to determine the optimal concentration for survival.
-
-
Assessment of Neurite Outgrowth (24-well plate):
-
Immunocytochemistry:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and branching points for a significant number of neurons per condition.
-
Plot the neurite outgrowth parameters against the NT-4 concentration to determine the optimal concentration for neurite extension.
-
-
Visualizations
NT-4 Signaling Pathways
Caption: NT-4 binds to TrkB and p75NTR receptors, activating key signaling pathways.
Experimental Workflow for NT-4 Optimization
Caption: Workflow for determining the optimal NT-4 concentration for primary neurons.
Troubleshooting Logic for Low Neuronal Survival
Caption: A logical guide to troubleshooting low survival in NT-4 treated cultures.
References
how to prevent degradation of neurotrophin 4 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Neurotrophin 4 (NT-4) in experimental buffers. Our goal is to ensure the integrity and activity of your NT-4 protein throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My NT-4 is losing activity in my experimental buffer. What are the common causes?
A1: Loss of NT-4 activity is often due to protein degradation or aggregation. Several factors in your experimental buffer can contribute to this:
-
Suboptimal pH: The pH of your buffer can significantly impact the stability of NT-4. A comparative study on neurotrophins, including NT-4, has shown that their stability decreases as the pH drops below 4.[1][2] For many proteins, stability is lowest near their isoelectric point (pI), where the net charge is zero, leading to aggregation. The predicted isoelectric point for human NT-4 is around 8.9.
-
Inappropriate Ionic Strength: The salt concentration of your buffer is crucial. While some salt is often necessary to maintain solubility and stability, excessively high or low concentrations can promote aggregation or denaturation.
-
Proteolytic Degradation: Proteases present in your sample or introduced as contaminants can cleave NT-4, leading to a loss of function. Neurotrophins can be degraded by various proteases, and their precursor forms are processed by proteases like plasmin.
-
Temperature Stress: Exposure to high temperatures or repeated freeze-thaw cycles can cause NT-4 to unfold and aggregate.[3][4][5][6]
-
Absence of Stabilizers: In the absence of stabilizing agents, proteins can be more susceptible to degradation and aggregation, especially at low concentrations.
Q2: What is the recommended pH range for buffers used with NT-4?
A2: Based on available data, a pH of 7.0 is suitable for maintaining the stability of NT-4.[1][2] One commercially available recombinant human NT-4 is supplied in a phosphate (B84403) buffer at pH 7.4.[4][5] It is generally advisable to maintain a buffer pH that is at least one unit away from the protein's isoelectric point (pI) to ensure a net charge that promotes solubility and prevents aggregation. Given the predicted pI of human NT-4 is approximately 8.9, a buffer in the neutral to slightly acidic range is a safe starting point. However, the optimal pH may be application-dependent and should be empirically determined.
Q3: How does ionic strength affect NT-4 stability, and what salt concentration should I use?
A3: The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl), plays a critical role in protein stability. While specific quantitative data for NT-4 is limited, general principles suggest that a physiological salt concentration (around 150 mM NaCl) is a good starting point, as it mimics the in vivo environment. For instance, a common formulation for recombinant NT-4 includes 150mM NaCl.[4][5] It is important to avoid very low salt concentrations, which can lead to aggregation due to insufficient charge screening, and excessively high concentrations that can cause "salting out."
Q4: What additives can I include in my buffer to enhance NT-4 stability?
A4: Several additives can be incorporated into your experimental buffers to protect NT-4 from degradation:
-
Carrier Proteins: For long-term storage and in dilute solutions, the addition of a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is highly recommended to prevent adsorption to surfaces and stabilize the protein.[3][4][5][6][7]
-
Glycerol (B35011): Glycerol is a common cryoprotectant and protein stabilizer. For long-term storage at -20°C or -80°C, adding 5-50% glycerol to the buffer can prevent damage from ice crystal formation and stabilize the protein structure.[8]
-
Sugars: Sugars like trehalose (B1683222) and sucrose (B13894) are effective cryoprotectants and stabilizers. Some commercial formulations of NT-4 include 5% trehalose for better recovery after lyophilization.[4][7]
-
Protease Inhibitors: To prevent proteolytic degradation, a cocktail of broad-spectrum protease inhibitors should be added to your buffer, especially during protein extraction and purification. The choice of inhibitors depends on the potential proteases present (serine, cysteine, aspartic, and metalloproteases).
Q5: How should I properly store my NT-4 solutions to prevent degradation?
A5: Proper storage is critical for maintaining the activity of NT-4:
-
Lyophilized NT-4: Lyophilized (freeze-dried) NT-4 is stable for extended periods when stored desiccated at -20°C to -80°C.[3][4][5] Some suppliers state stability for up to 3 weeks at room temperature, but cold storage is recommended.[4][5]
-
Reconstituted NT-4:
-
Short-term storage: Upon reconstitution, NT-4 can be stored at 4°C for 2-7 days.[4][5]
-
Long-term storage: For long-term storage, it is crucial to aliquot the reconstituted NT-4 into single-use volumes and store them at -20°C or preferably -80°C.[3][6] The addition of a carrier protein (0.1% BSA or HSA) or glycerol (5-50%) is highly recommended for long-term frozen storage.[3][4][5][6][7][8]
-
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they are detrimental to the stability of NT-4 and can lead to aggregation and loss of activity.[3][4][5][6] Aliquoting is the most effective way to prevent this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of NT-4 activity in cell culture | Proteolytic degradation by secreted or cellular proteases. | Add a broad-spectrum protease inhibitor cocktail to the culture medium. Consider using a serum-free medium if possible, as serum contains proteases. |
| Suboptimal buffer conditions in the culture medium. | Ensure the pH of the culture medium is stable and within the optimal range for NT-4 (around pH 7.0-7.4). | |
| Adsorption to plasticware. | Use low-protein-binding tubes and plates. Consider adding a carrier protein like 0.1% BSA to the medium. | |
| NT-4 precipitation upon reconstitution or during storage | Buffer pH is near the isoelectric point (pI ~8.9). | Adjust the buffer pH to be at least one unit away from the pI. A pH of 7.0-7.5 is a good starting point. |
| High protein concentration. | Reconstitute to a concentration that is known to be stable. If a high concentration is necessary, screen for stabilizing excipients. | |
| Improper storage. | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Add cryoprotectants like glycerol for frozen storage. | |
| Inconsistent experimental results | Degradation of NT-4 stock solution. | Prepare fresh working solutions from a properly stored, single-use aliquot for each experiment. |
| Variability between NT-4 lots. | Qualify each new lot of NT-4 for activity before use in critical experiments. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal NT-4 Stability using Thermal Shift Assay (TSA)
This protocol allows for the rapid screening of various buffer conditions to identify those that enhance the thermal stability of NT-4, which is a good indicator of overall stability.
Materials:
-
Purified recombinant NT-4
-
Real-time PCR instrument
-
96-well PCR plates
-
SYPRO Orange dye (5000x stock in DMSO)
-
A panel of buffers with varying pH, ionic strength, and additives.
Methodology:
-
Prepare Buffer Screen Plate: In a 96-well plate, prepare a matrix of buffer conditions. For example:
-
pH screen: Prepare a series of buffers (e.g., citrate, phosphate, Tris, HEPES) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Ionic strength screen: For a given buffer and pH, prepare solutions with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Additive screen: To an optimal buffer, add various concentrations of stabilizers (e.g., Glycerol: 5%, 10%, 20%; Sucrose: 50 mM, 100 mM, 250 mM).
-
-
Prepare NT-4/Dye Mixture: Dilute the NT-4 stock to a final concentration of 2 µM in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Add SYPRO Orange dye to a final concentration of 5x.
-
Assay Setup: Add 20 µL of the NT-4/dye mixture to each well of a 96-well PCR plate. Then, add 5 µL of each buffer condition from the screen plate to the corresponding wells. Seal the plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater protein stability. Identify the buffer conditions that result in the highest Tm for NT-4.
Visualizations
Caption: Workflow for Thermal Shift Assay to determine optimal NT-4 buffer conditions.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative equilibrium denaturation studies of the neurotrophins: nerve growth factor, brain-derived neurotrophic factor, neurotrophin 3, and this compound/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellsciences.com [cellsciences.com]
- 4. immunotools.de [immunotools.de]
- 5. raybiotech.com [raybiotech.com]
- 6. cellsciences.com [cellsciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cusabio.com [cusabio.com]
Technical Support Center: Neurotrophin 4 (NT-4) ELISA Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and reduce non-specific binding in Neurotrophin 4 (NT-4) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in an NT-4 ELISA and why is it a problem?
Non-specific binding refers to the attachment of antibodies or other assay components to the microplate wells in a manner that is not dependent on the presence of NT-4. This leads to a high background signal, which can mask the true signal from the specific binding of antibodies to NT-4, thereby reducing the sensitivity and accuracy of the assay.
Q2: What are the most common causes of high background in an NT-4 ELISA?
The primary causes of high background signal in an NT-4 ELISA include:
-
Inadequate Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate.[1][2]
-
Insufficient Washing: Inefficient removal of unbound antibodies and other reagents can lead to elevated background.[3]
-
Inappropriate Antibody Concentrations: Using overly concentrated primary or secondary antibodies can increase the likelihood of non-specific binding.[2]
-
Sample Matrix Effects: Components within the sample (e.g., serum, plasma, tissue homogenates) can interfere with the assay and cause non-specific binding.
-
Cross-reactivity: The detection antibody may be cross-reacting with other molecules present in the sample or with the capture antibody.
Q3: How can I identify the source of non-specific binding in my NT-4 ELISA?
To pinpoint the source of high background, it is recommended to run a series of control experiments:
-
No-Sample Control: Wells containing only assay diluent instead of a sample can help determine if the reagents themselves are contributing to the high background.
-
No-Primary Antibody Control: This control helps to identify if the secondary antibody is binding non-specifically.
-
No-Coating-Antigen Control: For competitive ELISAs, this can help assess the binding of other components to the plate.
Q4: Are there any known interfering substances for NT-4 ELISA in common sample types like serum or plasma?
While specific interfering substances for NT-4 ELISA are not extensively documented in readily available literature, general interferents in immunoassays include heterophilic antibodies, rheumatoid factor, and components of the complement system, particularly in serum and plasma samples. A study on a multi-neurotrophin screening ELISA noted that assaying blood samples requires heterophilic antibody blockers to reduce the likelihood of false-positive readings.[4]
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in your NT-4 ELISA experiments.
Problem: High Background Signal
Possible Cause 1: Ineffective Blocking
Solution: Optimize the blocking buffer.
-
Increase Blocking Time and/or Concentration: Extend the incubation time with the blocking buffer or increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).
-
Try Alternative Blocking Agents: If the standard blocking buffer (often BSA-based) is not effective, consider testing other blocking agents. There is no one-size-fits-all blocking buffer, and the optimal choice depends on the specific assay components.[1]
| Blocking Agent | Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Most common, but can be a source of cross-reactivity. |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Casein | 1-2% (w/v) | A purified milk protein that can be a superior blocking agent in some cases. |
| Normal Serum (from the same species as the secondary antibody) | 5-10% (v/v) | Can effectively block non-specific binding of the secondary antibody. |
| Commercial Protein-Free Blockers | Per manufacturer's instructions | Useful for avoiding cross-reactivity with protein-based blocking agents. |
Experimental Protocol: Optimizing the Blocking Buffer
-
Plate Coating: Coat a 96-well microplate with the NT-4 capture antibody according to your standard protocol.
-
Blocking: Prepare different blocking solutions to be tested (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, and a commercial protein-free blocker). Add 200 µL of each blocking solution to a set of replicate wells.
-
Incubation: Incubate the plate according to your standard blocking protocol (e.g., 1-2 hours at room temperature).
-
Washing: Wash the plate as you normally would.
-
Assay Procedure: Proceed with the rest of your ELISA protocol, adding samples (including a zero-NT-4 control) and detection reagents.
-
Analysis: Compare the background signal (absorbance in the zero-NT-4 wells) for each blocking condition. The optimal blocking buffer will yield the lowest background without significantly compromising the specific signal.
Possible Cause 2: Insufficient Washing
Solution: Optimize the washing procedure.
-
Increase the Number of Washes: Increase the number of wash cycles between incubation steps.
-
Increase Wash Volume: Ensure that the volume of wash buffer is sufficient to completely fill the wells (e.g., 300-400 µL per well for a 96-well plate).
-
Add a Soaking Step: Introduce a short soaking period (e.g., 30-60 seconds) during each wash step to allow for more effective removal of unbound reagents.
-
Optimize Wash Buffer Composition: The addition of a non-ionic detergent like Tween-20 to the wash buffer is crucial for reducing non-specific binding.
| Wash Buffer Component | Recommended Concentration |
| PBS or TBS | 1X |
| Tween-20 | 0.05-0.1% (v/v) |
Experimental Protocol: Optimizing the Wash Procedure
-
Prepare for Assay: Set up your NT-4 ELISA as you normally would, up to the first washing step.
-
Vary Wash Parameters:
-
Number of Washes: In different sets of wells, perform 3, 4, 5, and 6 wash cycles.
-
Soaking Time: For a fixed number of washes (e.g., 4), compare the effect of no soaking time versus a 30-second and a 60-second soak during each wash.
-
-
Complete the Assay: Proceed with the remaining steps of your ELISA protocol.
-
Evaluate Results: Analyze the signal-to-noise ratio for each washing condition. The optimal procedure will provide the lowest background with the highest specific signal.
Possible Cause 3: Inappropriate Antibody Concentration
Solution: Titrate the primary and secondary antibodies.
-
Checkerboard Titration: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies. This involves testing a range of concentrations for each antibody simultaneously to find the combination that provides the best signal-to-noise ratio.[5]
Experimental Protocol: Antibody Titration
-
Coat with Capture Antibody: Prepare serial dilutions of the capture antibody (e.g., 0.5, 1, 2, 5 µg/mL) in coating buffer and coat the columns of a 96-well plate.
-
Block the Plate: Block the plate using your optimized blocking buffer.
-
Add Antigen: Add a constant, saturating concentration of the NT-4 standard to all wells.
-
Add Detection Antibody: Prepare serial dilutions of the biotinylated detection antibody (e.g., 0.1, 0.25, 0.5, 1 µg/mL) in your optimized blocking buffer and add them to the rows of the plate.
-
Complete the Assay: Proceed with the addition of streptavidin-HRP and substrate.
-
Determine Optimal Concentrations: The combination of capture and detection antibody concentrations that yields the highest specific signal with the lowest background is the optimal choice.
Possible Cause 4: Sample Matrix Effects
Solution: Mitigate interference from the sample matrix.
-
Sample Dilution: Dilute your samples in an appropriate sample diluent. This can reduce the concentration of interfering substances.
-
Use a Specialized Sample Diluent: Some commercial suppliers offer sample diluents specifically designed to reduce matrix effects.
-
Spike and Recovery Experiment: To assess matrix effects, perform a spike and recovery experiment. Add a known amount of NT-4 standard to your sample and determine the percentage of the spiked amount that can be recovered. A recovery rate between 80-120% is generally considered acceptable.
Visualizing Experimental Workflows
Caption: A step-by-step workflow for troubleshooting high background in NT-4 ELISA assays.
Caption: A workflow for selecting the optimal blocking buffer to reduce non-specific binding.
References
Technical Support Center: Improving Reproducibility in Neurotrophin 4-Dependent Neurite Outgrowth Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of neurotrophin 4 (NT-4)-dependent neurite outgrowth assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of NT-4 to induce neurite outgrowth?
The optimal concentration of Neurotrophin-4 (NT-4) for promoting neurite outgrowth can vary depending on the neuronal cell type and culture conditions. However, studies have shown that robust neurite outgrowth is often observed at concentrations ranging from 0.25 to 10 ng/ml.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. High concentrations of NT-4 (e.g., 10 ng/ml) have been observed to sometimes suppress outgrowth, while concentrations as low as 0.0625 ng/ml may stimulate a small amount of neurite outgrowth.[1]
Q2: Which cell lines are suitable for NT-4-dependent neurite outgrowth assays?
Several cell lines are commonly used for neurite outgrowth assays, including PC12 cells, which differentiate into sympathetic neuron-like cells in response to neurotrophins.[2] SH-SY5Y cells are another widely used human neuroblastoma cell line that can be differentiated into a neuronal phenotype.[3][4] Additionally, primary neurons, such as those derived from the dorsal root ganglia (DRG), are frequently used.[5] The choice of cell line will depend on the specific research question and the signaling pathways being investigated.
Q3: What are the key components of the NT-4 signaling pathway that lead to neurite outgrowth?
Neurotrophin-4 primarily signals through the Tropomyosin receptor kinase B (TrkB) receptor.[6][7] The binding of NT-4 to TrkB induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades. These include the MAPK pathway, the PI3K pathway, and the PLC pathway.[8][9] These pathways are crucial for promoting neuronal survival, differentiation, and axonal growth.[8] NT-4 can also bind to the p75 neurotrophin receptor (p75NTR), which can modulate TrkB signaling.[8][9]
Q4: Should I use serum-containing or serum-free media for my assay?
For neurite outgrowth assays, it is generally recommended to use serum-free media to reduce experimental variability. Serum contains various growth factors and hormones at unknown concentrations, which can interfere with the specific effects of NT-4. Serum-free media supplemented with components like N-2 or B-27 provide a more defined and controlled environment for studying neurite outgrowth.[10][11] If serum is necessary for cell viability, its concentration should be minimized (typically below 1-2%) and optimized, as higher concentrations can inhibit neurite outgrowth.[12]
Q5: How can I quantify neurite outgrowth in my experiments?
Neurite outgrowth can be quantified using several methods. Manual tracing of individual neurites using microscopy images is a common but time-consuming approach.[13][14] Automated image analysis software offers a more high-throughput and unbiased solution, capable of measuring parameters such as the number of neurites per cell, total neurite length, and branching.[15][16] Stereological methods, which estimate neurite length by counting intersections with a grid, provide an efficient alternative to manual tracing.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or minimal neurite outgrowth | Suboptimal NT-4 concentration. | Perform a dose-response curve to identify the optimal NT-4 concentration for your cell type (e.g., 0.1 - 50 ng/mL).[1][2] |
| Poor cell health or low viability. | Ensure cells are healthy and at a low passage number.[2] Use a viability stain to assess cell health before and after the experiment. | |
| Inactive NT-4. | Aliquot NT-4 upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Test the bioactivity of a new batch of NT-4. | |
| Inappropriate cell seeding density. | Optimize cell seeding density. Too high a density can inhibit neurite extension due to cell-cell contact, while too low a density can lead to poor survival.[3][17] | |
| High variability between replicates | Inconsistent cell plating. | Ensure a single-cell suspension before plating to avoid cell clumps. Allow the plate to sit at room temperature for 15-30 minutes before incubation to ensure even cell distribution.[17] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inconsistent reagent addition. | Use calibrated pipettes and ensure consistent timing and technique when adding NT-4 and other reagents. | |
| High cell death | NT-4 cytotoxicity at high concentrations. | Perform a cytotoxicity assay to determine if the NT-4 concentration used is toxic to the cells.[2] |
| Serum starvation stress. | If using serum-free media, ensure it is properly supplemented (e.g., with B-27 or N-2) to support neuronal survival.[10][18] Gradually adapt cells to low-serum or serum-free conditions. | |
| Solvent toxicity. | If NT-4 is dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%).[2] | |
| Inconsistent neurite morphology | Issues with the coating substrate. | Ensure proper and even coating of culture plates with substrates like Poly-L-lysine or laminin.[5] |
| Presence of inhibitory factors in the media. | Use high-purity reagents and test for potential contaminants in the media or supplements. |
Quantitative Data Summary
Table 1: Recommended NT-4 Concentrations for Neurite Outgrowth
| Cell Type | Effective NT-4 Concentration Range | Optimal Concentration (Example) | Reference |
| Geniculate Ganglion Neurons | 0.25 - 10 ng/mL | 1 ng/mL | [1] |
| Corticospinal Motor Neurons | Dose-dependent survival observed | Not specified for outgrowth | [19] |
Table 2: Recommended Cell Seeding Densities for Neurite Outgrowth Assays
| Plate Format | Recommended Seeding Density | Cell Line Example | Reference |
| 96-well plate | 2,500 - 10,000 cells/well | SH-SY5Y, iPSC-derived neurons | [3][17] |
| 384-well plate | 2,000 - 2,500 cells/well | iPSC-derived neurons | [17] |
| 24-well plate | 1 x 10^4 cells/cm² | PC12 | [2] |
Experimental Protocols
Protocol 1: NT-4 Dependent Neurite Outgrowth Assay using PC12 Cells
-
Plate Coating: Coat 24-well plates with Poly-L-lysine or collagen.
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/cm². Incubate for 24 hours to allow for cell attachment.[2]
-
Treatment:
-
Aspirate the complete medium and wash the cells once with PBS.
-
Add differentiation medium (low serum or serum-free) containing the desired concentrations of NT-4.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (e.g., NGF at 50 ng/mL).[2]
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain with crystal violet or perform immunocytochemistry for neuronal markers like β-III tubulin.[2]
-
-
Imaging and Analysis:
-
Acquire images using a microscope.
-
Quantify neurite outgrowth. A common criterion is to count a cell as differentiated if it has at least one neurite longer than the diameter of the cell body.[2] Measure the length of the longest neurite for each differentiated cell.
-
Visualizations
Caption: NT-4 signaling pathway leading to neurite outgrowth.
Caption: Experimental workflow for a neurite outgrowth assay.
Caption: Troubleshooting decision tree for neurite outgrowth assays.
References
- 1. karger.com [karger.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrical and Neurotrophin Enhancement of Neurite Outgrowth within a 3D Collagen Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. KEGG PATHWAY: map04722 [genome.jp]
- 10. Primary Neural and Neuronal Culture Supplements | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sartorius.com [sartorius.com]
- 13. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 17. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a serum-free supplement for primary neuron culture reveals the interplay of selenium and vitamin E in neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurotrophin-4 (NT-4) and glial cell line-derived neurotrophic factor (GDNF) promote the survival of corticospinal motor neurons of neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neurotrophin 4 (NT-4) Antibody Specificity in Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered with Neurotrophin 4 (NT-4) antibody specificity during Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple bands in my Western blot for NT-4. What are the possible causes?
A1: The presence of multiple bands when probing for NT-4 can be attributed to several factors:
-
Protein Isoforms and Post-Translational Modifications: NT-4 can exist in different forms, such as dimers (approximately 80 kDa) and monomers (40-47 kDa), which would appear as distinct bands.[1] Post-translational modifications can also alter the molecular weight of the protein.
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate that share similar epitopes or have non-specific interactions.
-
Protein Degradation: If samples are not handled properly with protease inhibitors, NT-4 may be degraded, leading to the appearance of lower molecular weight bands.
-
Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding and the appearance of extra bands.[2]
Q2: My Western blot shows a very weak or no signal for NT-4. What should I do?
A2: A weak or absent signal for NT-4 can be frustrating. Here are some common causes and solutions:
-
Low Protein Abundance: NT-4 may be expressed at low levels in your specific cell or tissue type. Consider loading more protein onto the gel.
-
Inefficient Protein Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. Titrating the antibody concentrations is recommended to find the optimal dilution.[3][4]
-
Blocking Buffer Issues: Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent such as Bovine Serum Albumin (BSA).
-
Inactive Antibody: Ensure your primary and secondary antibodies have been stored correctly and have not expired. Repeated freeze-thaw cycles should be avoided.
Q3: I am experiencing high background on my NT-4 Western blot, which is obscuring my results. How can I reduce it?
A3: High background can be caused by several factors. Here are some tips to reduce it:
-
Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).[2][5][6] Ensure the blocking buffer is freshly prepared.
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies are a common cause of high background. Try reducing the antibody dilutions.[2]
-
Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[5] Using a detergent like Tween-20 in your wash buffer is recommended.[5][7]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[2][5]
Q4: Is there a recommended positive control for NT-4 Western blotting?
A4: Yes, using a positive control is crucial to validate your experimental setup. Here are some options:
-
Recombinant NT-4 Protein: Commercially available recombinant human NT-4 protein can be used as a positive control to confirm that your antibody can detect the target protein.[8][9][10]
-
Cell Lysates: The human neuroblastoma cell line SH-SY5Y is reported to express NT-4 and can be used as a positive control.[1][11][12] Lysates from brain tissue, particularly regions like the cerebellum and kidney, have also been shown to express NT-4.[1][13]
Q5: Does the NT-4 antibody cross-react with other neurotrophins like BDNF, NGF, or NT-3?
A5: Cross-reactivity with other neurotrophins is a potential concern due to sequence homology. NT-4 and Brain-Derived Neurotrophic Factor (BDNF) both signal through the TrkB receptor, suggesting a higher possibility of shared epitopes.[1][14] Some antibody datasheets claim low cross-reactivity with other neurotrophins based on dot blot analysis.[15] However, it is crucial to validate the specificity of your particular antibody. One method is to perform a Western blot with recombinant proteins of the other neurotrophins to check for cross-reactivity. A study on the immunological relationships of NGF, BDNF, and NT-3 showed that antibodies raised against one neurotrophin can react with others.
Troubleshooting Guides
Problem 1: Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Primary antibody concentration too high | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions. |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody. |
| Inadequate blocking | Increase blocking incubation time to 2 hours at room temperature or overnight at 4°C. Try different blocking agents (e.g., 5% BSA, 5% non-fat dry milk). Ensure the blocking buffer is fresh.[2][5] |
| Insufficient washing | Increase the number of washes (e.g., 3-5 times for 5-10 minutes each) with agitation. Ensure the wash buffer volume is sufficient to cover the membrane.[2][5] |
| Protein degradation | Always add protease inhibitors to your lysis buffer. Prepare fresh lysates and keep samples on ice. |
Problem 2: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Low primary antibody concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C.[3][16][17] |
| Low abundance of NT-4 | Increase the amount of total protein loaded per well (e.g., 30-50 µg). |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. For high molecular weight proteins, consider a wet transfer method overnight at 4°C. |
| Blocking agent masking the epitope | Switch from non-fat dry milk to 5% BSA in TBST for blocking and antibody dilution. |
| Inactive primary or secondary antibody | Use a fresh aliquot of the antibody. Confirm proper storage conditions and expiration date. |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit for a rabbit primary). |
Problem 3: High Background
| Possible Cause | Troubleshooting Steps |
| Inadequate blocking | Increase blocking time and/or use a fresh blocking solution. Try different blocking agents.[5] |
| Primary or secondary antibody concentration too high | Decrease the antibody concentration by performing a titration.[2] |
| Insufficient washing | Increase the number and duration of washes. Use a detergent like 0.1% Tween-20 in your wash buffer.[5] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the entire Western blotting procedure.[2][5] |
| Contaminated buffers | Prepare fresh buffers and filter them if necessary. |
Quantitative Data Summary
The following tables provide recommended starting dilutions for commercially available this compound antibodies for Western blotting. It is important to note that the optimal dilution may vary depending on the specific experimental conditions and should be determined empirically.
| Antibody | Host | Type | Recommended Dilution (WB) | Reference |
| Anti-NT-4 antibody (ab6205) | Rabbit | Polyclonal | 1-2 µg/ml | [15] |
| This compound Polyclonal Antibody (12297-1-AP) | Rabbit | Polyclonal | 1:500-1:2,000 | [11] |
| This compound Polyclonal Antibody (BS-0158R) | Rabbit | Polyclonal | 1:200 | [18] |
| NT-4 Antibody (C-1) (sc-365444) | Mouse | Monoclonal | Not specified | [19] |
| Polyclonal Antibody to this compound (NT4) | Rabbit | Polyclonal | 0.01-2µg/mL | [20] |
Experimental Protocols
Validated Western Blot Protocol for this compound in Brain Tissue
This protocol is adapted from a general procedure for detecting neurotrophins in brain tissue.[13]
-
Lysate Preparation (Acid Extraction):
-
Homogenize frozen brain tissue in 10 volumes of ice-cold acid-ethanol solution (95% ethanol, 5% concentrated HCl).
-
Incubate at -20°C for 4 hours with occasional vortexing.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant and neutralize it with an equal volume of 1 M Tris-HCl, pH 8.0.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 30-50 µg of protein per lane on a 15% SDS-polyacrylamide gel.
-
Include a lane with recombinant NT-4 protein (10-50 ng) as a positive control.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane using a wet transfer system at 100V for 1 hour at 4°C.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain with deionized water.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the NT-4 primary antibody in the blocking buffer according to the manufacturer's recommendations or your optimized dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Logical Workflow for Troubleshooting NT-4 Antibody Specificity
This compound (NT-4) Signaling Pathways
NT-4 primarily signals through two main receptors: the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).[14][21]
TrkB Signaling Pathway
p75NTR Signaling Pathway
References
- 1. ptglab.com [ptglab.com]
- 2. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. news-medical.net [news-medical.net]
- 7. clyte.tech [clyte.tech]
- 8. Human NT-4 Recombinant Protein (450-04-10UG) [thermofisher.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Recombinant human NT-4 protein | Hello Bio [hellobio.com]
- 11. This compound Polyclonal Antibody (12297-1-AP) [thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 4.9. Western Blot Analysis in Brain Tissues [bio-protocol.org]
- 14. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doc.abcam.com [doc.abcam.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. This compound Polyclonal Antibody (BS-0158R) [thermofisher.com]
- 19. scbt.com [scbt.com]
- 20. PAA107Hu01 | Polyclonal Antibody to this compound (NT4) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Quantifying Neurotrophin 4 (NT-4) in Tissue Homogenates
Welcome to the technical support center for the quantification of Neurotrophin 4 (NT-4). This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results when measuring NT-4 in tissue homogenates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of NT-4 in tissue homogenates.
1. Why are my NT-4 concentrations unexpectedly low or undetectable?
-
Protein Degradation: NT-4 is susceptible to degradation by proteases released during tissue homogenization.[1][2] Ensure that a protease inhibitor cocktail is always added to your lysis buffer.[1][3] Work quickly and keep samples on ice or at 4°C throughout the procedure to minimize enzymatic activity.[4][5] For long-term storage, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5]
-
Inefficient Protein Extraction: The chosen extraction buffer may not be optimal for releasing NT-4 from tissue matrices or cellular compartments. For neurotrophins like BDNF, which is structurally related to NT-4, acid extraction protocols have been developed to release the growth factor from its receptors and binding partners.[6] Consider optimizing your lysis buffer; RIPA buffer is commonly used for nuclear proteins, while Tris-HCl buffers may be suitable for cytoplasmic proteins.[5] The volume of lysis buffer should also be optimized relative to the tissue weight to ensure efficient lysis.[5]
-
NT-4 Binding: Neurotrophins can bind to receptors and other proteins within the tissue, which may mask the epitopes recognized by the antibodies in an immunoassay.[6] Some extraction methods, such as acid extraction, are designed to dissociate these complexes.[6]
-
Poor Antibody Performance: The antibodies in your assay may have low affinity or may not recognize the NT-4 in your specific sample type. Ensure your antibodies are validated for use with the species you are testing.
2. Why am I observing high background or non-specific signals in my ELISA?
-
Matrix Effects: Tissue homogenates are complex mixtures containing lipids, salts, and other proteins that can interfere with the antibody-antigen binding in an ELISA, a phenomenon known as the "matrix effect".[7][8][9] This can lead to false positives or inaccurate quantification.[7][10] To mitigate this, you can dilute your samples, although this may reduce the signal of low-abundance NT-4.[9][11] It is also crucial to use the same buffer for diluting your standards and your samples.[9]
-
Cross-Reactivity: The antibodies used may be cross-reacting with other structurally similar proteins in the tissue homogenate.[11][12] Some ELISA kits report no significant cross-reactivity with other neurotrophins like NGF, BDNF, or NT-3.[13][14] However, the pro-form of the neurotrophin (pro-NT-4) could potentially be recognized by some antibodies.[15]
-
Issues with Conjugated Antibodies: Some studies have found that conjugated secondary or tertiary antibodies can react with molecules within the tissue extracts that non-specifically bind to the plate, leading to false-positive results.[10] Using a two-antibody assay system (capture and detection) may help to avoid these interactions.[10]
-
Endogenous Peroxidase Activity: Tissues such as the liver and kidney have high endogenous peroxidase activity, which can react with the TMB substrate used in HRP-based ELISAs, causing false positives.[3] This can be addressed by treating the samples with hydrogen peroxide.[3]
-
Improper Washing: Inadequate washing steps can leave unbound antibodies or other interfering substances in the wells, leading to high background.[4]
3. My results are highly variable and not reproducible. What could be the cause?
-
Inconsistent Sample Preparation: Variability in tissue homogenization, such as incomplete lysis or inconsistent buffer-to-tissue ratios, can lead to significant differences between samples.[5] The use of a bead homogenizer or sonicator can help to ensure consistent homogenization.[6]
-
Matrix Effects: As mentioned previously, the matrix effect can be a major source of variability and poor reproducibility in ELISAs.[7][8] Performing spike-and-recovery experiments and dilution linearity tests can help to assess the impact of the matrix on your results.[9][16]
-
Repeated Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your tissue homogenates, as this can lead to protein degradation and aggregation.[4][17] It is recommended to aliquot the supernatant after centrifugation and store it at -20°C or -80°C for future use.[3][17]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[18] Ensure that your pipettes are properly calibrated.[18]
4. How do I choose the right extraction buffer for my tissue?
-
pH of the Buffer: The pH of the extraction buffer can significantly impact the results. For NT-4, extraction at a neutral pH is generally recommended to avoid the false-positive results that can occur with high or low pH extractions.[10][19]
-
Detergents and Salts: The type and concentration of detergents and salts in the lysis buffer are important for efficient protein extraction.[5] RIPA buffer, which contains strong detergents, is often used, but may not be optimal for all applications.
-
Acid Extraction: For neurotrophins that are tightly bound to their receptors, an acid extraction protocol (e.g., using a sodium acetate (B1210297) buffer at pH 4.0) can be effective in releasing the protein.[6] However, it is important to neutralize the samples before performing an ELISA.[6]
Experimental Protocols
Protocol 1: Tissue Homogenization and Protein Extraction for NT-4 ELISA
This protocol provides a general guideline for preparing tissue homogenates for NT-4 quantification by ELISA. Optimization may be required for specific tissue types.
Materials:
-
Tissue sample
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.4
-
Ice-cold Lysis Buffer (e.g., RIPA buffer or a neutral pH buffer containing 1% Triton X-100)
-
Protease Inhibitor Cocktail (add fresh to lysis buffer before use)[1]
-
Tissue homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)
-
Microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Excise the tissue of interest and immediately place it on ice.
-
Rinse the tissue with ice-cold PBS to remove any blood and contaminants.[17]
-
Weigh the tissue.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease inhibitors. A common starting point is a 1:10 weight-to-volume ratio (e.g., 100 mg of tissue in 1 mL of lysis buffer).[3][6]
-
Homogenize the tissue on ice until no visible chunks remain. This can be done using a bead beater, a probe sonicator (using short bursts to prevent heating), or a Dounce homogenizer.[3][6][20]
-
Incubate the homogenate on ice for 30 minutes to allow for complete lysis.
-
Centrifuge the homogenate at 10,000-15,000 x g for 20-30 minutes at 4°C to pellet cellular debris.[6][17][20]
-
Carefully collect the supernatant, which contains the soluble proteins. Avoid disturbing the pellet and any lipid layer at the top.
-
Determine the total protein concentration of the supernatant using a BCA protein assay kit. This is important for normalizing the NT-4 concentration.[3][17]
-
The supernatant can be used immediately for ELISA or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[3][17]
Quantitative Data Summary
The absolute concentration of NT-4 can vary significantly depending on the tissue type, species, and the specific ELISA kit used. Therefore, it is crucial to consult the manufacturer's instructions for the expected detection range and sensitivity of your chosen kit. The table below summarizes typical performance characteristics of commercially available NT-4 ELISA kits.
| Parameter | Typical Range | Source(s) |
| Detection Range | 15.63 - 1000 pg/mL | [18] |
| 31.25 - 2000 pg/mL | [13][21] | |
| 0.32 - 20 ng/mL | [17] | |
| Sensitivity | < 7.8 pg/mL | [13] |
| 1 pg/mL | [19] | |
| 0.11 ng/mL | [17] | |
| Sample Type | Serum, plasma, tissue homogenates, cell culture supernatants | [4][13][17][18] |
| Intra-assay CV | < 10% | [22] |
| 3.0% | [19] | |
| Inter-assay CV | < 12% | [22] |
| 6.3% | [19] |
Note: CV refers to the coefficient of variation.
Visualizations
Below are diagrams illustrating the experimental workflow for NT-4 quantification and the NT-4 signaling pathway.
Caption: Experimental workflow for NT-4 quantification in tissue homogenates.
Caption: Simplified NT-4 signaling pathway through TrkB and p75NTR receptors.
References
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. itwreagents.com [itwreagents.com]
- 3. fn-test.com [fn-test.com]
- 4. sinogeneclon.com [sinogeneclon.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. biosensis.com [biosensis.com]
- 7. Matrix Effect of Samples in ELISA and Its Solutions-EnkiLife-Recombinant Proteins,Antibodies,Kits,Cell Biology [enkilife.com]
- 8. Matrix effect in tumor lysates - Does it affect your cytokine ELISA and multiplex analyses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 10. This compound/5 immunoassay: identification of sources of errors for the quantification of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.gentaur.com [cdn.gentaur.com]
- 14. Anti-Neurotrophin 4/5 Antibody Chemicon®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Measurement of this compound/5 in rat tissues by a sensitive immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Nori Human NT-4 ELISA Kit [genorise.com]
- 22. Human NT-4/NTF4 ELISA Kit (EHNTF4) - Invitrogen [thermofisher.com]
Technical Support Center: Optimizing Neurotrophin 4 (NT-4) Immunohistochemistry
Welcome to the technical support center for Neurotrophin 4 (NT-4) immunohistochemistry (IHC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your NT-4 staining and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for NT-4 immunohistochemistry?
The optimal fixative for NT-4 IHC depends on the sample type (e.g., paraffin-embedded tissue, frozen sections, or cell culture) and the specific antibody being used. Paraformaldehyde (PFA) or formalin are commonly used for paraffin-embedded tissues and provide good morphological preservation.[1][2] For frozen sections or cell cultures where antigenicity may be sensitive to cross-linking fixatives, cold organic solvents like methanol (B129727) or ethanol (B145695) can be effective.[3]
Q2: How long should I fix my samples for NT-4 IHC?
Fixation time is a critical parameter that requires optimization.[1] For formalin-fixed, paraffin-embedded (FFPE) tissues, a fixation time of 18-24 hours is often a good starting point.[4][5] Under-fixation can lead to poor tissue morphology and weak staining, while over-fixation can mask the NT-4 epitope, requiring more aggressive antigen retrieval.[2][5] For alcohol fixation of frozen sections or cells, shorter incubation times of 5-15 minutes at low temperatures (e.g., -20°C) are typical.[4][6]
Q3: Is antigen retrieval necessary for NT-4 IHC?
Antigen retrieval is often necessary for FFPE tissues fixed with aldehyde-based fixatives like PFA or formalin.[4][6] The cross-linking action of these fixatives can mask the antigenic epitope of NT-4.[6] Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) or EDTA buffer is a common and effective method.[7] For tissues fixed with precipitating fixatives like methanol or acetone, antigen retrieval is generally not required.[3]
Q4: How can I reduce non-specific background staining in my NT-4 IHC experiments?
High background staining can be caused by several factors. Here are some key strategies to minimize it:
-
Blocking: Use a blocking solution containing normal serum from the same species as the secondary antibody to block non-specific binding sites.[5]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without high background.
-
Washing Steps: Ensure thorough washing between antibody incubation steps to remove unbound antibodies.
-
Endogenous Enzyme Quenching: If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide solution.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate fixation | Optimize fixation time and fixative type. For FFPE, ensure fixation is at least 6-8 hours.[8] |
| Masked NT-4 epitope | Perform antigen retrieval, optimizing the buffer, pH, temperature, and incubation time.[7] | |
| Primary antibody concentration too low | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). | |
| Inactive primary or secondary antibody | Use a new batch of antibodies and ensure proper storage conditions. | |
| High Background Staining | Insufficient blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., normal serum). |
| Primary or secondary antibody concentration too high | Decrease the antibody concentrations by performing a titration experiment. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase or phosphatase activity | Include a quenching step with hydrogen peroxide (for HRP) or levamisole (B84282) (for alkaline phosphatase). | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Hydrophobic interactions | Incubate with a protein-based blocking solution like bovine serum albumin (BSA). |
Comparison of Fixation Methods for Neurotrophin IHC
| Fixative | Mechanism of Action | Recommended For | Advantages | Disadvantages | Typical Protocol |
| 4% Paraformaldehyde (PFA) in PBS | Cross-linking agent that forms methylene (B1212753) bridges between proteins.[6] | Paraffin-embedded tissues, perfusion fixation. | Excellent preservation of tissue morphology.[1] | Can mask epitopes, often requiring antigen retrieval.[6] Over-fixation can lead to loss of immunoreactivity.[9] | Perfusion followed by immersion for 4-24 hours at 4°C.[10] |
| 10% Neutral Buffered Formalin (NBF) | Similar to PFA, acts as a cross-linking agent.[4] | Paraffin-embedded tissues. | Good morphological preservation, widely used in pathology.[4] | Can mask epitopes, requiring antigen retrieval.[4] | Immersion for 18-24 hours at room temperature.[4] |
| Cold Methanol or Ethanol | Precipitating fixative that dehydrates and denatures proteins.[3] | Frozen sections, cell cultures. | Rapid fixation, preserves antigenicity well (often no antigen retrieval needed).[3] | May not preserve morphology as well as cross-linking fixatives.[1] | 5-10 minutes at -20°C.[4] |
| Cold Acetone | Precipitating fixative that dehydrates and precipitates proteins.[3] | Frozen sections. | Very rapid fixation.[3] | Can cause tissue shrinkage and distortion, may extract lipids.[3] | 5-10 minutes at -20°C.[4] |
Detailed Experimental Protocols
Protocol 1: NT-4 IHC on Paraffin-Embedded Rodent Brain Tissue
This protocol is a general guideline and may require optimization for your specific antibody and tissue.
1. Tissue Fixation and Processing:
- Anesthetize the animal and perform transcardial perfusion with ice-cold PBS, followed by 4% paraformaldehyde (PFA) in PBS.[10]
- Dissect the brain and post-fix in 4% PFA overnight at 4°C.[10]
- Cryoprotect the brain by immersing it in 15% and then 30% sucrose (B13894) solutions at 4°C until the tissue sinks.[10]
- Process the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin (B1166041) wax.
- Cut 5-10 µm thick sections and mount on charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 30 minutes.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval (HIER):
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the slides in a microwave oven or water bath to 95-100°C for 20-40 minutes.
- Allow the slides to cool to room temperature for at least 20 minutes.
4. Immunohistochemical Staining:
- Wash sections three times in PBS for 5 minutes each.
- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15 minutes.
- Wash sections three times in PBS for 5 minutes each.
- Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
- Incubate sections with the primary anti-NT-4 antibody (diluted in blocking solution) overnight at 4°C.
- The next day, wash sections three times in PBS for 10 minutes each.
- Incubate sections with a biotinylated secondary antibody (diluted in PBS) for 1-2 hours at room temperature.
- Wash sections three times in PBS for 10 minutes each.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 90 minutes at room temperature.
- Wash sections three times in PBS for 10 minutes each.
- Develop the signal with a DAB substrate kit until the desired staining intensity is reached.
- Rinse with distilled water to stop the reaction.
5. Counterstaining and Mounting:
- Counterstain with hematoxylin (B73222) for 30-60 seconds.
- "Blue" the sections in running tap water.
- Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Protocol 2: NT-4 Immunofluorescence on Cultured Cells
1. Cell Fixation:
- Wash cells grown on coverslips once with PBS.
- Fix with ice-cold 100% methanol for 10 minutes at -20°C.
- Wash cells three times with PBS for 5 minutes each.
2. Immunostaining:
- Incubate cells in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
- Incubate with the primary anti-NT-4 antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
- Wash cells three times with PBS for 5 minutes each.
- Incubate with a fluorescently labeled secondary antibody (diluted in PBS) for 1 hour at room temperature, protected from light.
- Wash cells three times with PBS for 5 minutes each, protected from light.
3. Mounting:
- Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
- Seal the coverslips and store them at 4°C in the dark until imaging.
Visualizations
Caption: General workflow for this compound immunohistochemistry.
Caption: Logical workflow for troubleshooting fixation in NT-4 IHC.
References
- 1. Appropriate Fixation of IHC/ICC Samples | R&D Systems: R&D Systems [rndsystems.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. stagebio.com [stagebio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Frontiers | Disruption of the brain-derived neurotrophic factor (BDNF) immunoreactivity in the human Kölliker-Fuse nucleus in victims of unexplained fetal and infant death [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. Fixation using Paraformaldehyde - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]
- 10. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Administration of Neurotrophin 4 (NT-4)
Welcome to the technical support center for the in vivo administration of Neurotrophin 4 (NT-4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of NT-4.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the systemic (e.g., intravenous) administration of NT-4 for CNS applications?
A1: The primary challenges for systemic NT-4 delivery to the central nervous system (CNS) are its poor permeability across the blood-brain barrier (BBB) and its short plasma half-life.[1][2][3] Neurotrophins, including NT-4, are large proteins that are unable to efficiently cross the BBB to reach therapeutic concentrations in the brain.[1][3] Additionally, they are subject to rapid degradation and clearance from the bloodstream, limiting their bioavailability.[2][4]
Q2: I am not seeing the expected therapeutic effect after systemic NT-4 administration. What could be the issue?
A2: Several factors could contribute to a lack of therapeutic effect. Firstly, as mentioned in Q1, insufficient NT-4 may be reaching the target tissue in the CNS due to the BBB.[1][3] Secondly, the administered NT-4 may be degrading too quickly in circulation.[4] Consider verifying the in vivo stability and pharmacokinetic profile of your NT-4 preparation. Off-target effects could also be a confounding factor, as NT-4 can bind to TrkB and p75NTR receptors in peripheral tissues.[5]
Q3: Are there alternative administration routes to bypass the blood-brain barrier for NT-4?
A3: Yes, several alternative routes are being explored to deliver NT-4 directly to the CNS. These include:
-
Intracerebroventricular (ICV) or Intraparenchymal Injection: Direct injection into the brain's ventricles or tissue bypasses the BBB entirely.[6][7] However, this is an invasive procedure.
-
Intranasal Delivery: This non-invasive method allows for direct transport of therapeutic agents to the brain via the olfactory and trigeminal nerves.[8][9][10]
-
Gene Therapy: Using viral vectors (e.g., adeno-associated virus - AAV) to transduce cells within the CNS to produce NT-4 locally.[11][12]
-
Cell-Based Delivery: Genetically modified cells capable of secreting NT-4 can be implanted into the CNS.[13]
Q4: What are the potential side effects of in vivo NT-4 administration?
A4: High doses of neurotrophins can lead to adverse effects due to their pleiotropic nature.[2][5] Systemic administration can cause off-target effects in peripheral tissues expressing TrkB and p75NTR receptors.[5] These can include pain and weight loss.[14] Even with direct CNS administration, supraphysiological levels of NT-4 could potentially lead to aberrant neuronal sprouting and plasticity.[15]
Q5: How does NT-4 exert its effects on neurons?
A5: NT-4 primarily signals through the Tropomyosin receptor kinase B (TrkB) receptor.[16][17] Binding of NT-4 to TrkB induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[6][18] These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[6][18] NT-4 can also bind to the p75 neurotrophin receptor (p75NTR), which can modulate TrkB signaling or, in some contexts, induce apoptosis.[16][19]
Troubleshooting Guides
Problem 1: Low Bioavailability of NT-4 in the CNS after Systemic Administration
| Possible Cause | Troubleshooting Step |
| Blood-Brain Barrier Impermeability | * Confirm the integrity of your NT-4 protein. * Consider alternative delivery strategies that bypass the BBB, such as intracerebroventricular injection, intranasal delivery, or gene therapy. * Explore the use of BBB-penetrating technologies, such as conjugating NT-4 to a transferrin receptor antibody (molecular Trojan horse approach).[20] |
| Rapid Systemic Clearance | * Determine the plasma half-life of your NT-4 preparation using pharmacokinetic studies. * Consider pegylation of NT-4 to increase its circulation time.[1] * Investigate the use of controlled-release formulations or nanoparticles to protect NT-4 from degradation and prolong its release. |
| Protein Instability | * Ensure proper storage and handling of the NT-4 protein to prevent degradation. Recombinant human NT-4 should be stored desiccated below -18°C.[4] * When reconstituting, use sterile water and consider the addition of a carrier protein like BSA or HSA for long-term storage.[4] |
Problem 2: Variability in Results with Direct CNS Delivery (ICV/Intraparenchymal)
| Possible Cause | Troubleshooting Step |
| Inaccurate Injection Site | * Verify stereotaxic coordinates for your animal model and strain. It is advisable to perform a pilot study with a dye injection to confirm targeting.[1] * Ensure the animal's head is properly secured and level in the stereotaxic frame. |
| Backflow of Injected Solution | * Infuse the NT-4 solution slowly and leave the injection cannula in place for a few minutes post-injection to allow for diffusion.[1] * Use a Hamilton syringe with a fine-gauge needle to minimize tissue damage. |
| Inflammatory Response to Injection | * Use sterile surgical techniques and solutions to minimize the risk of infection. * Administer post-operative analgesics and monitor the animals for signs of distress. |
Problem 3: Inconsistent Transduction Efficiency with AAV-mediated NT-4 Gene Therapy
| Possible Cause | Troubleshooting Step |
| Incorrect AAV Serotype | * Select an AAV serotype with known tropism for the target cell type in the CNS (e.g., AAV9 for broad neuronal transduction).[3][9] |
| Insufficient Viral Titer | * Determine the optimal viral dose for your application through a dose-response study.[11] * Ensure the viral vector preparation has a high titer and purity. |
| Immune Response to AAV | * Consider the potential for a pre-existing immune response to the AAV capsid, which can reduce transduction efficiency. * Use of cell-specific promoters can help to limit expression to target cells and potentially reduce the immune response.[3] |
Quantitative Data Summary
Table 1: Comparison of In Vivo NT-4 Delivery Methods
| Delivery Method | Advantages | Disadvantages | Reported Brain Bioavailability (Approximate) | Key Considerations |
| Intravenous (IV) Injection | Non-invasive, systemic distribution. | Poor BBB penetration, rapid clearance.[1][2] | Very low (<0.1% of injected dose).[10] | Requires strategies to enhance BBB crossing and increase plasma half-life. |
| Intracerebroventricular (ICV) Injection | Bypasses the BBB, direct CNS delivery.[6] | Invasive, potential for infection and tissue damage, uneven distribution. | High, but localized to CSF-adjacent regions. | Requires precise stereotaxic surgery. |
| Intranasal (IN) Administration | Non-invasive, bypasses the BBB via neural pathways.[8][9] | Lower delivery efficiency compared to direct injection, requires optimized formulation. | Variable, dependent on formulation. Can be significantly higher than IV.[10] | Nanoparticle or mucoadhesive formulations can improve uptake. |
| AAV-mediated Gene Therapy | Long-term, localized NT-4 expression.[12] | Potential for immunogenicity, off-target effects, and challenges with regulating expression levels. | N/A (local production) | Choice of AAV serotype and promoter is critical for targeting and expression.[3] |
Table 2: Pharmacokinetic Parameters of Neurotrophins
| Parameter | Neurotrophin | Value | Species | Administration Route | Reference |
| Plasma Half-life | Neuropeptides (general) | 19-26 min (in CSF) | Rat | Intracerebroventricular | [21] |
| CSF Concentration | Ceftriaxone (as a BBB penetration example) | Maintained above 1.0 µM | Human | Intravenous | [22] |
| Brain Uptake | Albumin (after IN delivery) | Highest in olfactory bulb, rapid distribution to all brain regions | Mouse | Intranasal | [8] |
Note: Specific pharmacokinetic data for NT-4 is limited. The data presented for other molecules provides a general understanding of the challenges and potential of different delivery routes.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of NT-4 in Mice
Materials:
-
Recombinant NT-4, sterile and endotoxin-free
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for dilution
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Hamilton syringe with a 33-gauge needle
-
Surgical drill
-
Surgical instruments
-
Heating pad
Procedure:
-
Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Maintain body temperature with a heating pad. Shave the scalp and sterilize the area.
-
Cannula Implantation (for chronic studies):
-
Make a midline incision to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., for C57BL/6 mouse: AP -0.5 mm, ML ±1.1 mm from bregma), drill a small hole in the skull.
-
Slowly lower a guide cannula to the desired depth (e.g., DV -2.5 to -3.0 mm from the skull surface).[6]
-
Secure the cannula with dental cement and anchor screws. Insert a dummy cannula to maintain patency.
-
-
Injection:
-
Prepare the NT-4 solution in aCSF at the desired concentration.
-
Remove the dummy cannula and insert the injection cannula connected to the Hamilton syringe.
-
Infuse the NT-4 solution slowly (e.g., 0.5 µL/min) to a total volume of 1-5 µL.
-
Leave the needle in place for 5 minutes post-injection to prevent backflow.[1]
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal during recovery.
Protocol 2: Adeno-Associated Virus (AAV)-Mediated NT-4 Gene Delivery in Rats (Intravenous)
Materials:
-
High-titer, purified AAV vector encoding NT-4 (e.g., AAV9)
-
Sterile saline or PBS
-
Rat restrainer
-
27-30 gauge needle and syringe
Procedure:
-
Vector Preparation: Dilute the AAV-NT-4 vector in sterile saline to the desired final concentration. A typical dose for systemic AAV9 delivery in rats is in the range of 3 x 10¹³ to 1 x 10¹⁴ vector genomes/kg.[11]
-
Animal Restraint: Place the rat in a suitable restrainer to immobilize it and expose the tail.
-
Tail Vein Injection:
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Sterilize the injection site with an alcohol wipe.
-
Insert the needle into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the viral solution.
-
-
Post-injection Monitoring: Return the rat to its cage and monitor for any adverse reactions. Allow several weeks for transgene expression to reach optimal levels before assessing the effects of NT-4.[9]
Mandatory Visualizations
Caption: NT-4 primarily activates the TrkB receptor, leading to the initiation of PI3K/Akt, Ras/MAPK, and PLCγ signaling pathways that promote neuronal survival, differentiation, and plasticity. It can also interact with the p75NTR, which can modulate TrkB signaling.
Caption: A generalized workflow for in vivo NT-4 administration experiments, from preparation and administration via various routes to subsequent analysis of its effects.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecular to Nanotechnology Strategies for Delivery of Neurotrophins: Emphasis on Brain-Derived Neurotrophic Factor (BDNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Routes of administration for adeno-associated viruses carrying gene therapies for brain diseases [frontiersin.org]
- 4. immunotools.de [immunotools.de]
- 5. youtube.com [youtube.com]
- 6. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal Administration as a Route for Drug Delivery to the Brain: Evidence for a Unique Pathway for Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adeno-associated Virus (AAV) Guide - Creative Biogene [creative-biogene.com]
- 10. Drug delivery to the brain via the nasal route of administration: exploration of key targets and major consideration factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods and Tips for Intravenous Administration of Adeno-associated Virus to Rats and Evaluation of Central Nervous System Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The neurotrophins NT-4/5 and BDNF augment serotonin, dopamine, and GABAergic systems during behaviorally effective infusions to the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound/5 immunoassay: identification of sources of errors for the quantification of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intranasal Delivery of Targeted Nanoparticles Loaded With miR-132 to Brain for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for producing brain-derived neurotrophic factor and neurotrophin-4 in their pro and active form in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intravenous administration of a transferrin receptor antibody-nerve growth factor conjugate prevents the degeneration of cholinergic striatal neurons in a model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Penetration of neurohypophyseal hormones from plasma into cerebrospinal fluid (CSF): half-times of disappearance of these neuropeptides from CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Systemic Pharmacokinetics and Cerebrospinal Fluid Uptake of Intravenous Ceftriaxone in Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Neurotrophin 4 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of Neurotrophin 4 (NT-4) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for this compound (NT-4)?
This compound (NT-4) primarily signals through the high-affinity Tropomyosin receptor kinase B (TrkB).[1][2][3][4] Like other neurotrophins, NT-4 can also bind to the low-affinity p75 neurotrophin receptor (p75NTR).[1][5][6][7][8]
Q2: What is the canonical signaling pathway for NT-4?
Upon binding to TrkB, NT-4 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[9][10] This activation triggers downstream signaling cascades, including the Ras/ERK and PI3K/Akt pathways, which are crucial for promoting neuronal survival, growth, and differentiation.[10]
Q3: Can NT-4 elicit biological effects independent of TrkB activation?
Yes, NT-4 can bind to the p75NTR receptor, which can initiate signaling pathways distinct from TrkB.[5][6][7] p75NTR signaling is complex and can lead to various cellular outcomes, including apoptosis, depending on the cellular context and the presence of co-receptors.[3][6][7]
Q4: Why do I observe different or weaker responses with NT-4 compared to Brain-Derived Neurotrophic Factor (BDNF), even though they both activate TrkB?
While both NT-4 and BDNF activate TrkB, they can induce differential receptor trafficking and ubiquitination.[11][12] Studies have shown that BDNF may lead to more rapid ubiquitination and degradation of TrkB compared to NT-4.[11][12] This difference in receptor processing can result in more sustained downstream signaling by NT-4, potentially leading to distinct biological outcomes.[11][12] Additionally, the potency of NT-4 and BDNF can vary depending on the cell type and the specific biological readout.[13]
Q5: Could endogenous expression of other neurotrophins or their receptors interfere with my NT-4 experiment?
Yes, the cellular context is critical. The presence of other neurotrophins, their precursors (pro-neurotrophins), and their receptors (TrkA, TrkC, and p75NTR) can influence the cellular response to exogenous NT-4.[5][7] For instance, p75NTR can form heterodimers with Trk receptors, modulating their affinity for neurotrophins.[7]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with NT-4 and provides strategies to identify and mitigate off-target effects.
| Observed Problem | Potential Cause | Troubleshooting Steps & Experimental Controls |
| Unexpected cell death upon NT-4 treatment. | p75NTR-mediated apoptosis: NT-4 can bind to p75NTR, which, in the absence of Trk signaling, can induce apoptosis through pathways like JNK activation.[6] | 1. Cell Line Characterization: Verify the expression levels of TrkB and p75NTR in your cell line using qPCR, Western blot, or flow cytometry. 2. p75NTR Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate p75NTR expression. 3. Pharmacological Inhibition: Use a specific p75NTR inhibitor to block its signaling. |
| High background or inconsistent results in NT-4 immunoassays. | Assay artifacts: False positive reactions can occur due to tissue extraction methods or cross-reactivity of antibodies.[14] | 1. Optimize Extraction: Use neutral pH extraction buffers, as high or low pH can increase false positives.[14] 2. Antibody Validation: Ensure the specificity of your primary and secondary antibodies. Consider using a two-antibody rather than a three-antibody assay system to reduce non-specific binding.[14] |
| Lack of response or attenuated signaling with NT-4. | Presence of truncated TrkB isoforms: Truncated TrkB receptors, such as TrkB.T1, lack the intracellular kinase domain and can act as dominant-negative inhibitors by sequestering NT-4 or forming non-functional heterodimers with full-length TrkB.[9][15] | 1. Isoform Expression Analysis: Use RT-PCR with primers specific for full-length and truncated TrkB isoforms to determine their relative expression levels. 2. Overexpression of Full-Length TrkB: If endogenous TrkB levels are low, transiently or stably overexpress full-length TrkB to enhance the response to NT-4. |
| Variability in neurite outgrowth assays. | Concentration-dependent effects: NT-4 can exhibit a biphasic dose-response, where high concentrations may suppress neurite outgrowth.[13] | 1. Dose-Response Curve: Perform a comprehensive dose-response analysis to identify the optimal concentration of NT-4 for promoting neurite outgrowth in your specific cell type. |
| Observed effects do not align with canonical TrkB signaling. | Activation of alternative pathways: NT-4 may be directly or indirectly activating other signaling pathways. | 1. Pathway Inhibitor Screen: Use a panel of specific inhibitors for known signaling pathways (e.g., MEK, PI3K, JNK inhibitors) to dissect the downstream signaling events. 2. Phospho-protein Array: Analyze the phosphorylation status of a broad range of signaling proteins to identify unexpected pathway activation. |
Experimental Protocols
Protocol 1: Validating On-Target TrkB Signaling vs. Off-Target p75NTR Signaling
Objective: To differentiate between NT-4-induced effects mediated by TrkB and those mediated by p75NTR.
Methodology:
-
Cell Culture: Plate cells (e.g., PC12 cells, primary neurons) at an appropriate density. Ensure cells express both TrkB and p75NTR.
-
Experimental Groups:
-
Vehicle Control
-
NT-4 (at optimal concentration)
-
NT-4 + TrkB inhibitor (e.g., ANA-12)
-
NT-4 + p75NTR inhibitor (e.g., TAT-Pep5)
-
Control with inhibitors alone
-
-
Treatment: Pre-incubate cells with inhibitors for 1-2 hours before adding NT-4. Treat with NT-4 for the desired time period (e.g., 15 minutes for signaling studies, 24-48 hours for survival/differentiation assays).
-
Readout:
-
Signaling: Lyse cells and perform Western blotting for phosphorylated TrkB (p-TrkB), phosphorylated Akt (p-Akt), phosphorylated ERK (p-ERK), and cleaved caspase-3 (for apoptosis).
-
Survival/Differentiation: Assess cell viability using an MTT or similar assay, or quantify neurite outgrowth using immunofluorescence microscopy.
-
Protocol 2: Assessing the Impact of Truncated TrkB Isoforms
Objective: To determine if truncated TrkB isoforms are inhibiting NT-4 signaling.
Methodology:
-
Cell Culture and Transfection:
-
Culture cells known to express endogenous TrkB.
-
In parallel, transfect cells with plasmids encoding:
-
Full-length TrkB (positive control)
-
Truncated TrkB.T1
-
Empty vector (negative control)
-
-
-
NT-4 Stimulation: 24-48 hours post-transfection, starve cells and then stimulate with NT-4.
-
Analysis:
-
Biochemical Assay: Perform a co-immunoprecipitation experiment. Immunoprecipitate with an anti-TrkB antibody and blot for NT-4 to assess ligand sequestration by truncated receptors.
-
Functional Assay: Measure a downstream functional outcome, such as neurite outgrowth or cell survival, in the different transfection groups. A reduced response in TrkB.T1-overexpressing cells would indicate dominant-negative inhibition.
-
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. What are NT-4 modulators and how do they work? [synapse.patsnap.com]
- 3. Neurotrophic factor receptor - Wikipedia [en.wikipedia.org]
- 4. The trkB tyrosine protein kinase is a receptor for neurotrophin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-affinity nerve growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophin-4 - Wikipedia [en.wikipedia.org]
- 9. The role of the TrkB-T1 receptor in the neurotrophin-4/5 antagonism of brain-derived neurotrophic factor on corticostriatal synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors. [vivo.weill.cornell.edu]
- 12. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotrophin-4 is more potent than brain-derived neurotrophic factor in promoting, attracting and suppressing geniculate ganglion neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound/5 immunoassay: identification of sources of errors for the quantification of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naturally Occurring Truncated trkB Receptors Have Dominant Inhibitory Effects on Brain-Derived Neurotrophic Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
stability of lyophilized recombinant neurotrophin 4 in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of lyophilized recombinant Neurotrophin-4 (NT-4) in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized recombinant NT-4?
A1: For optimal performance, it is crucial to reconstitute lyophilized NT-4 correctly. Upon receiving the vial, it is recommended to briefly centrifuge it to ensure the entire lyophilized pellet is at the bottom.[1][2][3] Reconstitution should be performed with a sterile solution as recommended by the supplier. Common reconstitution solvents include sterile distilled water, sterile PBS, or 50 mM acetic acid.[1][4][5] Gently pipette the solution down the sides of the vial to dissolve the protein, avoiding vigorous shaking or vortexing.[2][6] Allow a few minutes for the protein to completely dissolve. The final concentration for the stock solution is typically recommended to be between 50 µg/mL and 100 µg/mL.[5][7]
Q2: What are the recommended storage conditions for reconstituted NT-4?
A2: The stability of reconstituted NT-4 is dependent on the storage conditions. For short-term storage (2-7 days), the solution should be kept at 4°C.[7] For long-term storage, it is advisable to add a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) to prevent protein loss due to adsorption to the vial surface and to enhance stability.[1][6][7][8] The solution should then be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][4][6][7][8] Some suppliers also suggest adding 5-50% glycerol (B35011) for long-term storage at -20°C or -80°C.[3]
Q3: How stable is lyophilized NT-4 at room temperature?
A3: Lyophilized recombinant NT-4 is stable for several weeks at room temperature.[7] However, for long-term storage, it should be stored desiccated below -18°C.[7]
Q4: What is the primary signaling pathway for NT-4?
A4: Neurotrophin-4 primarily signals through the Tropomyosin receptor kinase B (TrkB).[2][4][9][10][11] Binding of NT-4 to TrkB induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades.[10][12] These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLC pathway, which are crucial for neuronal survival, differentiation, and growth.[13][14] NT-4 can also interact with the p75 neurotrophin receptor (p75NTR), which can modulate TrkB signaling.[9][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity | Improper reconstitution or storage leading to protein degradation. | Review the reconstitution and storage protocols. Ensure the use of a recommended sterile solvent and the addition of a carrier protein for long-term storage. Avoid repeated freeze-thaw cycles. |
| Incorrect protein concentration in the assay. | Verify the protein concentration of your stock solution. It is advisable to measure the concentration after reconstitution. | |
| Issues with the bioassay system. | Ensure the cells used for the bioassay are healthy and responsive. Include positive and negative controls in your experimental setup. The bioactivity of NT-4 can be assessed by its ability to induce proliferation in rat C6 cells or a neuroblastoma cell line stably expressing TrkB.[4][11] | |
| Precipitation of protein upon reconstitution | High concentration of the stock solution. | Reconstitute at the recommended concentration (e.g., 100 µg/mL). If a higher concentration is needed, consult the manufacturer's guidelines. |
| Improper solvent. | Use the reconstitution solvent recommended by the supplier. Some formulations may require specific pH or buffer conditions. | |
| Inconsistent experimental results | Variability in NT-4 activity between aliquots. | Ensure proper mixing of the stock solution before aliquoting. Minimize the number of freeze-thaw cycles for each aliquot to one. |
| Degradation of NT-4 in the experimental medium. | The stability of NT-4 in culture medium can vary. Prepare fresh dilutions for each experiment and minimize the time the protein is kept at 37°C before being added to the cells. |
Stability of Recombinant Neurotrophin-4
| Form | Storage Temperature | Duration of Stability | Notes |
| Lyophilized | Room Temperature | Up to 3 weeks[7] | Should be stored desiccated. |
| Lyophilized | -18°C to -20°C | 12 months[2][4][7] | Recommended for long-term storage of the lyophilized product. |
| Reconstituted | 4°C | 2-7 days to 1 month[4][6][7][8] | For short-term use. |
| Reconstituted | -20°C to -80°C | 3 to 12 months[1][4][5][6][8] | For long-term storage, the addition of a carrier protein (0.1% BSA or HSA) is recommended. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized NT-4
-
Preparation: Before opening, centrifuge the vial of lyophilized NT-4 at a low speed for a few seconds to ensure that the entire protein pellet is at the bottom of the vial.[1][2][3]
-
Reconstitution: Under sterile conditions, add the recommended volume of sterile reconstitution solvent (e.g., sterile water, PBS) to the vial to achieve the desired stock concentration (typically 100 µg/mL).[4][7]
-
Dissolving: Gently pipette the solution up and down the sides of the vial to ensure the protein is fully dissolved.[2][6] Do not vortex or shake vigorously.[2][6] Allow the vial to sit for a few minutes to ensure complete reconstitution.[2][6]
-
Storage: For immediate use, the reconstituted solution can be stored at 4°C for up to one week. For long-term storage, add a carrier protein (e.g., 0.1% BSA), aliquot into single-use vials, and store at -20°C or -80°C.[1][6][7][8]
Protocol for Assessing NT-4 Bioactivity using a Cell Proliferation Assay
This protocol is a general guideline. Specific cell lines and assay kits may require optimization. A common method to determine the biological activity of NT-4 is to measure its ability to induce the proliferation of a neuroblastoma cell line that stably expresses TrkB.[6][8][11]
-
Cell Seeding: Plate a TrkB-expressing neuroblastoma cell line (e.g., BR6) in a 96-well plate at a density of 5,000-10,000 cells per well in serum-free or low-serum medium. Incubate for 24 hours.
-
NT-4 Treatment: Prepare serial dilutions of reconstituted NT-4 in the appropriate cell culture medium. Add the different concentrations of NT-4 to the wells. Include a negative control (medium only) and a positive control if available.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: Measure cell proliferation using a colorimetric assay such as MTT, XTT, or WST-1, or a fluorescence-based assay according to the manufacturer's instructions.
-
Data Analysis: Plot the absorbance or fluorescence values against the concentration of NT-4. Determine the ED50, which is the concentration of NT-4 that induces 50% of the maximum proliferation response. The ED50 for NT-4 in this type of assay is typically in the range of 5-20 ng/mL.[6][8][11]
Visualizations
Caption: NT-4 Signaling Pathway
Caption: Experimental Workflow
References
- 1. genscript.com [genscript.com]
- 2. Recombinant Human NT-4 [fujifilmbiosciences.fujifilm.com]
- 3. cusabio.com [cusabio.com]
- 4. cellgs.com [cellgs.com]
- 5. rndsystems.com [rndsystems.com]
- 6. cellsciences.com [cellsciences.com]
- 7. immunotools.de [immunotools.de]
- 8. cellsciences.com [cellsciences.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Reactome | NTF4 activates NTRK2 (TRKB) signaling [reactome.org]
- 13. cusabio.com [cusabio.com]
- 14. KEGG_NEUROTROPHIN_SIGNALING_PATHWAY [gsea-msigdb.org]
Technical Support Center: Minimizing Variability in Neurotrophin-4 (NT-4) Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Neurotrophin-4 (NT-4) bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in NT-4 bioactivity assays?
Variability in NT-4 bioactivity assays can arise from multiple factors, broadly categorized as issues related to reagents, cell culture, and assay protocol execution. Specific sources include:
-
Reagent Quality and Handling: Inconsistent quality of recombinant NT-4, antibodies, and other reagents is a major contributor to variability.[1] Improper storage and handling of these sensitive reagents can lead to degradation and loss of activity.[2]
-
Cell Culture Conditions: The health, passage number, and density of the cells used in the assay are critical.[3][4] High passage numbers can alter cellular characteristics, including morphology and response to stimuli.[4]
-
Assay Protocol Execution: Inconsistent pipetting, incubation times, and washing steps can introduce significant errors.[5][6]
-
Sample Preparation: For assays measuring endogenous NT-4, the extraction method can significantly impact the results, with pH being a critical factor.[1]
Q2: How does the choice of cell line impact the variability of an NT-4 bioactivity assay?
The choice of cell line is crucial as it determines the biological relevance and reproducibility of the assay. An ideal cell line should consistently express the TrkB receptor, the primary receptor for NT-4.[7] The responsiveness of the cell line to NT-4, in terms of a measurable biological outcome like neurite outgrowth or survival, should be robust and reproducible.[1][7] It is important to use cells at a low passage number, as high passage numbers can lead to reduced responsiveness to neurotrophic compounds.[3][4][8][9][10][11]
Q3: What are acceptable levels of intra- and inter-assay variability?
For immunoassays like ELISA, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are generally considered acceptable.[12][13] For cell-based bioassays, these values may be slightly higher due to the inherent biological variability. It is crucial to establish these parameters for your specific assay during validation.
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of residual reagents between steps.[6][14] |
| Non-specific Antibody Binding | Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[14] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that the TMB substrate solution is colorless before use.[6] |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary.[14] |
Issue 2: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Inactive NT-4 or Antibodies | Verify the biological activity of the recombinant NT-4. Ensure antibodies have been stored correctly at the recommended temperature and have not undergone multiple freeze-thaw cycles. |
| Incorrect Reagent Concentrations | Optimize the concentrations of NT-4, primary, and secondary antibodies through titration experiments.[15] |
| Suboptimal Incubation Times or Temperatures | Review the protocol for recommended incubation times and temperatures. Ensure consistent temperature across the assay plate. |
| Cell Health Issues | Confirm that cells are healthy, viable, and within the optimal passage number range.[3] |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature before starting the assay, unless otherwise specified.[5] |
Issue 3: High Well-to-Well Variability (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques. When possible, use a multichannel pipette and prepare a master mix for reagent addition.[16] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell distribution. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media or PBS. |
| Incomplete Mixing of Reagents | Gently mix the plate after adding reagents to ensure a uniform distribution in each well.[5] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of commercially available NT-4 ELISA kits. This data can be used as a benchmark for in-house assay performance.
Table 1: Human NT-4 ELISA Kit Performance
| Parameter | Kit 1 | Kit 2 | Kit 3 |
| Detection Range | 2 - 1,000 pg/mL[17][18] | 62.5 - 2000 pg/mL[19] | 93.75 - 6000 pg/ml |
| Sensitivity | 2 pg/mL[17][18] | 10 pg/mL[19] | 56.25 pg/ml |
| Intra-Assay CV (%) | < 10%[17][18] | < 15%[19] | < 10% |
| Inter-Assay CV (%) | < 12%[17][18] | Not Specified | < 12% |
| Sample Type | Serum, Plasma, Cell Culture Media[17][18] | Serum, Plasma, Tissue Homogenates[19] | Serum, Plasma, Cell Culture Supernatant |
Table 2: Mouse NT-4 ELISA Kit Performance
| Parameter | Kit 4 | Kit 5 |
| Detection Range | 15.63 - 1000 pg/mL[8] | 0.32 - 20 ng/mL |
| Sensitivity | 5.5 pg/mL[8] | Not Specified |
| Intra-Assay CV (%) | < 10%[8] | < 10% |
| Inter-Assay CV (%) | < 12%[8] | < 12% |
| Sample Type | Serum, Plasma, Tissue Homogenates[8] | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates |
Experimental Protocols
Protocol 1: NT-4 Induced Neurite Outgrowth Assay
This protocol describes a cell-based bioassay to quantify the ability of NT-4 to promote neurite outgrowth in a responsive neuronal cell line (e.g., PC12 or iPSC-derived neurons).
Materials:
-
Neuronal cell line (e.g., PC12)
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum)
-
Differentiation medium (e.g., RPMI-1640 with 1% horse serum)
-
Recombinant NT-4
-
Poly-L-lysine or collagen-coated 96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., crystal violet or immunocytochemistry for neuronal markers)
-
Microscope with imaging software
Procedure:
-
Cell Seeding:
-
Culture the neuronal cells to 70-80% confluency.
-
Detach the cells and resuspend them in fresh complete culture medium.
-
Seed the cells onto the coated 96-well plates at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Treatment:
-
After 24 hours, aspirate the complete medium and wash the cells once with PBS.
-
Add the differentiation medium containing various concentrations of NT-4. Include a negative control (vehicle only) and a positive control (a known inducer of neurite outgrowth).[3]
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[19]
-
-
Fixation and Staining:
-
Imaging and Analysis:
-
Acquire images of the cells using a microscope.
-
Quantify neurite outgrowth. A common metric is to consider a cell differentiated if it has at least one neurite that is longer than the cell body diameter. The length of the longest neurite per cell can also be measured.[3]
-
Visualizations
Caption: NT-4 signaling through the TrkB receptor.
Caption: Experimental workflow for an NT-4 neurite outgrowth bioassay.
Caption: Logical workflow for troubleshooting assay variability.
References
- 1. cellgs.com [cellgs.com]
- 2. sartorius.com [sartorius.com]
- 3. Neurite Outgrowth Assays [sigmaaldrich.com]
- 4. atcc.org [atcc.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. novateinbio.com [novateinbio.com]
- 7. stemcell.com [stemcell.com]
- 8. Passage number affects differentiation of sensory neurons from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 10. korambiotech.com [korambiotech.com]
- 11. Effect of Passage Number on Human Induced Pluripotent Stem Cell Derived Neurons Culture Contaminants with Non-Neuronal Cell Types | Proceedings of IMPRS [journals.indianapolis.iu.edu]
- 12. google.com [google.com]
- 13. Brain-Derived Neurotrophic Factor (BDNF): Novel Insights into Regulation and Genetic Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. goldbio.com [goldbio.com]
- 17. innoprot.com [innoprot.com]
- 18. Human NT-4/NTF4 ELISA Kit (EHNTF4) - Invitrogen [thermofisher.com]
- 19. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
selection of appropriate controls for neurotrophin 4 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and implementing appropriate controls for experiments involving Neurotrophin 4 (NT-4). Adhering to a robust control strategy is critical for ensuring the validity, specificity, and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the absolute essential controls for any NT-4 experiment?
A: Every NT-4 experiment, whether in vitro or in vivo, must include fundamental positive and negative controls.
-
Positive Control: A sample or condition known to produce the expected effect. This validates that your experimental system (e.g., cells, reagents, equipment) is working correctly. For instance, if you are measuring TrkB phosphorylation, a known potent TrkB agonist like Brain-Derived Neurotrophic Factor (BDNF) or NT-4 itself (in a previously validated concentration) can serve as a positive control.[1][2]
-
Negative Control (Vehicle): A sample that receives the same treatment vehicle (e.g., PBS, DMEM) as the experimental group but without NT-4. This is crucial to ensure that the observed effects are due to NT-4 and not the solvent or delivery medium.
-
Untreated/Sham Control: This group undergoes all experimental manipulations (e.g., media changes, injection procedures) except for the addition of the test substance or vehicle. This establishes the baseline response of your system.[3]
Q2: NT-4 and BDNF both activate the TrkB receptor. How can I design controls to ensure the observed effects are specific to NT-4?
A: This is a critical consideration. Since NT-4 and BDNF share the TrkB receptor, several controls are needed to parse out NT-4-specific actions.[1][4]
-
Direct Comparison: Run parallel experiments with equimolar concentrations of NT-4 and BDNF. While both activate TrkB, they can induce differential receptor trafficking, ubiquitination, and degradation, leading to varied downstream signaling durations.[1]
-
Pharmacological Inhibition: Use a specific TrkB kinase inhibitor. Pre-treating your cells or system with a TrkB inhibitor before adding NT-4 should abolish the signal you are measuring (e.g., phosphorylation of a downstream target). This confirms the effect is mediated through TrkB kinase activity.[3]
-
Genetic Knockout/Knockdown: The most definitive control is to use cells or animal models where the TrkB receptor (Ntrk2) or NT-4 itself has been knocked out or its expression is silenced (e.g., with siRNA or shRNA).[5][6] If the experimental effect disappears in these models, it strongly demonstrates specificity.
Q3: What are the best practices for negative controls in cell-based (in vitro) NT-4 assays?
A: For cell-based assays, a multi-layered negative control strategy is recommended.
-
Vehicle Control: As mentioned, the buffer/media used to dissolve the recombinant NT-4.
-
Unstimulated Cells: Cells that are not treated with NT-4 or vehicle to provide a baseline for the measured endpoint.
-
Irrelevant Protein Control: Treat cells with an unrelated protein (e.g., Bovine Serum Albumin, BSA) at the same molar concentration as NT-4. This helps control for non-specific effects resulting from adding a protein to the culture medium.
-
Receptor-Null Cells: If available, use a cell line that does not express the TrkB receptor as a negative control. These cells should not respond to NT-4 treatment.
Q4: My negative controls show a positive result. What are the common causes and troubleshooting steps?
A: Unexpected results in negative controls indicate a potential issue with the experimental setup.
-
Contamination: Reagents, media, or the NT-4 stock itself could be contaminated. Ensure aseptic technique and test individual reagents.
-
Non-Specific Antibody Binding (for Westerns/IHC/ELISA): Your primary or secondary antibody may be binding non-specifically. Include an isotype control—an antibody of the same class and from the same host species that is not directed against your target—to check for this.[7]
-
Vehicle Effects: The vehicle itself might be inducing a biological response. Test different, more inert vehicles if possible.
-
Endogenous Production: The cells themselves might be producing NT-4 or other TrkB ligands, leading to a high baseline signal. Check the literature for your specific cell type and consider using serum-free media to reduce confounding growth factors.
Experimental Design & Data Interpretation
Proper controls are the foundation for interpreting your data correctly. The table below outlines how to interpret outcomes based on the performance of your controls.
| Positive Control | Negative Control | Treatment Group | Interpretation |
| + | - | + | Valid Positive Result: The treatment had the expected effect. The experimental procedure is working correctly.[7] |
| + | - | - | Valid Negative Result: The treatment had no effect under these conditions. The procedure is working correctly.[7] |
| - | + | - | Invalid Result (False Negative): The experimental protocol or a key reagent has failed. The system is not capable of producing a positive result. Optimize the protocol.[7] |
| + | + | + | Invalid Result (False Positive): The positive result may be due to a confounding variable or non-specific signal, as indicated by the positive negative control. Re-evaluate controls and protocol.[7] |
Key Signaling Pathways & Control Points
Neurotrophins like NT-4 exert their effects by binding to two main types of receptors: the Trk family of receptor tyrosine kinases (specifically TrkB for NT-4) and the p75 neurotrophin receptor (p75NTR).[8][9] Activation of these receptors triggers several downstream signaling cascades. Understanding this pathway is key to selecting appropriate controls and downstream readouts.
Troubleshooting Guide: Experimental Workflows
A logical workflow incorporating controls at every stage is essential. Below is a generalized workflow for a cell-based NT-4 experiment and a diagram illustrating the logic of control selection.
Generalized Protocol: Western Blot for TrkB Activation
-
Cell Culture: Plate cells (e.g., PC12, primary neurons) at an appropriate density and allow them to adhere. If applicable, starve cells in low-serum media to reduce baseline receptor activation.
-
Preparation of Controls & Treatments:
-
Negative Control (Vehicle): Prepare a solution of the vehicle (e.g., sterile PBS) that will be used to dilute the NT-4.
-
Positive Control: Prepare a solution of a known TrkB agonist (e.g., BDNF at 50 ng/mL) or a high concentration of NT-4.
-
Specificity Control (Inhibitor): For a subset of wells, pre-incubate with a specific TrkB inhibitor for 1-2 hours before stimulation.
-
NT-4 Treatment: Prepare the desired concentrations of NT-4.
-
-
Treatment Application: Remove old media and apply the prepared control and treatment solutions to the respective wells. Incubate for the desired time (e.g., 15-30 minutes for phosphorylation studies).
-
Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in each lysate using a standard assay (e.g., BCA or Bradford).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel. Include a molecular weight marker.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the phosphorylated form of your target (e.g., p-TrkB, p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) or the total (non-phosphorylated) form of the protein of interest to ensure equal protein loading.[7]
-
References
- 1. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and Negative Controls | Rockland [rockland.com]
- 3. Neurotrophin NT-4/5 Promotes Structural Changes in Neurons of the Developing Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding neurotrophin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human NT-4/NTF4 ELISA Kit (EHNTF4) - Invitrogen [thermofisher.com]
- 6. Neurotrophin-4 regulates the survival of gustatory neurons earlier in development using a different mechanism than brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: ko04722 [kegg.jp]
Technical Support Center: Neurotrophin 4 (NT-4) Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neurotrophin 4 (NT-4) immunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during NT-4 immunoassays, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing high background in my NT-4 ELISA?
High background can obscure true signals and lead to inaccurate quantification. Several factors can contribute to this issue.
-
Insufficient Washing: Inadequate washing between steps can leave residual unbound antibodies or reagents, resulting in a false positive signal.[1]
-
Antibody Concentration: The concentration of primary or secondary antibodies may be too high, leading to non-specific binding.
-
Solution: Optimize antibody concentrations by performing a titration experiment to find the optimal balance between signal and background.[3]
-
-
Blocking Inefficiency: Incomplete blocking of non-specific binding sites on the microplate wells can cause antibodies to bind randomly.
-
Solution: Increase the blocking incubation time. Consider using a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[1]
-
-
Substrate Issues: The substrate may be contaminated or the reaction may have been allowed to proceed for too long.
-
Sample Matrix Effects: Components in complex biological samples (e.g., serum, plasma) can interfere with the assay.
-
Solution: Dilute your samples to minimize matrix effects. If interference is still suspected, consider a sample pre-treatment step.
-
Q2: My NT-4 immunoassay results are unexpectedly high. What could be causing false positives?
False positives are a significant concern in immunoassays and can arise from several sources.
-
Cross-Reactivity with Other Neurotrophins: Due to sequence homology, antibodies raised against NT-4 may show some cross-reactivity with other neurotrophins like BDNF or NT-3. However, many commercially available kits are tested for and report minimal cross-reactivity.[4][5][6][7]
-
Heterophilic Antibody Interference: Human samples may contain heterophilic antibodies (e.g., human anti-mouse antibodies, HAMA) that can cross-link the capture and detection antibodies, leading to a false-positive signal in the absence of the analyte.[9][10][11]
-
Interference from Pro-neurotrophins: NT-4 is synthesized as a precursor protein (pro-NT-4). Since the mature NT-4 is a part of the pro-NT-4 protein, antibodies raised against NT-4 may also recognize pro-NT-4, leading to an overestimation of the mature NT-4 concentration.[14][15]
-
Solution: This is a complex issue. Confirming results with a secondary method that can differentiate between the mature and pro-forms, such as Western blotting, is recommended.[14] Research-grade ELISAs specific for the mature form should be used where possible.
-
-
Tissue Extraction Method: The pH of the tissue extraction buffer can influence the generation of false-positive results.
-
Solution: It has been shown that tissue extraction at a neutral pH produces fewer false-positive results for NT-4 compared to extraction at high or low pH.[16]
-
Q3: My NT-4 ELISA is showing no or a very weak signal. What are the possible reasons?
A lack of signal can be equally frustrating. Here are some potential causes:
-
Incorrect Assay Procedure: Errors in the protocol, such as incorrect reagent volumes, incubation times, or temperatures, can lead to a weak or absent signal.[17]
-
Solution: Carefully review the entire ELISA protocol to ensure all steps were performed correctly.
-
-
Reagent Issues: One or more of the reagents may have expired, been stored improperly, or been inactivated.
-
Solution: Check the expiration dates of all kit components. Ensure all reagents have been stored at the recommended temperatures and avoid repeated freeze-thaw cycles.
-
-
Low NT-4 Concentration in Sample: The concentration of NT-4 in your sample may be below the detection limit of the assay.
-
Solution: If possible, concentrate your sample. Alternatively, use a more sensitive ELISA kit if available.
-
-
Antibody Problems: The capture or detection antibody may be inactive or not binding to the target protein.
-
Solution: If using a commercial kit, contact the manufacturer's technical support. If developing your own assay, try a different antibody pair.
-
Quantitative Data for NT-4 ELISA Kits
The following table summarizes typical performance characteristics of commercially available NT-4 ELISA kits. Note that these values are examples and may vary between manufacturers and specific kit lots. Always refer to the datasheet provided with your kit for precise information.
| Parameter | Mouse NT-4 ELISA Kit | Rat NT-4 ELISA Kit | Human NT-4 ELISA Kit | Multi-Neurotrophin Screening Kit |
| Detection Range | 15.63 - 1000 pg/mL[18] | 1.5 - 100 pg/mL[16] | 400 - 6400 ng/L[19] | 15.6 - 1,000 pg/mL[5][7] |
| Sensitivity (LOD) | 8.2 pg/mL[18] | 0.5 pg/mL[16] | 25.13 ng/L[19] | ~30 pg/mL[5][7] |
| Intra-Assay Precision (CV%) | < 8%[18] | < 8%[16] | 4.5%[19] | Not specified |
| Inter-Assay Precision (CV%) | < 10%[18] | < 10%[16] | < 10%[19] | Not specified |
| Cross-Reactivity | No significant cross-reactivity with analogues observed. | No obvious cross-reaction with other analogues.[6] | No cross-reactivity with a panel of other cytokines.[4] | No cross-reactivity with NGF, BDNF, or NT-3 at 25 ng/mL.[5][7] |
Experimental Protocols
1. Immunoprecipitation (IP) of NT-4
This protocol is a general guideline for the immunoprecipitation of NT-4 from cell lysates. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cell lysate
-
Anti-NT-4 antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease inhibitors)[20]
-
Wash Buffer (e.g., ice-cold lysis buffer or PBS)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic rack (for magnetic beads)
Procedure:
-
Lysate Preparation: Prepare cell lysates according to standard protocols. Determine the protein concentration of the lysate.
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to 500 µg - 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-NT-4 antibody (typically 1-5 µg) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-4 hours at 4°C.[21]
-
-
Washing:
-
Pellet the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold wash buffer.[20] Between each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to dissociate the immunocomplexes from the beads.[20]
-
Pellet the beads and collect the supernatant, which contains the immunoprecipitated NT-4.
-
-
Analysis: The eluted sample is now ready for analysis by Western blotting.
2. Western Blotting for NT-4
This protocol provides a general procedure for detecting NT-4 by Western blotting following immunoprecipitation or in total cell lysates.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Transfer Buffer (e.g., 25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (anti-NT-4)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load your samples (immunoprecipitated NT-4 or total cell lysate) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the anti-NT-4 primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system. NT-4 is expected to appear as a band at approximately 14-20 kDa (mature form).
-
Visualizations
Caption: NT-4 Signaling Pathway.
Caption: ELISA Troubleshooting Workflow.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. raybiotech.com [raybiotech.com]
- 5. biosensis.com [biosensis.com]
- 6. Human NT-4(Neurotrophin-4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. biosensis.com [biosensis.com]
- 8. Mature BDNF ELISA Kit Wako, High Sensitive・290-85801[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. Heterophile Antibody Interference in a Multiplexed Fluorescent Microsphere Immunoassay for Quantitation of Cytokines in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. degruyterbrill.com [degruyterbrill.com]
- 12. Misleading FT4 measurement: Assay-dependent antibody interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interfering heterophile antibodies as the cause of persistently falsely elevated high-sensitivity troponin I on Alinity i: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NGF and proNGF Reciprocal Interference in Immunoassays: Open Questions, Criticalities, and Ways Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | NGF and proNGF Reciprocal Interference in Immunoassays: Open Questions, Criticalities, and Ways Forward [frontiersin.org]
- 16. sinogeneclon.com [sinogeneclon.com]
- 17. mabtech.com [mabtech.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Human NT-4 ELISA Kit (A312846) [antibodies.com]
- 20. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
optimizing buffer conditions for neurotrophin 4 and TrkB binding studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Neurotrophin 4 (NT-4) and TrkB binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NT-4 and TrkB binding?
A1: The optimal pH for NT-4 and TrkB interaction is generally within the physiological range, typically around pH 7.4. However, it's important to note that the binding affinity can be influenced by pH. For instance, studies have shown that NT-4's interaction with TrkB can be pH-sensitive, which may play a role in receptor trafficking and signaling within the cell where pH varies in different compartments like endosomes.[1] When developing a new assay, it is recommended to perform a pH scouting experiment (e.g., from pH 6.0 to 8.0) to determine the optimal pH for your specific experimental setup.
Q2: What is the role of salt (e.g., NaCl) in the binding buffer?
A2: Salt, such as sodium chloride (NaCl), is a critical component of the binding buffer as it helps to maintain the ionic strength of the solution. This is important for mimicking physiological conditions and for minimizing non-specific electrostatic interactions between proteins. A common concentration of NaCl in binding buffers is 150 mM. However, the optimal salt concentration can vary depending on the specific assay and the properties of the proteins involved. It's advisable to test a range of salt concentrations (e.g., 50-250 mM) to find the condition that provides the best signal-to-noise ratio.
Q3: Why is a non-ionic detergent like Tween-20 included in the buffer?
A3: A non-ionic detergent such as Tween-20 is frequently added to binding and wash buffers to reduce non-specific binding of proteins to surfaces, such as the wells of an ELISA plate or a sensor chip in Surface Plasmon Resonance (SPR).[2] It achieves this by blocking hydrophobic sites that might otherwise interact non-specifically with the proteins of interest. This leads to a reduction in background signal and an improvement in the overall sensitivity and specificity of the assay.[2] A typical concentration for Tween-20 in wash buffers is between 0.05% and 0.1%.[2]
Q4: What is the purpose of a blocking agent like Bovine Serum Albumin (BSA)?
A4: A blocking agent like Bovine Serum Albumin (BSA) is used to prevent non-specific binding of the analyte to the reaction surface.[3][4] By pre-incubating the surface with a solution of a non-reactive protein like BSA, you can saturate the non-specific binding sites. This ensures that the subsequent binding of your protein of interest (e.g., NT-4 or TrkB) is specific to its binding partner. Typical concentrations for BSA in blocking buffers range from 1% to 5%.[3][5]
Q5: Should I include a reducing agent in my binding buffer?
A5: The inclusion of a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol, depends on the specific requirements of your proteins. These agents are used to prevent the formation of intermolecular disulfide bonds, which can lead to aggregation. However, if intramolecular disulfide bonds are essential for the native conformation and binding activity of NT-4 or TrkB, the use of strong reducing agents should be avoided or used at very low concentrations. It is crucial to check the literature for your specific protein constructs to determine if their activity is dependent on disulfide bonds.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | 1. Inadequate blocking. | - Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk).[3] - Increase the blocking incubation time. - Use a different blocking agent. |
| 2. Non-specific antibody binding. | - Use serum from the same species as the secondary antibody for blocking.[5][6] - Titrate the primary and secondary antibodies to find the optimal concentration. | |
| 3. Insufficient washing. | - Increase the number of wash steps. - Increase the volume of wash buffer. - Add or increase the concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20) in the wash buffer.[2] | |
| Low or No Signal | 1. Inactive protein. | - Ensure proper protein folding and storage conditions. Consider adding a stabilizer like glycerol (B35011) to your storage buffer.[7][8] - Verify protein activity through a functional assay. |
| 2. Suboptimal buffer conditions. | - Perform a buffer optimization screen, varying pH (e.g., 6.5-8.0) and salt concentration (e.g., 50-250 mM NaCl). | |
| 3. Incorrect protein concentration. | - Accurately determine the protein concentration using a reliable method (e.g., BCA assay). | |
| Poor Reproducibility | 1. Inconsistent buffer preparation. | - Prepare fresh buffers for each experiment and ensure accurate measurements of all components. |
| 2. Variability in protein activity. | - Use a single, well-characterized batch of NT-4 and TrkB for a set of experiments. | |
| 3. Temperature fluctuations. | - Perform all incubation steps at a consistent and controlled temperature. |
Data Presentation: Buffer Component Comparison
The following table summarizes common components and their typical concentration ranges for different NT-4/TrkB binding assays.
| Buffer Component | ELISA | Surface Plasmon Resonance (SPR) | Co-Immunoprecipitation (Co-IP) | Purpose |
| Buffering Agent | 50 mM Tris-HCl or PBS | 10 mM HEPES | 50 mM Tris-HCl | Maintain a stable pH. |
| pH | 7.4 | 7.4 | 7.4 | Optimal protein structure and interaction. |
| Salt (NaCl) | 150 mM | 150 mM | 150-300 mM | Maintain ionic strength, reduce non-specific electrostatic interactions.[9] |
| Detergent (Tween-20) | 0.05% - 0.1% (in wash buffer) | 0.005% - 0.05% | 0.5% - 1.0% (e.g., Triton X-100 or NP-40 in lysis buffer) | Reduce non-specific binding.[2][9] |
| Blocking Agent | 1% - 5% BSA or non-fat dry milk | 0.1% BSA | 1% BSA (in pre-clearing step) | Prevent non-specific binding to surfaces.[3][5] |
| Stabilizer (Glycerol) | Not commonly used | Can be included (e.g., 5-10%) | 10% (in lysis buffer) | Stabilize protein structure and prevent aggregation.[7][8] |
| Chelating Agent (EDTA) | Not commonly used | 3.4 mM (in some running buffers) | 1 mM (in lysis buffer) | Inhibit metalloproteases. |
| Protease Inhibitors | Not applicable | Not applicable | Cocktail added fresh to lysis buffer | Prevent protein degradation.[10] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for a sandwich ELISA to quantify the binding of NT-4 to TrkB.
-
Coating:
-
Dilute recombinant TrkB receptor to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the TrkB solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.[5]
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the wash step as described in step 2.
-
-
Sample Incubation:
-
Prepare serial dilutions of NT-4 in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Add 100 µL of the NT-4 dilutions to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the wash step as described in step 2.
-
-
Detection Antibody Incubation:
-
Add 100 µL of a biotinylated anti-NT-4 detection antibody, diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the wash step as described in step 2.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in assay buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Repeat the wash step as described in step 2.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for analyzing NT-4 and TrkB interaction using SPR.
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize one of the binding partners (ligand, e.g., TrkB) to the sensor surface via amine coupling. The ligand should be diluted in an immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to a concentration of 10-50 µg/mL.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (e.g., NT-4) in running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the analyte dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
A blank injection of running buffer should be used for double referencing.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface by injecting a solution that disrupts the ligand-analylate interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine (B1666218) or high salt solution).
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Co-Immunoprecipitation (Co-IP)
This protocol describes the co-immunoprecipitation of endogenous or overexpressed NT-4 and TrkB from cell lysates.
-
Cell Lysis:
-
Wash cells expressing the proteins of interest with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for one of the binding partners (e.g., anti-TrkB) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20).
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the other binding partner (e.g., anti-NT-4).
-
Visualizations
Caption: Simplified NT-4/TrkB signaling pathways.
Caption: Workflow for optimizing binding buffer conditions.
References
- 1. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 7. Investigation of Glycerol's Role in Protein Folding Mechanisms [eureka.patsnap.com]
- 8. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Researcher's Guide to the Immunoprecipitation of Neurotrophin 4: A Comparative Analysis of Commercial Antibodies
For researchers in neuroscience and drug development, the accurate detection and isolation of Neurotrophin 4 (NT-4) are critical for investigating its roles in neuronal survival, differentiation, and synaptic plasticity. Immunoprecipitation (IP) is a cornerstone technique for these studies, enabling the enrichment of NT-4 from complex biological samples. This guide provides a comparative overview of commercially available antibodies validated for NT-4 immunoprecipitation, supported by experimental data and detailed protocols to aid in antibody selection and experimental design.
Comparison of Commercially Available this compound Antibodies for Immunoprecipitation
Choosing the right antibody is paramount for successful immunoprecipitation. Below is a comparison of several commercially available NT-4 antibodies that have been cited for use in IP. The selection includes both monoclonal and polyclonal antibodies, offering a range of characteristics to suit different experimental needs.
| Antibody | Supplier | Catalog Number | Clonality | Host | Reported Applications | Immunogen |
| Anti-Neurotrophin 4 Polyclonal Antibody | Thermo Fisher Scientific (Proteintech) | 12297-1-AP | Polyclonal | Rabbit | WB, IHC, IF, IP[1] | Fusion protein corresponding to human this compound[1] |
| NT-4 Antibody (C-1) | Santa Cruz Biotechnology | sc-365444 | Monoclonal | Mouse | WB, IP, IF, IHC(P), ELISA[2][3] | Peptide mapping to an internal region of human NT-4[2] |
| NT-4 Antibody | Aviva Systems Biology | OAPA00018 | Monoclonal | Mouse | WB, IP[4] | Recombinant human NT-4[4] |
| Anti-NT-4/NT-5 Polyclonal Antibody | Thermo Fisher Scientific (Bioss) | BS-0158R | Polyclonal | Rabbit | WB, IHC(P), IHC(F), IF, ELISA | Synthetic peptide derived from human NT-4[5] |
Experimental Performance and Validation
A key application of NT-4 IP is to study its interaction with its high-affinity receptor, TrkB. Research has shown that both Brain-Derived Neurotrophic Factor (BDNF) and NT-4 bind to and activate TrkB receptors[6]. In a study investigating the differential effects of BDNF and NT-4 on TrkB receptor sorting, researchers successfully immunoprecipitated the TrkB receptor from cortical neuron lysates after stimulation with NT-4[6]. Although the specific anti-NT-4 antibody used was not mentioned, the study demonstrates a successful workflow for co-immunoprecipitation involving the NT-4/TrkB complex. The subsequent Western blot analysis revealed the phosphorylation and ubiquitination status of the immunoprecipitated TrkB, highlighting the utility of this approach in dissecting NT-4 signaling[6].
For optimal results, it is crucial for researchers to validate their chosen antibody in their specific experimental setup. This includes confirming the antibody's ability to recognize the native NT-4 protein and efficiently pull it down from the lysate.
Experimental Protocols
Below is a representative protocol for the immunoprecipitation of NT-4 from cell lysates, adapted from established methodologies[6][7][8][9][10][11].
Materials
-
Cell lysate containing NT-4
-
Anti-Neurotrophin 4 antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack (for magnetic beads)
Procedure
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add protein A/G beads to the lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary anti-NT-4 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but typically ranges from 1-10 µg per 1 mg of total protein. Incubate on a rotator for 2 hours to overnight at 4°C.
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate on a rotator for 1-2 hours at 4°C.
-
Washing: Pellet the beads (using a centrifuge or magnetic rack) and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
For Western Blotting: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Functional Assays: Use a gentle elution buffer, such as a low pH glycine (B1666218) buffer, and neutralize the eluate immediately.
-
-
Analysis: The eluted proteins can be analyzed by Western blotting, mass spectrometry, or other downstream applications.
Visualizing the Molecular Context
To better understand the biological context of NT-4 immunoprecipitation, the following diagrams illustrate the NT-4 signaling pathway and a typical experimental workflow.
Caption: this compound (NT-4) Signaling Pathway.
Caption: General workflow for this compound immunoprecipitation.
References
- 1. This compound Polyclonal Antibody (12297-1-AP) [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. citeab.com [citeab.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound Polyclonal Antibody (BS-0158R) [thermofisher.com]
- 6. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Procedure [sigmaaldrich.com]
- 8. usbio.net [usbio.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 11. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Neurotrophin 4 and BDNF: A Comparative Analysis of their Effects on Motor Neuron Survival In Vitro
For Researchers, Scientists, and Drug Development Professionals
Neurotrophin-4 (NT-4) and Brain-Derived Neurotrophic Factor (BDNF) are two closely related neurotrophic factors that play critical roles in the survival and function of neurons. Both ligands bind to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades essential for neuronal viability. This guide provides a comparative analysis of the in vitro effects of NT-4 and BDNF on motor neuron survival, supported by experimental data and detailed protocols.
At a Glance: NT-4 vs. BDNF in Motor Neuron Survival
While both NT-4 and BDNF are established as survival factors for motor neurons, their relative potency and efficacy can vary depending on the specific neuronal population and experimental conditions. Both neurotrophins activate the TrkB receptor, leading to the recruitment of intracellular signaling pathways crucial for promoting cell survival and inhibiting apoptosis.
Quantitative Data Summary
The following table summarizes quantitative data from various in vitro studies investigating the effects of NT-4 and BDNF on motor neuron survival and related functions. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data presented are compiled from different experimental contexts.
| Neurotrophin | Neuron Type | Species | Assay | Effective Concentration | Key Findings | Reference |
| NT-4 | Corticospinal Motor Neurons | Neonatal Rat | Survival Assay | Dose-dependent increase | NT-4 promoted survival, whereas BDNF showed no effect in this specific assay. | [1] |
| BDNF | Spinal Motor Neurons | Embryonic Rat | Choline Acetyltransferase (CAT) Activity | Not specified | Increased CAT activity, a marker for cholinergic neuron health. | [2] |
| NT-4/5 | Spinal Motor Neurons | Embryonic Rat | Choline Acetyltransferase (CAT) Activity | Not specified | Increased CAT activity. Co-treatment with BDNF showed no additive effect. | [2] |
| NT-4 | Geniculate Ganglion Neurons | Embryonic Rat | Neurite Outgrowth | Optimal at 0.25 ng/ml | NT-4 was found to be more potent than BDNF in promoting neurite outgrowth. | [3][4] |
| BDNF | Geniculate Ganglion Neurons | Embryonic Rat | Neurite Outgrowth | Optimal at 25 ng/ml | Less potent than NT-4 in promoting neurite outgrowth. | [3][4] |
| BDNF | Spinal Cord Slice Cultures | Not Specified | Neurite Outgrowth | 50 ng/mL | High doses of BDNF selectively enhanced motor neurite outgrowth. | [5] |
| NT-4/5 | Chick Embryo Motoneurons | Chick | Survival Assay | Saturating at 100 pg/ml | Promoted motor neuron survival in a dose-dependent manner. | |
| BDNF | Chick Embryo Motoneurons | Chick | Survival Assay | Saturating at 100 pg/ml | Promoted motor neuron survival in a dose-dependent manner. |
Signaling Pathways
Both NT-4 and BDNF exert their pro-survival effects on motor neurons primarily through the activation of the TrkB receptor tyrosine kinase.[6] Upon ligand binding, TrkB dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling cascades. The two major pathways implicated in neuronal survival are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.
While both neurotrophins activate these pathways, some evidence suggests that NT-4 may lead to more sustained TrkB signaling compared to BDNF.[7][8] This is attributed to differences in the intracellular trafficking and degradation of the ligand-receptor complex, with BDNF promoting a more rapid downregulation of TrkB from the cell surface.[7][8]
Experimental Protocols
The following is a generalized protocol for an in vitro motor neuron survival assay, compiled from several sources. Specific details may vary between laboratories and experimental systems.
Isolation and Purification of Embryonic Motor Neurons
This protocol describes the isolation of motor neurons from embryonic rodent spinal cords.
-
Materials:
-
Timed-pregnant rats or mice (e.g., E14-E15)
-
Leibovitz's L-15 medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
DNase I
-
Bovine Serum Albumin (BSA)
-
Density gradient medium (e.g., OptiPrep™ or a custom gradient)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine and Laminin coated culture plates/coverslips
-
-
Procedure:
-
Dissect spinal cords from embryos in ice-cold L-15 medium.
-
Remove meninges and dorsal root ganglia.
-
Digest the spinal cord tissue with trypsin-EDTA and DNase I.
-
Gently dissociate the tissue into a single-cell suspension.
-
Layer the cell suspension onto a density gradient and centrifuge to enrich for motor neurons.
-
Collect the motor neuron fraction.
-
Wash the cells and resuspend in culture medium.
-
Motor Neuron Culture and Survival Assay
-
Procedure:
-
Plate the purified motor neurons onto poly-D-lysine and laminin-coated plates at a desired density.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
After an initial plating period (e.g., 24 hours), replace the medium with fresh medium containing different concentrations of NT-4 or BDNF. A control group with no neurotrophic factor should be included.
-
Maintain the cultures for a defined period (e.g., 48-72 hours).
-
Assess motor neuron survival by counting the number of viable, phase-bright neurons with neurites. Immunostaining for motor neuron-specific markers (e.g., Islet-1/2, SMI-32) can be used for more specific identification and quantification.
-
References
- 1. Neurotrophin-4 (NT-4) and glial cell line-derived neurotrophic factor (GDNF) promote the survival of corticospinal motor neurons of neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurotrophins BDNF, NT-3 and NT-4/5, but not NGF, up-regulate the cholinergic phenotype of developing motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NT4 is More Potent than BDNF in Promoting, Attracting, and Suppressing Geniculate Ganglion Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotrophin-4 is more potent than brain-derived neurotrophic factor in promoting, attracting and suppressing geniculate ganglion neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Dependent Differential Effect of Neurotrophic Factors on In Vitro and In Vivo Regeneration of Motor and Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophic factors in the physiology of motor neurons and their role in the pathobiology and therapeutic approach to amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of BDNF and neurotrophin 4 (NT4) on endocytic sorting of TrkB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of Neurotrophin-4 and Neurotrophin-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways initiated by Neurotrophin-4 (NT-4) and Neurotrophin-3 (NT-3). Understanding the nuances of these pathways is critical for the development of targeted therapeutics for a range of neurological disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Receptor Binding and Specificity
Neurotrophins exert their effects by binding to two classes of receptors: the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases and the p75 neurotrophin receptor (p75NTR). The specificity of NT-4 and NT-3 is primarily determined by their preferential binding to different Trk receptors.
Neurotrophin-4 (NT-4) predominantly binds to and activates TrkB receptors.[1] Neurotrophin-3 (NT-3) , on the other hand, shows more promiscuity. Its highest affinity is for the TrkC receptor.[1] However, NT-3 can also bind to and activate TrkB and, to a lesser extent, TrkA receptors.[2][3] This cross-reactivity of NT-3 is a key distinction from NT-4.
| Ligand | Primary Receptor | Other Receptors | Binding Affinity (Kd) |
| Neurotrophin-4 (NT-4) | TrkB | p75NTR | Sub-nanomolar (specific Kd values vary across studies) |
| Neurotrophin-3 (NT-3) | TrkC | TrkB, TrkA, p75NTR | High affinity for TrkC: ~1.8 x 10⁻¹¹ M; Lower affinity for other sites: ~8 x 10⁻¹⁰ M |
Table 1: Receptor Binding Specificities and Affinities of NT-4 and NT-3.
Downstream Signaling Cascades
Upon binding to their respective Trk receptors, both NT-4 and NT-3 trigger the dimerization of the receptors and the autophosphorylation of tyrosine residues in their cytoplasmic domains. This initiates several key intracellular signaling pathways that regulate neuronal survival, differentiation, growth, and synaptic plasticity. The primary pathways activated by both neurotrophins include:
-
Ras-MAPK (Erk) Pathway: This pathway is crucial for neuronal differentiation and neurite outgrowth.
-
PI3K-Akt Pathway: This cascade is a major regulator of cell survival and apoptosis.
-
PLC-γ Pathway: Activation of this pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing neurotransmitter release and synaptic function.
While both neurotrophins activate these core pathways, the kinetics and magnitude of activation can differ, leading to distinct biological outcomes. For instance, studies on TrkB signaling have suggested that different ligands can lead to varied durations of downstream signals.
References
- 1. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 2. The trkB Tyrosine Protein Kinase Is a Receptor for Brain-Derived Neurotrophic Factor and Neurotrophin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trkB tyrosine protein kinase is a receptor for brain-derived neurotrophic factor and neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Neurons: A Comparative Analysis of Neurotrophin-4 and BDNF Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cellular responses to neurotrophic factors is paramount for developing targeted therapeutic strategies. This guide provides an objective comparison of the differential gene expression profiles in neurons treated with Neurotrophin-4 (NT-4) versus Brain-Derived Neurotrophic Factor (BDNF). While both neurotrophins primarily signal through the Tropomyosin receptor kinase B (TrkB), emerging evidence reveals distinct downstream effects on gene regulation.
This guide summarizes quantitative data from a key study, presents detailed experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in this area of research.
Signaling Pathways: A Tale of Two Ligands
Both BDNF and NT-4 are members of the neurotrophin family and bind to the TrkB receptor, initiating a cascade of intracellular signaling events crucial for neuronal survival, differentiation, and synaptic plasticity.[1] However, the cellular response to these two neurotrophins is not identical. This divergence is, in part, attributed to differences in the trafficking and degradation of the activated TrkB receptor.
Studies have shown that BDNF binding leads to a more rapid ubiquitination and subsequent degradation of the TrkB receptor compared to NT-4.[2][3] This results in a more sustained signaling activation in response to NT-4, potentially leading to long-term changes in gene expression that differ from those induced by the more transient signaling of BDNF.[2] The primary signaling pathways activated by both NT-4 and BDNF via TrkB include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which ultimately lead to the activation of transcription factors and subsequent changes in gene expression.
Comparative Analysis of Gene Expression
A study comparing the transcriptomic effects of BDNF and NT-4 on human neurons provides valuable quantitative insights into their differential activities.[4] In this study, human embryonic stem cell-derived neurons were treated with BDNF, NT-4, or a TrkB antibody agonist (ZEB85), and RNA sequencing was performed at different time points.
The data reveals both significant overlap and distinct sets of genes regulated by each neurotrophin. At 2 hours post-treatment, a substantial number of genes were commonly regulated by both BDNF and NT-4, indicating activation of shared downstream pathways. However, by 12 and 24 hours, the divergence in gene expression profiles became more pronounced, with NT-4 affecting a larger and partially distinct set of genes compared to BDNF.[4]
| Time Point | Treatment | Number of Differentially Expressed Genes (DEGs) | Number of DEGs Common to BDNF and NT-4 |
| 2 hours | BDNF | 1,406 | 1,044 |
| NT-4 | 1,403 | ||
| 12 hours | BDNF | 1,395 | 572 |
| NT-4 | 2,001 | ||
| 24 hours | BDNF | 947 | Not explicitly stated |
| NT-4 | 907 |
Table 1: Comparison of the number of differentially expressed genes in human neurons treated with BDNF and NT-4 at different time points. Data extracted from a study by Merkouris et al. (2018) as referenced in a related publication.[4][5]
The observed differences in the number and identity of regulated genes over time are consistent with the hypothesis that the more sustained signaling by NT-4 leads to a distinct temporal pattern of gene expression compared to the more transient signaling by BDNF.
Experimental Workflow
The process of conducting a differential gene expression analysis in neurotrophin-treated neurons involves several key steps, from cell culture to bioinformatics analysis. The following diagram illustrates a typical workflow.
References
- 1. Neuron-specific RNA-sequencing reveals different responses in peripheral neurons after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Regulation of the BDNF Gene in Cortical and Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 3. BDNF and NT4 play interchangeable roles in gustatory development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective activation and down‐regulation of Trk receptors by neurotrophins in human neurons co‐expressing TrkB and TrkC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurotrophin 4 and BDNF Efficacy in Preclinical Parkinson's Disease Models
This guide provides a detailed comparison of the therapeutic potential of Neurotrophin 4 (NT-4) and Brain-Derived Neurotrophic Factor (BDNF) in animal models of Parkinson's disease (PD). The content is intended for researchers, scientists, and professionals in drug development, offering an objective look at the performance of these two neurotrophic factors based on available experimental data.
Parkinson's disease is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta. Neurotrophic factors, a family of proteins crucial for the survival, development, and function of neurons, are a promising avenue for therapeutic intervention. Both BDNF and NT-4 have been investigated for their neuroprotective and neurorestorative properties in PD models.[1][2][3]
Signaling Pathways of NT-4 and BDNF
Both NT-4 and BDNF belong to the neurotrophin family and exert their effects by binding to specific cell surface receptors.[4][5] Their primary high-affinity receptor is the Tropomyosin receptor kinase B (TrkB).[6][7] Upon binding, the neurotrophin induces dimerization and autophosphorylation of the TrkB receptor, which in turn activates several key intracellular signaling cascades.[6][8][9]
These pathways include:
-
Ras-MAPK (Mitogen-Activated Protein Kinase) Pathway: Primarily involved in promoting neuronal differentiation and survival.[6][10]
-
PI3K (Phosphatidylinositol 3-kinase)/Akt Pathway: Crucial for promoting cell survival and growth by inhibiting apoptosis.[8][10]
-
PLCγ (Phospholipase C-gamma) Pathway: Leads to the mobilization of intracellular calcium and the activation of protein kinase C, influencing synaptic plasticity.[8][9]
Both neurotrophins can also bind to the low-affinity p75 neurotrophin receptor (p75NTR).[7][10] The signaling through p75NTR is more complex and can, depending on the cellular context and co-receptors, lead to either cell survival or apoptosis.[6][8] NT-4, in particular, may require binding to p75NTR for efficient signaling in some neuronal populations.[10]
Comparative Efficacy in Parkinson's Disease Animal Models
Studies in various animal models of Parkinson's disease, primarily neurotoxin-induced models like the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models, have demonstrated the potential of both BDNF and NT-4.[11][12] In these models, the neurotrophins are assessed for their ability to protect dopaminergic neurons from degeneration and to restore motor function.
In general, BDNF has been more extensively studied than NT-4 for Parkinson's disease.[1][2] Research shows that increasing BDNF levels in animal models can mitigate neuronal loss, improve motor function, and enhance dopaminergic neurotransmission.[1][2][13] However, direct delivery of the BDNF protein has been challenging due to its inability to cross the blood-brain barrier.[13]
Direct comparative studies are limited. However, one study using a rat model of PD found that while both neurotrophic factors offered some protection, Glial Cell Line-Derived Neurotrophic Factor (GDNF) was significantly more effective than BDNF at correcting behavioral deficits and protecting dopaminergic neurons.[11][14] While this is not a direct comparison with NT-4, it highlights that the efficacy of different neurotrophic factors can vary substantially.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating BDNF in animal models of PD. Data for NT-4 is less consistently reported in a comparable format.
Table 1: Behavioral Outcomes
| Treatment | Animal Model | Behavioral Test | Result (% Improvement vs. Lesioned Control) | Reference |
| AAV-BDNF | MPTP Mouse | Rotarod Test | ~45% increase in latency to fall | [12] |
| AAV-BDNF | MPTP Mouse | Pole Test | ~30% decrease in time to turn and descend | [12] |
| BDNF Infusion | 6-OHDA Rat | Apomorphine-induced rotations | Significant reduction in contralateral rotations | [15] |
Table 2: Histological and Neurochemical Outcomes
| Treatment | Animal Model | Parameter | Result (% Protection/Increase vs. Lesioned Control) | Reference |
| AAV-BDNF | MPTP Mouse | TH+ Neurons in Substantia Nigra | ~50% protection (more surviving neurons) | [12] |
| BDNF Infusion | 6-OHDA Rat | Striatal Dopamine (B1211576) Levels | Partial recovery of dopamine levels | [2][3] |
| AAV-BDNF | MPTP Mouse | Mitochondrial Complex I & II+III Activity | Significant restoration of enzyme activity | [12] |
Experimental Protocols
A standardized workflow is typically employed in preclinical studies to assess the efficacy of neurotrophic factors for Parkinson's disease. This involves creating an animal model, administering the therapeutic agent, evaluating behavioral outcomes, and finally, performing post-mortem tissue analysis.
Key Methodologies
-
Animal Models: The most common are neurotoxin-based models that replicate the dopaminergic cell loss seen in PD.[16][17]
-
6-OHDA Model: 6-hydroxydopamine is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their destruction. It does not cross the blood-brain barrier and must be injected directly into the brain (e.g., the striatum or medial forebrain bundle).[18] This typically creates a unilateral lesion model, allowing for the assessment of motor asymmetry.[18]
-
MPTP Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a proneurotoxin that, once metabolized, selectively destroys dopaminergic neurons. It can be administered systemically and is often used in mice and non-human primates.[17][18]
-
-
Drug Administration:
-
Direct Infusion: Involves the continuous delivery of the recombinant neurotrophin protein to a specific brain region via a cannula connected to an osmotic minipump.
-
Viral Vector Delivery: Adeno-associated viruses (AAV) or lentiviruses are engineered to carry the gene for BDNF or NT-4.[11] These vectors are injected into the brain, where they infect neurons and provide long-term, localized expression of the neurotrophin.[11][12]
-
-
Behavioral Analysis:
-
Drug-Induced Rotation Test: In unilaterally lesioned animals, dopaminergic agents like apomorphine (B128758) or amphetamine cause rotational behavior. A reduction in rotations following treatment indicates functional recovery.[15]
-
Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[12]
-
Cylinder Test: Measures forelimb asymmetry by observing the spontaneous use of each forelimb for postural support when the animal is placed in a cylinder.
-
Conclusion
Both NT-4 and BDNF show therapeutic promise in animal models of Parkinson's disease by activating pro-survival signaling pathways in dopaminergic neurons. The available evidence, while more extensive for BDNF, suggests that these neurotrophins can partially protect neurons from degeneration and improve motor deficits.[1][3] However, significant challenges, particularly related to delivery across the blood-brain barrier, have hindered their clinical translation.[13]
Comparative data remains sparse, and it is unclear if NT-4 offers any advantages over the more thoroughly investigated BDNF. Future research should focus on direct, side-by-side comparisons of these two molecules, potentially utilizing advanced delivery systems like gene therapy or engineered stem cells to overcome delivery hurdles.[13] Furthermore, studies have shown that other factors like GDNF may offer even more potent protection, suggesting that a broader exploration of different neurotrophic factors is warranted.[11][14]
References
- 1. BDNF as a Promising Therapeutic Agent in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BDNF as a Promising Therapeutic Agent in Parkinson’s Disease - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. KEGG_NEUROTROPHIN_SIGNALING_PATHWAY [gsea-msigdb.org]
- 5. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Comparison of the capability of GDNF, BDNF, or both, to protect nigrostriatal neurons in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain-derived neurotrophic factor attenuates cognitive impairment and motor deficits in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Comparison of the capability of GDNF, BDNF, or both, to protect nigrostriatal neurons in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of a New Neurotrophin 4 ELISA Kit Against Western Blot
For researchers, scientists, and professionals in drug development, the accurate quantification of Neurotrophin 4 (NT-4), a key protein in neuronal survival and differentiation, is paramount. While ELISA offers a high-throughput and sensitive method for quantification, its validation against a traditional, semi-quantitative method like Western blot is a critical step to ensure data reliability. This guide provides a comprehensive comparison of a new NT-4 ELISA kit and Western blot, complete with experimental protocols and performance data expectations.
Performance Characteristics of a Typical NT-4 ELISA Kit
The performance of a new NT-4 ELISA kit should be rigorously assessed. Key parameters include sensitivity, detection range, precision, and specificity. Below is a summary of expected performance characteristics for a commercially available NT-4 ELISA kit.
| Parameter | Typical Performance |
| Assay Type | Sandwich ELISA |
| Detection Range | 15.6 pg/mL - 1000 pg/mL |
| Sensitivity | Approximately 5.5 pg/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
| Sample Types | Serum, plasma, tissue homogenates, cell culture supernatants |
| Specificity | High sensitivity and excellent specificity for NT-4 with no significant cross-reactivity with analogues. |
Experimental Protocols
Detailed and consistent methodologies are crucial for a valid comparison. Below are representative protocols for quantifying NT-4 using a sandwich ELISA kit and Western blot.
This compound Sandwich ELISA Protocol
This protocol is based on a typical commercially available NT-4 ELISA kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Bring all reagents to room temperature before use.
-
Standard and Sample Addition : Add 50 µL of standard or sample to each well of the pre-coated 96-well plate.
-
Detection Reagent A Addition : Immediately add 50 µL of prepared Detection Reagent A to each well. Mix gently and incubate for 1 hour at 37°C.
-
Washing : Aspirate the liquid from each well and wash three times with 1X Wash Buffer.
-
Detection Reagent B Addition : Add 100 µL of prepared Detection Reagent B to each well and incubate for 1 hour at 37°C.
-
Washing : Aspirate and wash each well five times with 1X Wash Buffer.
-
Substrate Addition : Add 90 µL of Substrate Solution to each well and incubate for 15-25 minutes at 37°C in the dark.
-
Stopping Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density (OD) of each well at 450 nm immediately.
-
Calculation : Determine the concentration of NT-4 in the samples by comparing the OD of the samples to the standard curve.
This compound Western Blot Protocol
This is a general protocol for Western blotting that can be adapted for NT-4 detection.
-
Sample Preparation :
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis :
-
Load the denatured protein samples onto a 12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation :
-
Incubate the membrane with a primary antibody specific for NT-4 (e.g., rabbit polyclonal anti-NT-4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing :
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing :
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis :
-
Analyze the band intensity using densitometry software. The expected molecular weight for NT-4 is approximately 14 kDa.
-
Visualizing the Validation Workflow and NT-4 Signaling
To better understand the experimental process and the biological context of NT-4, the following diagrams are provided.
Caption: Experimental workflow for validating a new NT-4 ELISA kit against Western blot.
Caption: Simplified signaling pathway of this compound (NT-4).
Comparison and Validation Strategy
A direct comparison between the NT-4 ELISA kit and Western blot is essential for validation. This involves analyzing a set of identical samples with both methods and correlating the results.
-
Linearity and Correlation : A key aspect of validation is to assess the linearity of the ELISA kit's measurements against the semi-quantitative data from the Western blot. Serial dilutions of a high-concentration sample should be prepared and analyzed by both methods. The resulting concentrations from the ELISA should show a strong positive correlation with the band intensities from the Western blot.
-
Specificity : While ELISA kits are designed to be highly specific, Western blot can help confirm this. The presence of a single band at the correct molecular weight for NT-4 (approximately 14 kDa) on the Western blot corroborates the specificity of the antibody used in the ELISA.
-
Sensitivity : The ELISA is expected to be significantly more sensitive than the Western blot. The lower limit of detection for the ELISA should be determined and compared to the lowest concentration at which a clear band can be detected by Western blot.
Conclusion
The validation of a new this compound ELISA kit against Western blot is a critical quality control step for any research or clinical application. While ELISA provides a sensitive, high-throughput, and quantitative method, Western blot serves as an indispensable tool for confirming specificity and providing semi-quantitative validation. By following rigorous experimental protocols and performing a thorough correlation analysis, researchers can be confident in the accuracy and reliability of their NT-4 quantification. Mature NT-4 binds to and activates the TrkB receptor, which in turn activates three major signaling pathways: Ras/MAPK, PI3 Kinase/Akt, and PLC-γ 1/PKC.[1] These pathways promote neuronal differentiation, survival, and synaptic plasticity.[1] The binding of NT-4 to the TrkB receptor triggers its dimerization and trans-autophosphorylation, initiating downstream signaling cascades.
References
A Comparative Analysis of Neurotrophin-4 and Neurotrophin-3 in Sensory Neuron Development
A definitive guide for researchers on the distinct and overlapping roles of NT-4 and NT-3 in the intricate process of sensory neuron development, survival, and target innervation.
The development of the peripheral nervous system is a highly orchestrated process governed by a family of signaling molecules known as neurotrophins. Among these, Neurotrophin-3 (NT-3) and Neurotrophin-4 (NT-4) play critical, yet functionally distinct, roles in shaping the sensory ganglia. This guide provides an in-depth comparison of their functions, receptor specificities, and the downstream signaling pathways they activate, supported by quantitative data from key experimental studies.
Core Functional Distinctions: Proprioception vs. Mechanoreception
The most fundamental difference between NT-3 and NT-4 lies in the specific subpopulations of sensory neurons they support. NT-3 is indispensable for the development and survival of proprioceptive neurons, the sensory neurons responsible for the sense of body position and movement.[1][2][3][4] These neurons express the Tropomyosin receptor kinase C (TrkC), the high-affinity receptor for NT-3.[5][6][7] In contrast, NT-4, along with Brain-Derived Neurotrophic Factor (BDNF), is a primary ligand for the TrkB receptor and is crucial for the survival and function of specific mechanoreceptors, such as the Down hair (D-hair) receptors that detect light touch.[4][8][9]
Mice with targeted deletions of the genes for NT-3 or its receptor TrkC exhibit severe ataxia and abnormal movements due to the profound loss of proprioceptive neurons and their connections to motor neurons in the spinal cord.[1][3] Conversely, NT-4 knockout mice show a specific deficit in certain cutaneous sensory neurons without the overt motor coordination problems seen in NT-3 mutants.[9]
Receptor Binding and Signaling Pathways
Neurotrophins exert their effects by binding to and activating Trk receptor tyrosine kinases.[10][11]
-
NT-3 primarily binds with high affinity to TrkC .[5][6] However, it displays a degree of promiscuity and can also activate TrkA and TrkB receptors, albeit less efficiently.[5][6][10] This cross-activation may explain why NT-3 knockout mice have a more severe sensory neuron loss than TrkC knockout mice.[12]
-
NT-4 binds with high affinity to TrkB , the same receptor utilized by BDNF.[4][10][11] This shared receptor usage initially suggested redundant functions, but knockout studies have revealed distinct and non-overlapping roles for NT-4 and BDNF in supporting different classes of cutaneous sensory neurons.[9]
Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream intracellular signaling cascades. Key pathways include the Ras/MAPK pathway, which is primarily involved in neuronal differentiation and neurite growth, and the PI3K/Akt pathway, which is a major promoter of cell survival by inhibiting apoptosis.[11][13]
Temporal Dynamics and Developmental Roles
NT-3 and NT-4 exhibit different temporal requirements during sensory neuron development. NT-3 is crucial from very early stages, influencing the proliferation and survival of sensory neuron precursor cells.[9][14][15] Its absence leads to a significant reduction in the initial number of neurons generated in the dorsal root ganglia (DRG).[14][15]
NT-4's role often becomes prominent later in development and into postnatal life. For instance, the survival of D-hair mechanoreceptors depends on NT-3 during early postnatal development, but this dependence switches to NT-4 in mature animals.[8] This suggests a sequential requirement for different neurotrophins as neurons mature and establish permanent connections. In some populations, like visceral sensory neurons, NT-3 and NT-4 act early during ganglion formation, while BDNF's role is more critical later in development.[14][16][17]
Quantitative Data from Knockout Mouse Models
The generation of mice with targeted gene deletions has been instrumental in dissecting the specific functions of NT-3 and NT-4. The data below, compiled from multiple studies, quantifies the impact of their absence on sensory neuron populations.
| Gene Knockout | Ganglion/Neuron Type | % Neuron Loss (approx.) | Primary Phenotype | Reference(s) |
| NT-3 | Dorsal Root Ganglia (DRG) | 70% | Loss of proprioceptive neurons, severe ataxia | [1][12][15] |
| TrkC | Dorsal Root Ganglia (DRG) | 20-35% | Loss of proprioceptive neurons, abnormal movements | [2][12] |
| NT-4 | D-hair Mechanoreceptors | Significant loss | Deficit in light touch sensation | [8][9] |
| NT-3 / NT-4 Double KO | Dorsal Root Ganglia (DRG) | 91% | Severe sensory neuron deficit | [18] |
Table 1: Comparison of neuronal loss in neurotrophin knockout mice.
Experimental Protocols
The findings presented in this guide are based on a combination of genetic, molecular, and physiological experiments. Below are outlines of the key methodologies employed.
Generation and Analysis of Knockout Mice
-
Methodology: Homologous recombination in embryonic stem cells is used to delete the gene encoding NT-3, NT-4, or their respective receptors (TrkC, TrkB). These stem cells are then used to generate chimeric and subsequently, heterozygous and homozygous knockout mice.
-
Analysis: Pups are phenotyped for motor coordination defects (e.g., balance beam tests, gait analysis). Sensory ganglia (e.g., DRG) are dissected at various embryonic and postnatal stages. Neuron numbers are quantified by counting cell profiles in serial sections stained with markers like Cresyl Violet. Apoptosis is assessed using TUNEL staining.[4][18][19]
In Situ Hybridization
-
Methodology: This technique is used to visualize the expression of specific messenger RNA (mRNA) transcripts within tissue sections. Radiolabeled or fluorescently tagged antisense RNA probes are synthesized that are complementary to the target mRNA (e.g., TrkA, TrkB, TrkC). These probes are hybridized to sections of embryonic tissue or sensory ganglia.
-
Analysis: The location and abundance of the signal reveal which cells are expressing the gene of interest, allowing researchers to identify the specific neuronal subpopulations that express neurotrophin receptors.[20][21]
Immunohistochemistry and Retrograde Labeling
-
Methodology: To identify specific neuron types, immunohistochemistry is used with antibodies against neuron-specific markers (e.g., parvalbumin for proprioceptive neurons).[22] To trace neuronal projections, a retrograde tracer (e.g., horseradish peroxidase, fluorescent dyes) is injected into a peripheral target, such as a specific muscle. The tracer is taken up by axon terminals and transported back to the neuronal cell body in the DRG.
-
Analysis: The labeled cell bodies in the ganglion are then visualized and counted, allowing for the quantification of neurons that successfully innervate a specific target. This is often used in combination with knockout models to see if target innervation is compromised.
Conclusion
Neurotrophin-3 and Neurotrophin-4, despite both being members of the neurotrophin family, have evolved highly specialized functions in the development of the sensory nervous system. NT-3 is the principal survival factor for TrkC-expressing proprioceptive neurons, essential for coordinating movement. NT-4, signaling through TrkB, is required for the survival and function of distinct subpopulations of mechanoreceptors. Understanding these specific roles is not only fundamental to developmental neurobiology but also holds significant implications for developing therapeutic strategies for peripheral neuropathies and nerve injury, where promoting the survival and regeneration of specific neuronal subtypes is a primary goal.
References
- 1. A Chemoattractant Role for NT-3 in Proprioceptive Axon Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct requirements for TrkB and TrkC signaling in target innervation by sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement for Neurotrophin-3 in the Development of the Muscle Proprioceptive System | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Neurotrophin-3 - Wikipedia [en.wikipedia.org]
- 6. Targeting Neurotrophins to Specific Populations of Neurons: NGF, BDNF, and NT-3 and Their Relevance for Treatment of Spinal Cord Injury | MDPI [mdpi.com]
- 7. Expressing TrkC from the TrkA locus causes a subset of dorsal root ganglia neurons to switch fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophin-4: a survival factor for adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotrophin 4 Is Required for the Survival of a Subclass of Hair Follicle Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotrophins: Roles in Neuronal Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. cusabio.com [cusabio.com]
- 14. Brain-Derived Neurotrophic Factor, Neurotrophin-3, and Neurotrophin-4 Complement and Cooperate with Each Other Sequentially during Visceral Neuron Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absence of Sensory Neurons before Target Innervation in Brain-Derived Neurotrophic Factor-, Neurotrophin 3-, and TrkC-Deficient Embryonic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain-Derived Neurotrophic Factor, Neurotrophin-3, and Neurotrophin-4 Complement and Cooperate with Each Other Sequentially during Visceral Neuron Development | Journal of Neuroscience [jneurosci.org]
- 17. Brain-Derived Neurotrophic Factor, Neurotrophin-3, and Neurotrophin-4 Complement and Cooperate with Each Other Sequentially during Visceral Neuron Development | Journal of Neuroscience [jneurosci.org]
- 18. Loss of brain-derived neurotrophic factor-dependent neural crest-derived sensory neurons in neurotrophin-4 mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted mutation in the neurotrophin-3 gene results in loss of muscle sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential effects of combined trk receptor mutations on dorsal root ganglion and inner ear sensory neurons. — Department of Pharmacology [pharm.ox.ac.uk]
- 21. journals.biologists.com [journals.biologists.com]
- 22. Muscle-derived neurotrophin-3 reduces injury-induced proprioceptive degeneration in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Trafficking of TrkB Receptors: A Comparative Analysis of BDNF and NT-4 Induction
A comprehensive guide for researchers on the distinct cellular fates of the TrkB receptor when activated by its key ligands, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).
Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) both act as ligands for the Tropomyosin receptor kinase B (TrkB), playing crucial roles in the development, function, and survival of neurons.[1][2][3] Despite binding to the same receptor, BDNF and NT-4 can elicit distinct biological outcomes.[1][2] Emerging evidence indicates that these differences are not due to altered initial receptor activation, but rather stem from the differential endocytic trafficking and subsequent signaling cascades initiated by each neurotrophin.[1] This guide provides a comparative analysis of TrkB receptor trafficking induced by BDNF and NT-4, supported by experimental data and detailed methodologies.
Comparative Analysis of TrkB Receptor Trafficking
While both BDNF and NT-4 induce the internalization of the TrkB receptor with similar initial kinetics, their effects on the subsequent sorting, ubiquitination, and degradation of the receptor diverge significantly.[1][2] BDNF promotes a more rapid and potent ubiquitination of TrkB, leading to its efficient targeting to the lysosomal degradation pathway.[1][3] In contrast, NT-4 induces a slower and less robust ubiquitination, resulting in a more sustained signaling profile from the endosome.[1][3]
Key Differences in TrkB Trafficking Induced by BDNF vs. NT-4:
-
Internalization: Both BDNF and NT-4 stimulate the internalization of TrkB with comparable kinetics.[1]
-
Ubiquitination: BDNF induces a more rapid and potent ubiquitination of the TrkB receptor compared to NT-4.[1]
-
Degradation: Consequently, BDNF leads to a faster and more pronounced degradation of TrkB receptors.[1]
-
Signaling Duration: NT-4's reduced impact on TrkB ubiquitination and degradation allows for more sustained downstream signaling.[1]
-
pH Sensitivity: The ubiquitination of TrkB induced by BDNF is more pronounced at lower pH levels, characteristic of endosomal compartments, compared to NT-4.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on TrkB receptor trafficking induced by BDNF and NT-4.
| Parameter | BDNF | NT-4 | Reference |
| TrkB Internalization Rate | 72% ± 1.5% | 74.3% ± 1.8% | [1] |
| Time to 50% Surface TrkB Downregulation | 2-3 hours | 4-5 hours | [1][2] |
| Time Point | BDNF-induced TrkB Degradation (% of control) | NT-4-induced TrkB Degradation (% of control) | Reference |
| 1 hour | ~25% reduction | ~25% reduction | [1] |
| 4 hours | ~70% reduction | ~40% reduction | [1] |
| 5 hours | >85% reduction | ~60% reduction | [1] |
Signaling Pathways and Experimental Workflows
The differential trafficking of the TrkB receptor initiated by BDNF and NT-4 has significant implications for downstream signaling. The following diagrams illustrate the divergent pathways and a typical experimental workflow for studying these phenomena.
Caption: Differential TrkB signaling pathways induced by BDNF and NT-4.
Caption: Workflow for a surface biotinylation-based TrkB internalization assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to investigate TrkB receptor trafficking.
TrkB Internalization Assay (Surface Biotinylation)
This biochemical assay quantifies the amount of internalized TrkB receptor following ligand stimulation.
-
Cell Culture: HEK293 cells stably expressing TrkB or primary cortical neurons are typically used.
-
Surface Biotinylation: Cells are cooled to 4°C to inhibit endocytosis and incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to label surface proteins.
-
Ligand Stimulation: After washing away excess biotin, cells are incubated with either BDNF (50 ng/ml) or NT-4 (50 ng/ml) at 37°C for a specified time (e.g., 15 minutes) to allow for receptor internalization.
-
Cleavage of Surface Biotin: Remaining surface-exposed biotin is cleaved using a reducing agent (e.g., glutathione).
-
Cell Lysis and Pulldown: Cells are lysed, and the biotinylated (internalized) proteins are captured using streptavidin-coated beads.
-
Western Blotting: The captured proteins are separated by SDS-PAGE and immunoblotted with an anti-TrkB antibody to visualize and quantify the internalized receptor pool.
Immunofluorescence Microscopy for TrkB Localization
This method allows for the visualization of TrkB receptor localization within the cell.
-
Cell Culture and Treatment: Primary cortical neurons are cultured on coverslips and treated with BDNF or NT-4 (50 ng/ml) for a set duration (e.g., 15 minutes).
-
Antibody Labeling: Prior to stimulation, live neurons are incubated on ice with an anti-TrkB antibody that recognizes an extracellular epitope.
-
Fixation and Permeabilization: After stimulation, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Staining: Cells are then incubated with fluorescently labeled secondary antibodies to detect the TrkB antibody. Co-staining with markers for specific cellular compartments, such as EEA1 for early endosomes, is performed.
-
Imaging and Analysis: Confocal microscopy is used to acquire images, and co-localization analysis is performed to determine the extent of TrkB trafficking to different endocytic compartments.
TrkB Ubiquitination Assay
This assay is used to measure the level of TrkB ubiquitination following ligand stimulation.
-
Cell Culture and Stimulation: Cultured neurons are treated with BDNF or NT-4 (50 ng/ml) for various time points.
-
Immunoprecipitation: Cell lysates are incubated with an anti-TrkB antibody to specifically pull down the TrkB receptor.
-
Western Blotting: The immunoprecipitated samples are then subjected to Western blotting and probed with an anti-ubiquitin antibody to detect the ubiquitinated TrkB. The same blot can be stripped and re-probed with an anti-TrkB antibody to determine the total amount of immunoprecipitated receptor.
TrkB Degradation Assay
This assay measures the decrease in total TrkB protein levels over time following neurotrophin treatment.
-
Cell Treatment: Neurons are treated with BDNF or NT-4 (50 ng/ml) for an extended period (e.g., 1 to 5 hours).
-
Cell Lysis and Protein Quantification: At each time point, cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of total protein are loaded for SDS-PAGE and immunoblotted with an anti-TrkB antibody. A loading control, such as actin, is also probed.
-
Densitometry: The intensity of the TrkB bands is quantified and normalized to the loading control to determine the relative amount of TrkB remaining at each time point.
References
- 1. Differential effects of BDNF and neurotrophin 4 (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Ubiquitination of Neurotrophin Receptors: Facts and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the NTF4 Knockout Mouse Model for Functional Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating the functional roles of neurotrophic factors. This guide provides a comprehensive comparison of the conventional Neurotrophin-4 (NTF4) knockout mouse model with alternative methodologies, supported by experimental data and detailed protocols to aid in the validation and application of these models for functional studies.
Performance Comparison: NTF4 Knockout vs. Alternative Models
The conventional NTF4 knockout mouse provides a fundamental tool for studying the systemic and lifelong consequences of NTF4 deficiency. However, alternative approaches offer temporal and spatial control over gene expression, which can be crucial for dissecting specific functions of NTF4. The following table summarizes the key characteristics and performance of the NTF4 knockout model compared to other widely used techniques.
| Feature | NTF4 Knockout Mouse | Conditional Knockout (e.g., Cre-loxP) | RNA Interference (siRNA/shRNA) | Pharmacological Inhibitors |
| Gene Inactivation | Germline, constitutive | Tissue/cell-type specific, inducible | Transient or stable knockdown | Reversible inhibition of signaling |
| Specificity | High for NTF4 gene | High for NTF4 gene in target cells | Potential for off-target effects | Can have off-target effects on other kinases |
| Temporal Control | None (lifelong ablation) | Inducible systems allow temporal control | Transient or inducible | Dependent on drug administration and half-life |
| Phenotypic Severity | Generally milder than BDNF knockout[1] | Can be tailored to avoid embryonic lethality | Variable, depends on knockdown efficiency | Dose-dependent and transient effects |
| Validation | Genotyping (PCR, Southern blot), protein analysis | Genotyping, Cre expression analysis, target gene excision confirmation | qPCR, Western blot for knockdown efficiency | In vitro kinase assays, in vivo target engagement |
| Key Advantage | Study of developmental roles and systemic effects | Dissection of tissue-specific and adult functions | Rapid in vitro and in vivo screening | Acute functional studies and therapeutic potential |
| Key Limitation | Potential for developmental compensation, embryonic lethality in some genetic backgrounds | Complexity of breeding and validation | Incomplete knockdown, potential for off-target effects | Lack of specific NTF4 inhibitors, off-target effects |
Quantitative Data Summary
The primary and most consistently reported phenotype of the NTF4 knockout mouse is the loss of specific sensory neuron populations. The following table presents quantitative data on neuronal loss in NTF4 knockout mice compared to wild-type and other relevant knockout models.
| Neuronal Population | Genotype | % Neuronal Loss vs. Wild-Type | Data Source |
| Nodose-Petrosal Ganglion (NPG) | NTF4 -/- | ~50% | [2] |
| Nodose-Petrosal Ganglion (NPG) | BDNF -/- | ~50% | [2] |
| Nodose-Petrosal Ganglion (NPG) | NTF4 -/-; BDNF -/- | ~90% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of mouse models. Below are key experimental protocols for the validation of an NTF4 knockout mouse model.
Genotyping of NTF4 Knockout Mice by PCR
This protocol is for the routine genotyping of mice from tail biopsies to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) NTF4 knockout alleles.
Materials:
-
Tail biopsy (~2 mm)
-
DNA extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS)
-
Proteinase K (20 mg/mL)
-
Isopropanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
PCR primers (forward and reverse for both wild-type and knockout alleles)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA ladder
Procedure:
-
Digest tail biopsy in DNA extraction buffer with Proteinase K overnight at 55°C.
-
Precipitate genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.
-
Set up two PCR reactions per sample: one with primers for the wild-type NTF4 allele and one with primers specific for the knockout construct (e.g., targeting the neomycin resistance cassette).
-
Perform PCR with the following general cycling conditions: initial denaturation at 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.
-
Analyze PCR products on a 1.5-2% agarose gel. The presence or absence of bands corresponding to the wild-type and knockout alleles will determine the genotype.
Validation of Gene Targeting by Southern Blot
Southern blotting is used to confirm the correct integration of the targeting vector and to check for the absence of random integrations.
Materials:
-
High-quality genomic DNA (10-20 µg)
-
Restriction enzymes and buffers
-
Agarose gel and electrophoresis equipment
-
Nylon membrane
-
Denaturation solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.2, 1 mM EDTA)
-
20x SSC buffer
-
Hybridization buffer
-
Radioactively or non-radioactively labeled DNA probe (external to the targeting vector sequence)
-
Washing buffers
-
Autoradiography film or digital imaging system
Procedure:
-
Digest genomic DNA with a suitable restriction enzyme that cuts outside the targeted region.
-
Separate the digested DNA on a large agarose gel.
-
Denature the DNA in the gel and transfer it to a nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Prehybridize the membrane in hybridization buffer.
-
Hybridize the membrane with the labeled probe overnight.
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Expose the membrane to autoradiography film or an imaging system to visualize the bands. Correctly targeted alleles will produce a band of a different size compared to the wild-type allele.
Quantification of Neuronal Loss by Immunohistochemistry
This protocol describes the staining and quantification of specific neuronal populations in brain or ganglia sections.
Materials:
-
Mouse brain or ganglia tissue
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Cryostat or vibratome
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-NeuN for general neurons, or a marker for a specific subpopulation)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Dissect the tissue of interest and post-fix in 4% PFA, then cryoprotect in sucrose solutions.
-
Cut 20-40 µm sections using a cryostat or vibratome.
-
Permeabilize and block the sections in blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections and acquire images using a fluorescence microscope.
-
Quantify the number of labeled neurons using stereological methods or cell counting software in a defined region of interest across multiple sections from different animals.
Mandatory Visualizations
NTF4 Signaling Pathway
References
Neurotrophin-4 and its Interaction with Tropomyosin Receptor Kinase (Trk) Family Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Neurotrophin-4 (NT-4) with the Tropomyosin Receptor Kinase (Trk) family of receptors: TrkA, TrkB, and TrkC. This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates the primary signaling cascades initiated by NT-4 engagement with its cognate receptor.
Introduction to Neurotrophin-4 and Trk Receptors
Neurotrophins are a family of growth factors crucial for the survival, development, and function of neurons. This family includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4), also known as NT-4/5. Their biological effects are primarily mediated through high-affinity binding to the Trk family of receptor tyrosine kinases. The specificity of neurotrophin signaling is largely determined by which Trk receptor they bind to: TrkA is the primary receptor for NGF, TrkB for BDNF and NT-4, and TrkC for NT-3.[1][2][3][4] While NT-3 is known to be a more promiscuous ligand, capable of activating TrkA and TrkB at higher concentrations, NT-4 exhibits a more defined receptor preference.[5]
Quantitative Comparison of NT-4 Binding to Trk Receptors
Neurotrophin-4 demonstrates a strong and specific binding affinity for the TrkB receptor. This interaction is comparable in strength to that of BDNF with TrkB. In contrast, the binding of NT-4 to TrkA and TrkC is considered to be negligible. The co-expression of the p75 neurotrophin receptor (p75NTR) can modulate the binding affinity and specificity of neurotrophins to their respective Trk receptors. Some studies suggest that in the presence of p75NTR, the specificity of TrkB for BDNF is enhanced over NT-4.[6]
| Neurotrophin | Target Receptor | Dissociation Constant (Kd) | Comments |
| Neurotrophin-4 (NT-4) | TrkA | Not reported; generally considered negligible | NT-4 does not significantly bind to or activate TrkA. |
| TrkB | Subnanomolar range | High-affinity binding, comparable to BDNF. The second Ig-like domain of TrkB is sufficient for this interaction. | |
| TrkC | Not reported; generally considered negligible | NT-4 does not significantly bind to or activate TrkC. | |
| Brain-Derived Neurotrophic Factor (BDNF) | TrkB | Subnanomolar range | Primary ligand for TrkB, serves as a positive control for NT-4 binding studies. |
| Neurotrophin-3 (NT-3) | TrkC | High affinity | Primary ligand for TrkC. |
| TrkA, TrkB | Lower affinity than TrkC | Known to exhibit cross-reactivity, especially at higher concentrations.[5] |
Note: Specific quantitative Kd values for the interaction of NT-4 with TrkA and TrkC are not widely reported in the literature, likely due to the very low or non-existent affinity.
Experimental Protocols
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) and the total number of binding sites (Bmax) of a ligand for its receptor.
Objective: To quantify the binding of radiolabeled NT-4 to cells expressing TrkA, TrkB, or TrkC.
Materials:
-
Cells expressing individual Trk receptors (e.g., transfected HEK293 or PC12 cells)
-
¹²⁵I-labeled NT-4 (radioligand)
-
Unlabeled NT-4 (for competition assay)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Washing buffer (e.g., ice-cold PBS)
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate the Trk-expressing cells in multi-well plates and grow to a suitable confluency.
-
Binding Reaction:
-
For saturation binding: Incubate the cells with increasing concentrations of ¹²⁵I-NT-4.
-
For competition binding: Incubate the cells with a fixed concentration of ¹²⁵I-NT-4 in the presence of increasing concentrations of unlabeled NT-4.
-
Incubate at 4°C for a predetermined time to reach equilibrium.
-
-
Washing: Aspirate the binding buffer and wash the cells multiple times with ice-cold washing buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled NT-4) from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
Radioligand Binding Assay Workflow
Receptor Activation Assay (Immunoprecipitation and Western Blotting)
This assay determines the ability of a ligand to induce the autophosphorylation of its receptor, a key step in receptor activation.
Objective: To assess the phosphorylation of TrkA, TrkB, and TrkC in response to NT-4 stimulation.
Materials:
-
Cells expressing individual Trk receptors
-
NT-4
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Trk (for immunoprecipitation), anti-phosphotyrosine, and anti-total Trk (for western blotting)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Stimulation: Treat the Trk-expressing cells with NT-4 for a short period (e.g., 5-15 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Trk antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-receptor complexes.
-
Wash the beads several times to remove non-specific proteins.
-
-
Elution and Electrophoresis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer and separate them by size using SDS-PAGE.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Trk receptors.
-
Strip the membrane and re-probe with an anti-total Trk antibody to confirm equal loading.
-
-
Detection: Use a chemiluminescent substrate and imaging system to visualize the protein bands.
Receptor Activation Assay Workflow
NT-4/TrkB Signaling Pathways
Upon binding of NT-4 to the TrkB receptor, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The three major pathways activated are:
-
Ras/MAPK Pathway: This pathway is primarily involved in promoting neuronal differentiation and neurite outgrowth.
-
PI3K/Akt Pathway: This cascade is crucial for cell survival and growth.
-
PLCγ Pathway: This pathway is important for synaptic plasticity.
NT-4/TrkB Signaling Pathways
Conclusion
Neurotrophin-4 is a specific, high-affinity ligand for the TrkB receptor. Its cross-reactivity with TrkA and TrkC is minimal to non-existent under physiological conditions. The activation of TrkB by NT-4 triggers critical downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ cascades, which collectively regulate neuronal survival, differentiation, and synaptic plasticity. For researchers and drug development professionals, understanding the specific interaction between NT-4 and TrkB is essential for the targeted modulation of neurotrophic signaling in various neurological contexts.
References
Differential Regulation of Downstream Signaling by Neurotrophin-4 and BDNF: A Comparative Guide
Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) are members of the neurotrophin family of growth factors, crucial for the survival, development, and function of neurons.[1][2] Both neurotrophins exert their effects by binding to and activating the Tropomyosin receptor kinase B (TrkB).[1][2][3] Despite activating the same primary receptor, BDNF and NT-4 can trigger distinct and sometimes non-overlapping cellular responses.[1][2][4] This guide provides an objective comparison of the downstream signaling pathways regulated by BDNF and NT-4, supported by experimental data, to elucidate the mechanisms underlying their functional differences.
The core distinction in their signaling arises not from the initial activation of TrkB, but from the subsequent trafficking of the receptor-ligand complex. This differential trafficking leads to significant variations in the duration and intensity of downstream signaling cascades.[1][2]
Key Findings: Differential TrkB Receptor Fate
Experimental evidence suggests that while both BDNF and NT-4 induce TrkB phosphorylation with similar initial intensity, the long-term fate of the activated receptor differs significantly.[1][2][5] BDNF promotes a more rapid ubiquitination and subsequent degradation of the TrkB receptor compared to NT-4.[1][2] This leads to a transient signal with BDNF, whereas NT-4 stimulation results in a more sustained activation of downstream pathways.[1][2]
This difference in receptor downregulation is a key determinant of their distinct biological outcomes. For example, the sustained signaling by NT-4 may explain why it can be more potent than BDNF in certain cellular contexts, such as supporting the survival of sensory neurons.[1]
Quantitative Data Comparison
The following tables summarize the quantitative differences in TrkB receptor trafficking and downstream signaling activation in response to BDNF and NT-4 in cortical neurons.
Table 1: Differential Effects of BDNF and NT-4 on TrkB Receptor Trafficking
| Parameter | BDNF | NT-4 | Reference |
| Time to 50% Surface TrkB Downregulation | 2–3 hours | 4–5 hours | [1][2] |
| TrkB Protein Levels (after 4 hours) | Reduced to 30% of control | Reduced to 60% of control | [1] |
| TrkB Protein Levels (after 5 hours) | Reduced to <15% of control | Reduced to 40% of control | [1] |
| TrkB Ubiquitination | More rapid and pronounced, especially at lower pH | Slower and less pronounced | [1] |
| TrkB Degradation Pathway | Primarily lysosomal-dependent | Less efficient sorting to the degradative pathway | [1] |
Table 2: Comparison of Downstream Signaling Pathway Activation by BDNF and NT-4 in Cortical Neurons
| Time Point | Signaling Molecule | BDNF Activation | NT-4 Activation | Reference |
| 10 minutes | pAkt | Similar to NT-4 | Similar to BDNF | [1] |
| pErk1/Erk2 | Similar to NT-4 | Similar to BDNF | [1] | |
| 2 hours | pAkt | Similar to NT-4 | Similar to BDNF | [1] |
| pErk1/Erk2 | Similar to NT-4 | Similar to BDNF | [1] | |
| 5 hours | pAkt | Significantly lower than NT-4 | Significantly higher than BDNF | [1] |
| pErk1/Erk2 | Significantly lower than NT-4 | Significantly higher than BDNF | [1] |
Signaling Pathways and Differential Dynamics
Both BDNF and NT-4, upon binding to TrkB, initiate three primary downstream signaling cascades: the MAPK/ERK, PI3K/Akt, and PLC-γ pathways.[6][7][8] These pathways are fundamental to neuronal survival, growth, and plasticity.
The crucial difference lies in the temporal regulation of these pathways, as illustrated below. BDNF binding leads to rapid receptor internalization and degradation, resulting in a transient signal. In contrast, NT-4 allows for a more stable pool of activated TrkB receptors on the cell surface, leading to sustained downstream signaling.
Experimental Protocols
The data presented in this guide are derived from standard molecular biology techniques used to study receptor tyrosine kinase signaling.
1. Cell Culture and Neurotrophin Treatment
-
Cell Type: Primary cortical neurons are typically used.[1]
-
Culture Conditions: Neurons are cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Treatment: For time-course experiments, neurons are treated with 50 ng/ml of either BDNF or NT-4 for specified durations (e.g., 10 minutes, 2 hours, 5 hours).[1] Untreated cells serve as a negative control. For degradation inhibition experiments, cells can be pre-treated with a lysosome inhibitor like leupeptin (B1674832) (100 µg/ml) for 1 hour before neurotrophin stimulation.[1]
2. Surface Biotinylation for TrkB Internalization
This assay quantifies the amount of a receptor on the cell surface.
-
Biotinylation: Live cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.
-
Neurotrophin Stimulation: Cells are warmed to 37°C and treated with BDNF or NT-4 to allow for receptor internalization.
-
Biotin (B1667282) Removal: Remaining surface biotin is stripped using a reducing agent (e.g., glutathione). The biotin attached to internalized receptors is protected from stripping.
-
Lysis and Pulldown: Cells are lysed, and biotinylated (internalized) proteins are captured using streptavidin-coated beads.
-
Analysis: The amount of internalized TrkB is quantified by immunoblotting.
3. Immunoblotting for Protein Phosphorylation and Degradation
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p-Akt, total Akt, p-Erk, total Erk, TrkB).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software. Phosphorylated protein levels are normalized to total protein levels.
References
- 1. Differential effects of BDNF and neurotrophin 4 (NT4) on endocytic sorting of TrkB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of BDNF and this compound (NT4) on endocytic sorting of TrkB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDNF and NT4 play interchangeable roles in gustatory development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early BDNF, NT-3, and NT-4 signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact and Mechanisms of Action of BDNF on Neurological Disorders, Cancer, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map04722 [genome.jp]
side-by-side comparison of commercially available recombinant neurotrophin 4 proteins
For scientists and drug development professionals investigating neuronal survival, differentiation, and synaptic plasticity, recombinant Neurotrophin-4 (NT-4) is an indispensable tool. As a key ligand for the TrkB receptor, NT-4 plays a crucial role in the intricate signaling cascades that govern the health and function of the nervous system. However, the market for recombinant NT-4 is diverse, with numerous suppliers offering proteins with varying specifications and performance characteristics. This guide provides a side-by-side comparison of commercially available recombinant NT-4 proteins to aid researchers in selecting the most suitable product for their experimental needs.
Quantitative Data Summary
The following tables summarize the key quantitative data for commercially available human, mouse, and rat recombinant NT-4 proteins from various suppliers. It is important to note that the bioactivity data, specifically the ED50 values, are reported using different assays, which can make direct comparisons challenging. Researchers should consider the specific cell line and assay method when evaluating these values.
Table 1: Comparison of Commercially Available Recombinant Human NT-4 Proteins
| Supplier | Catalog Number | Expression System | Purity | Endotoxin Level | Bioactivity (ED50) | Bioassay Method |
| R&D Systems | 268-N4-005/CF | Spodoptera frugiperda (Sf21) | >97% | <0.10 EU/µg | 0.3-3 ng/mL | BaF3 mouse pro-B cells transfected with TrkB |
| Thermo Fisher Scientific (PeproTech) | 450-04 | E. coli | ≥98% | <1 EU/µg | Determined by its ability to bind recombinant human TrkB Fc Chimera in a functional ELISA. | Functional ELISA |
| BPS Bioscience | 90226-B | E. coli | >95% | <0.1 ng/µg | 10-50 ng/mL | Choline (B1196258) acetyltransferase activity in rat basal forebrain primary septal cell cultures |
| RayBiotech | 228-11165-2 | E. coli | >97% | Not Specified | 20-50 ng/mL | Choline acetyltransferase activity in rat basal forebrain primary septal cell cultures |
| Beta LifeScience | NTF4-013H | 293F cells | >90% | Not Specified | Not Specified | Not Specified |
| Novus Biologicals | NBP2-35106 | E. coli | >97% | <1 EU/µg | <50 ng/mL | Choline acetyltransferase activity in rat basal forebrain primary septal cell cultures |
| Sigma-Aldrich | GF309 | Animal-Free E. coli | >98% | <0.1 EU/µg | 20-50 ng/mL | Choline acetyltransferase activity in rat basal forebrain primary septal cell cultures |
| STEMCELL Technologies | 78088 | E. coli | ≥95% | Not Specified | 5.6 ng/mL | Proliferation of a neuroblastoma cell line stably expressing TrkB (BR6) |
| Active Bioscience | 1781.950.010 | E. coli | ≥97% | Not Specified | 20-50 ng/mL | Choline acetyltransferase activity in rat basal forebrain primary septal cell cultures |
| Cusabio | CSB-AP002831HU | E. coli | >95% | <1.0 EU/µg | Not Specified | Not Specified |
Table 2: Comparison of Commercially Available Recombinant Mouse NT-4 Proteins
| Supplier | Catalog Number | Expression System | Purity | Endotoxin Level | Bioactivity (ED50) | Bioassay Method |
| R&D Systems | 3236-N4-005/CF | Mouse myeloma (NS0) | >95% | <1.0 EU/µg | 2-8 ng/mL | BaF3 mouse pro-B cells transfected with TrkB |
Table 3: Comparison of Commercially Available Recombinant Rat NT-4 Proteins
| Supplier | Catalog Number | Expression System | Purity | Endotoxin Level | Bioactivity (ED50) | Bioassay Method |
| Creative BioMart | NTF4-4099R | Mammalian Cells | >80% | <1.0 EU/µg | Not Specified | Not Specified |
NT-4 Signaling Pathway
Neurotrophin-4 primarily signals through the Tropomyosin receptor kinase B (TrkB). The binding of NT-4 to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for neuronal function.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key bioassays used to determine NT-4 activity.
BaF3-TrkB Cell Proliferation Assay
This assay measures the dose-dependent proliferation of the IL-3 dependent pro-B cell line, BaF3, which has been stably transfected to express the TrkB receptor. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activation of TrkB by NT-4.
Detailed Methodology:
-
Cell Culture: Maintain BaF3-TrkB cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 10 ng/mL of recombinant mouse IL-3.
-
IL-3 Deprivation: Prior to the assay, wash the cells three times with serum-free RPMI-1640 to remove any residual IL-3.
-
Cell Seeding: Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 1% P/S) and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
NT-4 Treatment: Prepare serial dilutions of the recombinant NT-4 protein in assay medium and add to the appropriate wells. Include a negative control (medium only) and a positive control if available.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
Proliferation Measurement: Add a proliferation detection reagent such as MTT, XTT, or a luminescent-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the absorbance or luminescence values against the NT-4 concentration and determine the ED50 value, which is the concentration of NT-4 that induces 50% of the maximum response.
Choline Acetyltransferase (ChAT) Activity Assay
This bioassay is based on the ability of NT-4 to promote the survival and differentiation of cholinergic neurons, leading to an increase in the activity of the enzyme choline acetyltransferase (ChAT). The assay is typically performed using primary cultures of rat basal forebrain septal cells.[1][2][3][4]
Detailed Methodology:
-
Primary Cell Culture: Isolate basal forebrain septal neurons from embryonic day 17-18 rat brains and plate them in poly-D-lysine coated 96-well plates in a serum-free neurobasal medium supplemented with B27.[1][2][3][4]
-
NT-4 Treatment: After 24 hours in culture, treat the neurons with serial dilutions of recombinant NT-4.[1][2][3][4]
-
Incubation: Incubate the cultures for 7-10 days to allow for neuronal differentiation and upregulation of ChAT expression.[1][2][3][4]
-
Cell Lysis: Lyse the cells to release the intracellular enzymes, including ChAT.[1][2][3][4]
-
ChAT Activity Measurement: The ChAT activity in the cell lysates is determined using a radiometric or colorimetric assay.[1][2][3][4] The colorimetric assay typically involves the following steps:
-
Incubate the cell lysate with choline and acetyl-CoA. ChAT will catalyze the formation of acetylcholine (B1216132) and Coenzyme A (CoA-SH).[1][2][3][4]
-
The generated CoA-SH reacts with a chromogenic reagent, such as DTNB (Ellman's reagent), to produce a colored product.[2]
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 412 nm for the DTNB reaction product).[2]
-
-
Data Analysis: The ChAT activity is proportional to the absorbance. Plot the ChAT activity against the NT-4 concentration to determine the ED50 value.[1][2][3][4]
Concluding Remarks
The selection of a recombinant NT-4 protein is a critical decision that can significantly impact the outcome of research and drug development projects. While this guide provides a comprehensive overview of the commercially available options, it is important to note the absence of independent, head-to-head comparative studies. The data presented here is based on information provided by the suppliers, and direct comparisons of bioactivity should be made with caution due to the different assay methodologies employed.
Researchers are encouraged to consider not only the quantitative data but also factors such as lot-to-lot consistency, the availability of technical support, and the specific requirements of their experimental system. For critical applications, it may be prudent to perform in-house validation of a few selected products to determine the most suitable recombinant NT-4 for your research needs.
References
Safety Operating Guide
Navigating the Safe Disposal of Neurotrophin 4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of bioactive reagents like Neurotrophin 4 (NT-4) are paramount for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring personnel safety and environmental protection.
Immediate Safety and Handling
Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in use. While this compound is not generally classified as a hazardous material for transport, good laboratory practice dictates careful handling.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat, when handling NT-4.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must adhere to all institutional, local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidelines.
Step 1: Waste Identification and Classification
All materials that have come into contact with this compound should be treated as potentially bioactive waste. This includes:
-
Unused or expired NT-4 solutions
-
Contaminated labware (e.g., pipette tips, vials, centrifuge tubes)
-
Contaminated PPE (e.g., gloves)
Step 2: Segregation and Storage
Proper segregation is essential to prevent unintended reactions and ensure correct disposal streams.[2]
| Waste Type | Container Type | Labeling Requirements |
| Liquid NT-4 Waste | Leak-proof, shatter-resistant container | "Bioactive/Chemical Waste: this compound (Aqueous Solution)". List all constituents and approximate concentrations. |
| Solid NT-4 Contaminated Waste | Designated biohazard or chemical waste bag/bin | "Bioactive/Chemical Waste: this compound (Solid Waste)" |
| Sharps Waste | Puncture-resistant sharps container | "Sharps Waste: Contaminated with this compound" |
Step 3: Inactivation (as required by institutional policy)
While not always mandatory for non-hazardous proteins, some institutional protocols may require the inactivation of bioactive reagents before disposal. A common method for protein inactivation is chemical treatment.
Experimental Protocol: Chemical Inactivation of this compound Waste
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Reagent: Prepare a 10% bleach solution (a 1:10 dilution of household bleach with water).
-
Procedure for Liquid Waste:
-
Carefully add the 10% bleach solution to the liquid NT-4 waste to achieve a final bleach concentration of at least 1%.
-
Allow the solution to sit for a minimum of 30 minutes to ensure protein denaturation.
-
-
Procedure for Solid Waste:
-
Immerse contaminated items in a 10% bleach solution for at least 30 minutes.
-
-
Post-Inactivation: Following inactivation, the waste can be disposed of according to your institution's guidelines for non-hazardous chemical waste. Neutralization of the bleach solution may be required before drain disposal, if permitted.[3]
Step 4: Final Disposal
-
Never dispose of untreated this compound waste down the drain or in the regular trash.[4]
-
Securely close all waste containers.
-
Store waste in a designated satellite accumulation area.
-
Contact your institution's EHS department to schedule a pickup for the hazardous or chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Neurotrophin 4
Essential protocols for the safe handling and disposal of Neurotrophin 4 (NT-4) are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe use of this potent neurotrophic factor in research and development settings.
This compound (NT-4), a member of the nerve growth factor family, is a biologically active protein that promotes the survival, development, and function of neurons. While not classified as a hazardous chemical, its potent biological effects necessitate careful handling to prevent unintended physiological responses in researchers. Adherence to the following operational and disposal plans is essential for minimizing risk.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always precede the handling of any biologically active substance. For this compound, the following personal protective equipment is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Lyophilized Powder) | - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields- N95 Respirator | - All manipulations of the powdered form should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.- Change gloves immediately if contamination is suspected.- Ensure the gown cuffs are tucked under the outer pair of gloves. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles | - Perform all dilutions and solution handling within a chemical fume hood to contain any potential aerosols.- Goggles offer a higher level of protection against splashes compared to safety glasses. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat | - All work should be conducted in a Class II Biosafety Cabinet (BSC) to maintain sterility and protect the operator from aerosols. |
| General Laboratory Operations | - Nitrile Gloves- Lab Coat- Safety Glasses | - Basic PPE should be worn at all times when working in a laboratory where this compound is handled. |
Operational Plan for Safe Handling
A systematic workflow is crucial for ensuring safety and preventing the contamination of both the researcher and the experiment.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
This compound is typically supplied in a lyophilized form and should be stored in a freezer at temperatures of -20°C or below, as specified by the manufacturer.[1]
-
The unopened vial is stable at room temperature for short periods, but long-term storage should be under desiccated, frozen conditions.
Reconstitution and Aliquoting
-
Preparation : Before opening the vial, bring it to room temperature to prevent condensation.
-
Reconstitution : Following the manufacturer's instructions, reconstitute the lyophilized powder with sterile, high-purity water or a recommended buffer. Gently swirl the vial to dissolve the contents; do not vortex, as this can denature the protein.
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the protein, it is recommended to create single-use aliquots. Use low-protein-binding microcentrifuge tubes for this purpose.
-
Storage of Aliquots : Store the aliquots at -20°C or -80°C for long-term use.
Experimental Use
-
When working with solutions of this compound, always use appropriate pipetting techniques to minimize the generation of aerosols.
-
After handling the protein, decontaminate the work surface with a suitable disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution.
-
Always wash hands thoroughly after handling and before leaving the laboratory.
Disposal Plan
All materials that have come into contact with this compound, including unused solutions, contaminated labware, and personal protective equipment, must be decontaminated before disposal.
Liquid Waste
-
Chemical Inactivation : Treat liquid waste containing this compound with a 10% bleach solution for a minimum of 30 minutes to denature the protein. Alternatively, a 1 M solution of guanidine (B92328) hydrochloride can be used for denaturation.
-
Disposal : After inactivation, the neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Solid Waste
-
Contaminated Labware : Pipette tips, centrifuge tubes, and other disposable plastics should be submerged in a 10% bleach solution for at least 30 minutes before being disposed of as biohazardous waste.
-
Autoclaving : Alternatively, solid waste can be collected in an autoclavable biohazard bag and deactivated by autoclaving, typically at 121°C for a minimum of 30 minutes. The exact cycle time may need to be validated depending on the load size and autoclave model.
-
PPE : Used gloves, gowns, and other disposable PPE should be placed in a designated biohazardous waste container for autoclaving or incineration.
Emergency Procedures
Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Apply a 10% bleach solution to the spill area and allow for a 30-minute contact time.
-
Clean up the spill using absorbent materials and dispose of them as biohazardous waste.
-
Thoroughly decontaminate the spill area again with disinfectant.
Accidental Exposure:
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move to a source of fresh air.
-
In all cases of accidental exposure, seek immediate medical attention and report the incident to the appropriate institutional safety office.
Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
